3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine
Description
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Properties
IUPAC Name |
3-bromo-5,7-dimethylimidazo[1,2-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-5-3-6(2)12-7(9)4-10-8(12)11-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHMAZMJLBMJCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC=C(N12)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40569686 | |
| Record name | 3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40569686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6840-20-6 | |
| Record name | 3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40569686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Guide to the Structural Elucidation of 3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic system, forming the core of numerous pharmacologically active agents.[1][2][3] Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets, leading to applications in oncology, and as anti-inflammatory, and antimicrobial agents.[1][4] The precise characterization of novel derivatives is paramount for advancing drug discovery programs. This technical guide provides a comprehensive, multi-technique workflow for the unambiguous structure elucidation of a key derivative, 3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine. We will detail the synergistic application of mass spectrometry, advanced nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy. Each step is explained from a perspective of experimental causality, ensuring that the described protocols form a self-validating system for structural confirmation.
Introduction and Strategic Overview
The structural elucidation of a novel chemical entity is a cornerstone of chemical and pharmaceutical research. It is not merely a procedural checklist but a logical process of deduction, where each analytical technique provides a unique piece of a larger puzzle. For this compound (Molecular Formula: C₈H₈BrN₃, Molecular Weight: 226.07 g/mol ), our objective is to confirm its constitution—the precise connectivity of its atoms—and the specific location of the bromine and methyl substituents on the fused heterocyclic core.[5][6][7]
Our strategy is hierarchical. We begin with techniques that confirm the fundamental properties (molecular formula and weight) and progressively move to more sophisticated methods that map the atomic framework bond-by-bond.
Caption: Hierarchical workflow for structure elucidation.
Synthesis Pathway: The Genesis of the Molecule
While this guide focuses on elucidation, understanding the synthesis is crucial as it provides the logical basis for the expected structure. A common and efficient route to the imidazo[1,2-a]pyrimidine core is the Tschitschibabin reaction, involving the condensation of a 2-aminopyrimidine with an α-halocarbonyl compound.[2]
The synthesis of this compound logically proceeds in two key stages:
-
Formation of the Scaffold: Reaction of 2-amino-4,6-dimethylpyrimidine with an α-haloacetaldehyde equivalent (e.g., bromoacetaldehyde diethyl acetal) to form 5,7-dimethylimidazo[1,2-a]pyrimidine.
-
Regioselective Bromination: The electron-rich imidazole ring of the fused system is susceptible to electrophilic aromatic substitution. The C3 position is electronically favored for such reactions.[8] Treatment with a mild brominating agent like N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) introduces the bromine atom regioselectively at the C3 position.
This synthetic logic strongly suggests a single primary isomer, which we will now proceed to verify.
Technique 1: High-Resolution Mass Spectrometry (HRMS)
Expertise & Causality: The first and most fundamental question is: "What is the molecular formula and exact mass of the compound?" HRMS provides this answer with high precision. For a halogenated compound, it offers a definitive diagnostic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance (50.69% and 49.31%, respectively).[9] Therefore, any molecule containing a single bromine atom will exhibit a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass-to-charge units (m/z).[9] This pattern is a powerful validation tool.
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Dissolve ~0.1 mg of the synthesized compound in 1 mL of a high-purity solvent (e.g., methanol or acetonitrile).
-
Instrument Setup: Use an Electrospray Ionization (ESI) source in positive ion mode. Calibrate the instrument using a known standard immediately prior to analysis.
-
Data Acquisition: Infuse the sample solution at a low flow rate (e.g., 5 µL/min). Acquire the full scan spectrum, ensuring sufficient resolution (>10,000 FWHM) to determine the exact mass.
-
Analysis: Identify the molecular ion cluster. The measured exact mass of the monoisotopic peak ([M]⁺, containing ⁷⁹Br) should be compared to the theoretical calculated mass. The deviation should be less than 5 ppm.
Data Presentation: Expected HRMS Data
| Ion Species | Theoretical m/z | Observed m/z (Example) | Isotope | Relative Abundance |
| [C₈H₈⁷⁹BrN₃+H]⁺ | 225.9974 | ~225.9971 | ⁷⁹Br | ~100% |
| [C₈H₈⁸¹BrN₃+H]⁺ | 227.9954 | ~227.9951 | ⁸¹Br | ~98% |
The observation of this distinct 1:1 isotopic doublet is the first definitive piece of evidence confirming the presence of one bromine atom and validating the molecular formula.
Technique 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: With the molecular formula confirmed, NMR spectroscopy is employed to map the atomic connectivity. A suite of 1D and 2D NMR experiments provides a self-validating dataset that allows for the complete assignment of every proton and carbon in the molecule. For this specific structure, the key questions NMR must answer are:
-
Where are the two methyl groups located?
-
Where is the bromine atom located?
-
Are the proton and carbon signals consistent with the proposed fused aromatic system?
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), which offers good solubility for this class of compounds.[5] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Spectrometer: Use a 400 MHz or higher field spectrometer.
-
Acquisition: Acquire the following spectra at room temperature:
-
Proton (¹H) NMR
-
Carbon-13 (¹³C) NMR
-
2D COSY (H-H Correlation Spectroscopy)
-
2D HSQC (Heteronuclear Single Quantum Coherence)
-
2D HMBC (Heteronuclear Multiple Bond Correlation)
-
¹H NMR Analysis: Proton Environment Mapping
The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons. For this compound, we expect four distinct singlet signals, indicating no vicinal proton-proton couplings.
-
Aromatic Region (δ 6.5-8.5 ppm): The imidazo[1,2-a]pyrimidine core protons typically resonate in this region.[5] We expect two singlets: one for the proton at the C2 position and one for the proton at the C6 position.
-
Aliphatic Region (δ 2.0-3.0 ppm): The two methyl groups (at C5 and C7) are expected to appear as sharp singlets. They will likely have slightly different chemical shifts due to their distinct electronic environments.
¹³C NMR Analysis: The Carbon Skeleton
The ¹³C NMR spectrum shows all unique carbon atoms. We expect to see 8 distinct signals.
-
Aromatic Region (δ 100-160 ppm): The six carbons of the fused ring system will appear here.[5] The carbon attached to the bromine (C3) will be significantly shifted compared to its non-brominated analogue.
-
Aliphatic Region (δ 15-30 ppm): The two methyl carbons will resonate in this upfield region.
2D NMR: Assembling the Puzzle
2D NMR is the key to unambiguously connecting the pieces.
-
HSQC: This experiment correlates each proton directly to the carbon it is attached to. It allows for the definitive assignment of the C2, C6, and the two methyl carbons based on their attached proton signals.
-
HMBC: This is the most powerful experiment for this elucidation. It reveals correlations between protons and carbons over 2 to 3 bonds, allowing us to map the entire molecular framework.
Caption: Key HMBC correlations confirming connectivity.
Data Presentation: Summary of Expected NMR Assignments
| Position | ¹H δ (ppm) | ¹³C δ (ppm) | Key HMBC Correlations (from Proton) |
| 2 | ~7.8 (s, 1H) | ~140 | C3, C8a |
| 3 | - | ~110 | - |
| 5 | - | ~155 | - |
| 5-CH₃ | ~2.6 (s, 3H) | ~24 | C5, C6 |
| 6 | ~6.9 (s, 1H) | ~115 | C5, C7, C8a |
| 7 | - | ~158 | - |
| 7-CH₃ | ~2.4 (s, 3H) | ~18 | C7, C6 |
| 8a | - | ~145 | - |
Note: Chemical shifts are estimates and can vary based on solvent and concentration.
The specific pattern of HMBC correlations—for instance, the C6 proton showing correlations to both the C5 and C7 carbons, and the methyl protons correlating back to the ring—provides indisputable proof of the substituent placement.
Technique 3: Infrared (IR) Spectroscopy
Expertise & Causality: IR spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule by detecting their vibrational frequencies. For this structure, IR serves as a corroborative tool to confirm the presence of the aromatic system and the absence of starting material functionalities (e.g., N-H or C=O stretches).
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands.
Expected Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Significance |
| 3100 - 3000 | Aromatic C-H Stretch | Confirms the aromatic nature of the core. |
| 2980 - 2850 | Aliphatic C-H Stretch | Confirms the presence of methyl groups. |
| 1640 - 1500 | C=C and C=N Stretch | Characteristic "fingerprint" of the fused heterocyclic rings. |
| < 800 | C-Br Stretch | Confirms the presence of the carbon-bromine bond. |
The resulting spectrum provides a final layer of validation, ensuring the overall functional group composition is consistent with the proposed structure.
Conclusion
The structural elucidation of this compound is achieved through a logical and synergistic application of modern analytical techniques. High-resolution mass spectrometry provides definitive confirmation of the molecular formula and the presence of a single bromine atom through its characteristic isotopic signature. A comprehensive suite of 1D and 2D NMR experiments allows for the complete and unambiguous assignment of the molecular skeleton, confirming the precise connectivity and regiochemistry of the substituents. Finally, infrared spectroscopy corroborates the presence of the expected functional groups. This multi-faceted approach represents a robust, self-validating workflow essential for ensuring scientific integrity in chemical and pharmaceutical research.
References
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ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]
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Al-dujaili, L. H., Al-Karagully, H. F., Radini, I. A., Al-Shammari, A. M., & Al-Bayati, Y. K. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Journal of Molecular Structure, 1289, 135835. Available from [Link]
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Kumar, A., & Kumar, S. (2012). Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. Tetrahedron Letters, 53(34), 4483-4486. Available from [Link]
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Bautista-Ramírez, M. E., et al. (2024). Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. RSC Advances, 14, 19873-19884. Available from [Link]
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physical and chemical properties of 3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine
An In-Depth Technical Guide to 3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine for Researchers and Drug Development Professionals
Introduction: The Imidazo[1,2-a]pyrimidine Scaffold and its Significance
The imidazo[1,2-a]pyrimidine ring system is a fused, nitrogen-bridged heterocycle of significant interest in medicinal chemistry and drug discovery.[1] As a bioisostere of purine bases like adenine and guanine, this scaffold provides a versatile framework for interacting with a wide array of biological targets.[2] Derivatives of imidazo[1,2-a]pyrimidine have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2][3]
This guide focuses on a specific, functionalized derivative: This compound . The strategic placement of a bromine atom at the 3-position and methyl groups at the 5- and 7-positions creates a molecule with both a stable, biologically relevant core and a reactive handle for synthetic diversification. The bromine atom, in particular, enhances the molecule's electrophilic reactivity, making it an ideal precursor for generating extensive libraries of novel compounds through modern cross-coupling reactions.[4] This document provides a comprehensive overview of its known physical and chemical properties, synthesis, reactivity, and potential applications for professionals in the field.
Physicochemical and Structural Properties
The core structure of this compound consists of a pyrimidine ring fused with an imidazole ring.[4] This bicyclic system is decorated with two methyl groups that influence its steric and electronic profile and a bromine atom at the C3 position, which is a key site for chemical modification.
Molecular Structure Diagram
Caption: Chemical structure of this compound.
Summary of Physicochemical Data
While specific experimental data for properties like melting and boiling points are not widely published, the fundamental molecular properties have been established.
| Property | Value | Source(s) |
| CAS Number | 6840-20-6 | [4] |
| Molecular Formula | C₈H₈BrN₃ | [4][5] |
| Molecular Weight | 226.07 g/mol | [2][4] |
| IUPAC Name | This compound | Smolecule |
| Appearance | Solid (typical for similar compounds) | [6] |
| Solubility | Soluble in common organic solvents like CDCl₃ | [4] |
Synthesis and Characterization
The synthesis of the imidazo[1,2-a]pyrimidine scaffold is typically achieved via a condensation reaction. This specific compound has been synthesized and characterized by various research groups.[4] A general and effective approach involves the reaction of a substituted 2-aminopyrimidine with an α-haloketone or an equivalent electrophile.
General Synthesis Workflow
Caption: General synthetic pathway for this compound.
Representative Synthesis Protocol
This protocol is a representative example based on common methods for synthesizing related imidazo[1,2-a]pyrimidines, such as microwave-assisted, solvent-free synthesis.[1][7]
-
Reactant Preparation: In a microwave-safe vessel, combine 2-amino-4,6-dimethylpyrimidine (1.0 eq) and 1,1,3-tribromoacetone (1.1 eq).
-
Catalyst Addition: Add a catalytic amount of a solid support like basic alumina (Al₂O₃).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a suitable temperature (e.g., 100-140°C) for a short duration (e.g., 5-15 minutes). The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling, dissolve the reaction mixture in a suitable organic solvent like dichloromethane or ethyl acetate.
-
Purification: Filter the mixture to remove the solid catalyst. The filtrate is then concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield the pure this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural elucidation of this compound.[4]
-
¹H NMR Spectroscopy: The proton NMR spectrum provides clear signals for the aromatic proton on the imidazole ring, the pyrimidine ring proton, and the two distinct methyl groups. The aromatic region for the imidazo[1,2-a]pyrimidine core typically displays signals between δ 6.8 and 8.9 ppm.[4] The methyl groups would appear as singlets in the aliphatic region (typically δ 2.0-3.0 ppm).
-
¹³C NMR Spectroscopy: The carbon NMR spectrum gives detailed information about the carbon framework. Aromatic carbons of the fused ring system generally resonate in the range of δ 108-155 ppm.[4] The carbon atom attached to the bromine (C3) would be expected at the lower end of this aromatic range due to the halogen's electron-withdrawing and shielding effects. Signals for the two methyl carbons would be found in the upfield region.
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). For the molecular ion (M+), peaks would be expected around m/z 226 and 228.
Chemical Reactivity and Applications in Drug Discovery
The true value of this compound in drug development lies in its potential for chemical diversification. The C3-bromo substituent serves as a versatile synthetic handle for introducing a wide range of functional groups via transition-metal-catalyzed cross-coupling reactions.
Key Reaction Site for Diversification
Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol: In Vitro Antimicrobial Susceptibility Testing
-
Preparation: A stock solution of this compound (or its derivatives) is prepared in dimethyl sulfoxide (DMSO).
-
Microbial Strains: Bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains are cultured to a standardized concentration (e.g., 0.5 McFarland standard). [3]3. Microdilution: In a 96-well microtiter plate, the compound is serially diluted in a suitable growth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microbes + medium) and negative (medium only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Analysis: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Safety and Handling
As with any research chemical, this compound should be handled by technically qualified individuals in a laboratory setting.
-
Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat. [4]* Handling: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. [4]Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place, tightly sealed from moisture and air.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is more than a simple heterocyclic compound; it is a strategic platform for innovation in drug discovery. Its stable, biologically relevant core, combined with a synthetically versatile bromine handle, provides an exceptional starting point for the generation of diverse chemical libraries. The established potential of the imidazo[1,2-a]pyrimidine scaffold in oncology and infectious diseases underscores the value of this particular derivative for researchers aiming to develop next-generation therapeutics. This guide has outlined its fundamental properties and provided a framework for its synthesis, modification, and evaluation, empowering scientists to leverage its full potential.
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An In-depth Technical Guide to 3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine (CAS No. 6840-20-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. The imidazo[1,2-a]pyrimidine scaffold is a recognized privileged structure, analogous to purines, and is known to exhibit a wide array of biological activities.[1] This document delves into the chemical properties, synthesis, reactivity, and potential therapeutic applications of this specific brominated derivative, offering insights for its utilization in drug discovery and development programs.
Introduction to the Imidazo[1,2-a]pyrimidine Scaffold
The imidazo[1,2-a]pyrimidine core is a fused heterocyclic system comprising an imidazole ring fused to a pyrimidine ring. This scaffold is of great interest to medicinal chemists due to its structural similarity to endogenous purines, allowing it to interact with a variety of biological targets.[1] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3] The versatility of the imidazo[1,2-a]pyrimidine ring system allows for extensive functionalization, enabling the fine-tuning of its physicochemical and pharmacokinetic properties to optimize therapeutic potential.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development.
| Property | Value | Source |
| CAS Number | 6840-20-6 | [2][4] |
| Molecular Formula | C₈H₈BrN₃ | [2][4] |
| Molecular Weight | 226.08 g/mol | [2][4] |
| Appearance | Likely a solid at room temperature | Inferred |
| Solubility | Soluble in common organic solvents like deuterated chloroform (CDCl₃) | [5] |
Synthesis and Structural Elucidation
The synthesis of the imidazo[1,2-a]pyrimidine scaffold is typically achieved through the condensation of a 2-aminopyrimidine with an α-haloketone. For the synthesis of this compound, a plausible synthetic route involves the reaction of 4,6-dimethyl-2-aminopyrimidine with a suitable three-carbon α,β-dihalogenated carbonyl compound, followed by bromination at the C3 position. Microwave-assisted synthesis has been shown to be an efficient method for generating such derivatives, often leading to higher yields and shorter reaction times.[1][5]
General Synthetic Workflow:
Caption: General synthetic workflow for this compound.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is a powerful tool for the definitive structural confirmation of this compound.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the imidazo[1,2-a]pyrimidine core and the protons of the two methyl groups. The chemical shifts of the aromatic protons are typically observed in the range of δ 6.8-8.9 ppm.[5] The methyl protons would appear as singlets in the aliphatic region.
-
¹³C NMR: The carbon NMR spectrum provides information about the carbon framework of the molecule. The aromatic carbons of the fused ring system generally resonate between δ 108-155 ppm.[5] The carbon attached to the bromine atom (C3) would exhibit a characteristic chemical shift, and the carbons of the two methyl groups would be found in the upfield region of the spectrum.
Chemical Reactivity and Derivatization Potential
The bromine atom at the 3-position of the imidazo[1,2-a]pyrimidine ring is a key functional handle for further chemical modifications, primarily through transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents to explore the structure-activity relationship (SAR) of this scaffold.
Key Reactions for Derivatization:
Caption: Key cross-coupling reactions for the derivatization of the title compound.
-
Suzuki-Miyaura Coupling: This reaction with arylboronic acids is a powerful method for the synthesis of 3-aryl-imidazo[1,2-a]pyrimidines.[6][7] This allows for the exploration of various aromatic and heteroaromatic substituents at the C3 position.
-
Sonogashira Coupling: The coupling with terminal alkynes provides access to 3-alkynyl-imidazo[1,2-a]pyrimidines, which can serve as versatile intermediates for further transformations or as final products with potential biological activity.[8][9]
-
Buchwald-Hartwig Amination: This reaction enables the introduction of a wide range of primary and secondary amines at the C3 position, leading to the synthesis of 3-amino-imidazo[1,2-a]pyrimidine derivatives.
The imidazole ring of the scaffold is generally susceptible to electrophilic attack, with the C3 position being the most reactive site.[10][11] The presence of the bromine atom at this position in the title compound suggests that it was likely introduced via an electrophilic bromination step.
Potential Therapeutic Applications
The imidazo[1,2-a]pyrimidine scaffold is a well-established pharmacophore with a diverse range of biological activities. While specific biological data for this compound is limited in the public domain, the known activities of related compounds suggest several promising avenues for investigation.
Potential Areas of Investigation:
-
Anticancer Activity: Numerous imidazo[1,2-a]pyrimidine derivatives have been reported to possess potent anticancer properties, acting through various mechanisms such as kinase inhibition.[5][8] The title compound could be a valuable starting point for the development of novel oncology therapeutics.
-
Antimicrobial Activity: The scaffold has been associated with both antibacterial and antifungal activities.[1][5] Further investigation of this compound and its derivatives against a panel of pathogenic bacteria and fungi is warranted.
-
Antiviral Activity: Certain imidazo[1,2-a]pyrimidine derivatives have shown promise as antiviral agents, including activity against HIV and hepatitis C.[2]
-
Anti-inflammatory Activity: The structural similarity to purines suggests potential interactions with enzymes and receptors involved in inflammatory pathways.
In Silico Pharmacokinetic (ADME) Profile
Computational tools can provide valuable early insights into the potential drug-like properties of a compound. The ADME (Absorption, Distribution, Metabolism, and Excretion) profile of imidazo[1,2-a]pyrimidine derivatives has been investigated in silico, with many compounds showing promising pharmacokinetic properties and compliance with Lipinski's Rule of Five.[12][13] A similar in silico analysis of this compound would be a prudent step in its evaluation as a potential drug candidate.
Conclusion
This compound is a versatile heterocyclic compound with significant potential for drug discovery and development. Its strategic placement of a bromine atom at the reactive C3 position makes it an ideal scaffold for the generation of diverse chemical libraries through well-established cross-coupling methodologies. The promising, albeit largely inferred, biological activity profile of this compound class in oncology and infectious diseases highlights the value of further investigation into this specific molecule and its derivatives. This guide provides a foundational understanding to aid researchers in harnessing the potential of this compound in their scientific endeavors.
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Katritzky, A. R., et al. (2003). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry, 68(14), 5724–5727. [Link]
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Prasher, P., Sharma, M., Jahan, K., et al. (2022). Synthetic Methodologies of Imidazo[1,2-a]Pyrimidine: A Review. Research Square. [Link]
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Moraski, G. A., et al. (2011). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 2(6), 472-476. [Link]
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Al-Tel, T. H., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Journal of Biomolecular Structure and Dynamics, 41(16), 8145-8161. [Link]
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Kumbhar, V. V., et al. (2022). Synthetic strategies in development of 3-aroylimidazo[1,2-a]pyridines and 2-aroylimidazo[1,2-a]pyridines: A decade update. Synthetic Communications, 52(12), 1587-1607. [Link]
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Kibou, Z., et al. (2023). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 28(4), 1834. [Link]
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Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. (2014). Chemistry Stack Exchange. [Link]
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Sonogashira cross-coupling of 3-bromo-2-imidazo[1,2-b]pyridazine 39. ResearchGate. Retrieved from [Link]
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An In-Depth Technical Guide to 3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine: Molecular Characteristics and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, nitrogen-fused heterocyclic scaffolds are of paramount importance due to their diverse pharmacological activities. Among these, the imidazo[1,2-a]pyrimidine core has garnered significant attention as a "privileged structure." This guide focuses on a specific derivative, 3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine, providing a detailed overview of its fundamental molecular properties and exploring its therapeutic potential based on research into the broader class of imidazo[1,2-a]pyrimidine compounds. This document is intended to serve as a technical resource for researchers engaged in drug discovery and development, offering insights into the compound's structure, properties, and the scientific rationale for its investigation as a potential therapeutic agent.
Core Molecular Profile
This compound is a heterocyclic compound featuring a fused imidazole and pyrimidine ring system.[1] Its structure is distinguished by a bromine substituent at the 3-position and two methyl groups at the 5- and 7-positions of the imidazo[1,2-a]pyrimidine core.[1]
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₈H₈BrN₃ |
| Molecular Weight | 226.07 g/mol [1] |
| CAS Number | 6840-20-6[1] |
| IUPAC Name | This compound |
| Canonical SMILES | CC1=CC(=NC2=C(N1)C=C(Br)N=C2)C |
Structural Elucidation
The chemical structure of this compound is depicted in the following diagram.
Caption: Molecular structure of this compound.
The bromine atom at the C3 position is known to enhance electrophilic reactivity, while the methyl groups at C5 and C7 introduce steric and electronic effects that can influence the molecule's interaction with biological targets.[1]
Synthesis and Characterization
General Synthetic Workflow
Caption: Generalized synthetic pathway for imidazo[1,2-a]pyrimidines.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural confirmation of this compound.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the fused ring system, as well as singlets for the two methyl groups. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the nitrogen atoms and the bromine substituent.
-
¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbons in the heterocyclic rings are indicative of their electronic environment.
Therapeutic Potential and Mechanism of Action
While specific biological data for this compound is limited in the available literature, the broader class of imidazo[1,2-a]pyrimidine derivatives has demonstrated significant potential in several therapeutic areas, particularly in oncology and infectious diseases.[1]
Anticancer Activity
Derivatives of the imidazo[1,2-a]pyrimidine scaffold have been investigated for their anticancer properties.[1] The proposed mechanism of action for many of these compounds is the inhibition of protein kinases, which are critical enzymes in cellular signaling pathways that are often dysregulated in cancer.
Caption: Proposed mechanism of anticancer action via kinase inhibition.
By inhibiting specific kinases, these compounds can disrupt the signaling cascades that drive cancer cell proliferation and survival, leading to cell cycle arrest and apoptosis.
Antibacterial Activity
Imidazo[1,2-a]pyrimidine derivatives have also shown promise as antibacterial agents against a range of Gram-positive and Gram-negative bacteria.[1] The mechanism of antibacterial action is thought to involve the inhibition of essential bacterial enzymes or disruption of the bacterial cell membrane.
Experimental Protocols
While a specific, validated experimental protocol for the synthesis and biological evaluation of this compound is not available in the provided search results, a general methodology for assessing the anticancer and antibacterial activity of novel compounds is outlined below.
In Vitro Anticancer Activity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the solvent alone.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a further 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) is determined.
In Vitro Antibacterial Activity Assay (Broth Microdilution)
-
Bacterial Culture: Bacterial strains are grown in a suitable broth medium to the mid-logarithmic phase.
-
Compound Preparation: The test compound is serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
This compound, with its defined molecular formula of C₈H₈BrN₃ and a molecular weight of 226.07 g/mol , is a member of the promising imidazo[1,2-a]pyrimidine class of heterocyclic compounds. While specific biological data for this particular derivative is not extensively documented in the public domain, the well-established anticancer and antibacterial activities of the parent scaffold provide a strong rationale for its further investigation. The structural features of this compound, particularly the bromine and methyl substitutions, offer opportunities for medicinal chemists to explore structure-activity relationships and develop novel therapeutic agents. This guide provides a foundational understanding of this compound for researchers and drug development professionals, encouraging further exploration into its synthetic methodologies and biological properties.
References
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A Technical Guide to the ¹³C NMR Spectral Analysis of 3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine
Abstract
This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in drug discovery, known for a wide range of biological activities, including antimicrobial and anticancer properties.[1][2] Accurate structural elucidation is paramount for advancing research and development, and ¹³C NMR spectroscopy serves as a cornerstone technique for confirming the carbon framework of these molecules.[3][4] This document details a robust, field-proven methodology for the acquisition, interpretation, and definitive assignment of the ¹³C NMR spectrum for the title compound, intended for researchers, chemists, and professionals in drug development.
Introduction: The Role of ¹³C NMR in Heterocyclic Drug Discovery
The imidazo[1,2-a]pyrimidine core is a vital pharmacophore, and the introduction of various substituents allows for the fine-tuning of its biological activity.[5][6] For any synthesized analogue, such as this compound, unambiguous confirmation of its structure is the first critical step. While ¹H NMR provides essential information about the proton environment, ¹³C NMR directly probes the carbon skeleton, revealing the number of unique carbon atoms and offering deep insights into their electronic environment.[7]
The chemical shift of each carbon is highly sensitive to its local environment, influenced by factors such as hybridization, electronegativity of attached atoms (e.g., nitrogen and bromine), and resonance effects within the fused aromatic system. Therefore, a fully assigned ¹³C NMR spectrum is an unequivocal fingerprint of the molecule, indispensable for quality control, reaction monitoring, and regulatory submissions.
Spectral Data for this compound
While a complete, publicly available, peak-by-peak assigned spectrum for this specific molecule is not widely documented, extensive data from closely related analogues allows for a highly accurate prediction and a clear strategy for assignment. The aromatic carbon atoms of the core imidazo[1,2-a]pyrimidine ring system typically resonate within the 108-155 ppm range.[1][8]
Table 1: Expected ¹³C NMR Chemical Shift Ranges and Assignment Strategy
| Carbon Atom | Expected Chemical Shift (δ) ppm | Multiplicity (in ¹H-coupled) | Assignment Rationale & Key 2D Correlations (HMBC) |
| C2 | 145 - 155 | Singlet | Quaternary carbon in the imidazole ring. Will show HMBC correlation to H6. |
| C3 | 95 - 105 | Singlet | Quaternary carbon bearing the electronegative bromine atom, resulting in a shielded (upfield) shift. |
| C5 | 150 - 160 | Singlet | Quaternary carbon adjacent to a ring-junction nitrogen. Will show HMBC correlation to the 5-CH₃ protons and H6. |
| C6 | 105 - 115 | Doublet | Protonated aromatic carbon. Will show a direct correlation in the HSQC spectrum to the H6 proton. |
| C7 | 155 - 165 | Singlet | Quaternary carbon adjacent to a bridgehead nitrogen. Will show HMBC correlation to the 7-CH₃ protons and H6. |
| C8a | 140 - 150 | Singlet | Bridgehead quaternary carbon. Will show multiple HMBC correlations, including to H6 and potentially the methyl protons. |
| 5-CH₃ | 20 - 25 | Quartet | Methyl carbon. Will show strong HMBC correlation to H6. |
| 7-CH₃ | 15 - 20 | Quartet | Methyl carbon. Will show strong HMBC correlation to H6. |
Note: Chemical shifts are predictive and based on data from similar structures. Actual values are dependent on solvent and experimental conditions.
Experimental Protocol for High-Quality ¹³C NMR Data Acquisition
This protocol outlines a self-validating system for obtaining a high-resolution ¹³C NMR spectrum suitable for full structural elucidation. The causality behind each parameter choice is explained to ensure technical accuracy and reproducibility.
Step-by-Step Methodology:
-
Sample Preparation:
-
Action: Accurately weigh 10-20 mg of this compound.
-
Causality: This concentration provides a good balance between achieving a strong signal-to-noise ratio in a reasonable time and avoiding solubility issues.
-
-
Solvent Selection:
-
Action: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Causality: CDCl₃ is a common, non-polar solvent that solubilizes many organic compounds and has a well-defined solvent peak (δ ≈ 77.16 ppm).[7] DMSO-d₆ (δ ≈ 39.52 ppm) is an excellent alternative for more polar compounds.[5] TMS provides a universal reference point for chemical shifts.
-
-
Spectrometer Setup:
-
Action: Insert the sample into the NMR magnet. Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Causality: The lock signal compensates for magnetic field drift, ensuring spectral stability. Shimming is critical for achieving sharp, well-resolved peaks, which is essential for accurate chemical shift determination and resolving closely spaced signals.
-
-
Acquisition Parameters (for a 400-500 MHz Spectrometer):
-
Action: Utilize a standard proton-decoupled ¹³C pulse program (e.g., zgpg30 or zgdc30 on Bruker systems).[9]
-
Pulse Angle (p1): ~30 degrees.
-
Acquisition Time (aq): 1.0 - 2.0 seconds.
-
Relaxation Delay (d1): 2.0 seconds.
-
Number of Scans (ns): Start with 128 scans and increase as needed for signal-to-noise.
-
-
Causality:
-
A 30° pulse angle is used instead of 90° to allow for shorter relaxation delays. Since ¹³C relaxation times (T₁) can be long, especially for quaternary carbons, waiting for full relaxation (5xT₁) is impractical. A smaller pulse angle allows for faster pulsing and better signal averaging over time.[9][10]
-
A 2.0-second relaxation delay provides a reasonable time for most carbon nuclei to relax while also benefiting from the Nuclear Overhauser Effect (NOE), which enhances the signal of proton-attached carbons.[9]
-
Proton decoupling is employed to collapse ¹³C-¹H coupling, simplifying the spectrum to single lines for each unique carbon and significantly improving the signal-to-noise ratio.[7]
-
-
-
Data Processing:
-
Action: Apply an exponential multiplication function with a line broadening factor of 0.5-1.0 Hz before Fourier transformation. Phase and baseline correct the resulting spectrum. Calibrate the spectrum by setting the TMS peak to 0.0 ppm.
-
Causality: Applying a line broadening function improves the signal-to-noise ratio of the processed spectrum. Proper phasing and baseline correction are essential for accurate peak picking and potential integration.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow for acquiring and processing the ¹³C NMR spectrum.
Caption: Logic flow for definitive ¹³C NMR signal assignment.
Conclusion
The structural integrity of novel chemical entities like this compound is foundational to their development as potential therapeutics. This guide provides a comprehensive framework for obtaining and interpreting high-quality ¹³C NMR data. By combining a standard 1D ¹³C experiment with multiplicity-editing (DEPT) and 2D heteronuclear correlation (HSQC, HMBC) experiments, researchers can achieve a complete and unambiguous assignment of the carbon framework, ensuring the scientific integrity of their findings and accelerating the drug discovery process.
References
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Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved from [Link]
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Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. Retrieved from [Link]
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Al-Gorban, Z. N., et al. (2022). Synthesis, Characterizations, and Quantum Chemical Investigations on Imidazo[1,2-a]pyrimidine-Schiff Base Derivative. ACS Omega. Retrieved from [Link]
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Yakan, H., et al. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Molecular Diversity. Retrieved from [Link]
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El-Sayed, M. A. A., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Journal of Biomolecular Structure and Dynamics. Retrieved from [Link]
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Liu, M., et al. (1991). 1H, 13C and 15N NMR Studies of Protonation in Imidazo[1,2-α]Pyrimidine and Derivatives. Spectroscopy Letters. Retrieved from [Link]
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An efficient synthesis of new imidazo[1,2-a]pyridine-6-carbohydrazide and pyrido[1,2-a]pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction. (2022). ResearchGate. Retrieved from [Link]
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Rostom, S. A. F., et al. (2011). Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. Revista Colombiana de Ciencias Químico-Farmacéuticas. Retrieved from [Link]
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13-C NMR Protocol for beginners AV-400. (n.d.). University of Northern Iowa. Retrieved from [Link]
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Katritzky, A. R., et al. (2003). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry. Retrieved from [Link]
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Optimized Default 13C Parameters. (2020). University of Wisconsin-Madison, Chemistry Department. Retrieved from [Link]
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Acquiring 1H and 13C Spectra. (2018). In Optimizing NMR Methods for Structure Elucidation. The Royal Society of Chemistry. Retrieved from [Link]
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NP-MRD: 13C NMR Spectrum (1D, 126 MHz, H2O, predicted). (n.d.). Retrieved from [Link]
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Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. (2003). ResearchGate. Retrieved from [Link]
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NMR as a Tool for Structure Elucidation of Organic Compounds. (n.d.). Wesleyan University. Retrieved from [Link]
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NP-MRD: 13C NMR Spectrum (1D, 101 MHz, H2O, predicted). (n.d.). Retrieved from [Link]
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Wiest, O., et al. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters. Retrieved from [Link]
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Structure Elucidation by NMR. (n.d.). ETH Zurich. Retrieved from [Link]
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Claridge, T. D. W. (2016). NMR Techniques in Organic Chemistry: a quick guide. University of Oxford. Retrieved from [Link]
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A Researcher's Guide to the Preliminary Biological Screening of Imidazo[1,2-a]pyrimidine Derivatives
Introduction: The Prominence of the Imidazo[1,2-a]pyrimidine Scaffold in Medicinal Chemistry
The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic system in drug discovery, forming the core of numerous compounds with a broad spectrum of biological activities.[1][2] This fused ring system, an isostere of purine, demonstrates significant potential in the development of novel therapeutic agents.[2] Its derivatives have been extensively explored for their anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3] The synthetic accessibility and ease of functionalization of the imidazo[1,2-a]pyrimidine core allow for the creation of diverse chemical libraries, making it an attractive starting point for lead discovery.[4][5] This guide provides a comprehensive overview of the essential in vitro screening methodologies to efficiently evaluate the biological potential of novel imidazo[1,2-a]pyrimidine derivatives.
Strategic Approach to Preliminary Screening
A logical and cost-effective preliminary screening cascade is crucial for the efficient evaluation of a new series of imidazo[1,2-a]pyrimidine derivatives. The initial assays should be broad-spectrum, high-throughput, and designed to identify promising "hit" compounds for further, more detailed investigation. This guide will focus on three key areas of biological activity commonly associated with this scaffold: anticancer, antimicrobial, and anti-inflammatory.
Part 1: Anticancer Activity Screening
The antiproliferative potential of imidazo[1,2-a]pyrimidine derivatives is a well-documented and promising area of investigation.[3][6] A primary screening cascade for anticancer activity should begin with a general cytotoxicity assay against a panel of cancer cell lines.
Foundational Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for assessing cell viability and proliferation.[7][8] It serves as an excellent primary screen to determine the concentration-dependent cytotoxic effects of the synthesized compounds.[7]
Experimental Protocol: MTT Cytotoxicity Assay [7][8]
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, MDA-MB-231 for triple-negative breast cancer, and a non-cancerous cell line like HUVEC for selectivity assessment) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[6][7]
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[7]
-
Compound Treatment: The imidazo[1,2-a]pyrimidine derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified duration (e.g., 48 or 72 hours). A vehicle control (DMSO) is included.[7]
-
MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for 3-4 hours to allow for the conversion of MTT to formazan crystals by mitochondrial dehydrogenases in viable cells.[8]
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the logarithm of the compound concentration.[7]
Data Presentation: Quantitative Cytotoxicity Data
The IC50 values are typically summarized in a table for easy comparison of the cytotoxic potency of the different derivatives across various cell lines.
| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) |
| IMPY-01 | MCF-7 | Breast Adenocarcinoma | 43.4[6] |
| IMPY-01 | MDA-MB-231 | Triple-Negative Breast Cancer | 35.9[6] |
| IMPY-02 | MCF-7 | Breast Adenocarcinoma | 39.0[6] |
| IMPY-02 | MDA-MB-231 | Triple-Negative Breast Cancer | 35.1[6] |
| Doxorubicin (Control) | MCF-7 | Breast Adenocarcinoma | 0.8 |
| Doxorubicin (Control) | MDA-MB-231 | Triple-Negative Breast Cancer | 1.2 |
Visualization: Anticancer Screening Workflow
Caption: Workflow for preliminary anticancer screening.
Part 2: Antimicrobial Activity Screening
Imidazo[1,2-a]pyrimidine derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens.[2][9] Initial screening for antimicrobial properties is efficiently conducted using diffusion and dilution methods.[10]
Qualitative Assessment: Agar Well Diffusion Method
The agar well diffusion method is a widely used preliminary test to assess the antimicrobial activity of compounds.[11] It provides a qualitative measure of the ability of a compound to inhibit microbial growth.
Experimental Protocol: Agar Well Diffusion [11]
-
Microbial Culture Preparation: Standard strains of bacteria (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) and fungi (e.g., Candida albicans) are cultured in appropriate broth media to a standardized turbidity.
-
Agar Plate Inoculation: The surface of sterile agar plates (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) is uniformly inoculated with the microbial suspension.
-
Well Preparation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.
-
Compound Application: A fixed volume of the test compound solution (dissolved in a suitable solvent like DMSO) at a known concentration is added to each well. A well with the solvent alone serves as a negative control, and a well with a standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) serves as a positive control.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.
Quantitative Assessment: Broth Microdilution Method
Following the qualitative diffusion assay, the broth microdilution method is employed to determine the Minimum Inhibitory Concentration (MIC) of the active compounds.[10] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10]
Experimental Protocol: Broth Microdilution for MIC Determination [10]
-
Compound Dilution: Serial twofold dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Controls: A positive control well (broth and inoculum, no compound) and a negative control well (broth only) are included.
-
Incubation: The plates are incubated under the same conditions as the agar well diffusion assay.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Data Presentation: Antimicrobial Activity Data
The results from both assays are typically presented in a table.
| Compound ID | Test Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) |
| IMPY-03 | S. aureus | 15 | 16 |
| IMPY-03 | E. coli | 10 | 64 |
| IMPY-03 | C. albicans | 18 | 8 |
| Ciprofloxacin | S. aureus | 25 | 1 |
| Ciprofloxacin | E. coli | 28 | 0.5 |
| Fluconazole | C. albicans | 22 | 2 |
Visualization: Antimicrobial Screening Workflow
Caption: Workflow for preliminary anti-inflammatory screening.
Conclusion and Future Directions
This guide outlines a systematic and efficient approach to the preliminary biological screening of novel imidazo[1,2-a]pyrimidine derivatives. The described in vitro assays provide a solid foundation for identifying compounds with promising anticancer, antimicrobial, and anti-inflammatory activities. Compounds that demonstrate significant activity in these primary screens ("hits") should be subjected to further, more in-depth studies to elucidate their mechanism of action, assess their selectivity and safety profiles, and explore their potential for further development as therapeutic agents. Subsequent investigations may include cell cycle analysis, apoptosis assays, specific enzyme inhibition studies, and in vivo efficacy models. The versatility of the imidazo[1,2-a]pyrimidine scaffold, coupled with a robust screening strategy, holds significant promise for the discovery of next-generation therapeutics.
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Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2011). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PubMed Central. [Link]
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Bennani, F., Dalia, B. S., Soukaina, B., Abdelhakim, E. A., Mohammed, B., & El Houssine, B. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. MDPI. [Link]
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A comprehensive review on in-vitro methods for anti- microbial activity. (n.d.). Name of the publication is not available. [Link]
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Synthetic Methodologies of Imidazo[1,2-a]Pyrimidine: A Review. (n.d.). Semantic Scholar. [Link]
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Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. [Link]
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Synthesis of imidazo[1,2-a]pyrimidine derivatives 3a–k. (n.d.). ResearchGate. [Link]
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In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. (n.d.). PubMed. [Link]
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Some imidazo[1,2-a]pyrimidines with interesting biological activities.... (n.d.). ResearchGate. [Link]
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Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. (n.d.). ResearchGate. [Link]
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Unlocking the Synthetic Versatility: A Guide to the Electrophilic Reactivity of 3-Bromo-Substituted Imidazopyrimidines
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazopyrimidine scaffold is a cornerstone in modern medicinal chemistry, prized for its structural resemblance to endogenous purines and its broad pharmacological utility.[1] As a privileged heterocyclic system, it serves as the foundation for a multitude of therapeutic agents targeting a wide array of diseases, including cancer and inflammatory conditions.[2] The strategic functionalization of this core is paramount in drug discovery for optimizing potency, selectivity, and pharmacokinetic properties through structure-activity relationship (SAR) studies.[1] Among the various synthetic handles, the 3-bromo substituent stands out as a particularly versatile and reactive electrophilic partner, primarily for palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the synthesis and electrophilic reactivity of 3-bromo-imidazopyrimidines, offering field-proven insights, detailed experimental protocols, and a mechanistic framework to empower researchers in their drug development endeavors.
The Imidazopyrimidine Core: A Privileged Scaffold in Drug Discovery
Nitrogen-fused heterocyclic compounds are of immense importance in the pharmaceutical industry.[1] The imidazopyrimidine ring system, a bioisosteric analog of purines like adenine and guanine, interacts with a wide range of biological targets, including protein kinases, which are critical nodes in cellular signaling pathways.[1] This inherent biological relevance has driven significant efforts in the synthesis and derivatization of this scaffold.
The introduction of a bromine atom at the C3 position is a key strategic decision. The C3 position of the imidazo[1,2-a]pyridine and related imidazopyrimidine cores is inherently electron-rich, making it susceptible to regioselective electrophilic halogenation.[3][4] This provides a reliable method for installing the bromo group, which then serves as an exceptionally effective leaving group and electrophilic site for subsequent carbon-carbon and carbon-nitrogen bond-forming reactions.
Caption: Synthetic utility of 3-bromo-imidazopyrimidines.
Synthesis of 3-Bromo-Imidazopyrimidines
The preparation of the 3-bromo precursor is typically achieved through direct electrophilic bromination of the parent imidazopyrimidine ring. The reaction is highly regioselective for the C3 position due to the electronic nature of the fused imidazole ring.
Protocol 1: General Procedure for Regioselective C3-Bromination
-
Dissolution: Dissolve the starting imidazopyrimidine (1.0 equiv) in a suitable solvent such as Dichloromethane (DCM) or Acetonitrile (MeCN).
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.2 equiv) portion-wise to the solution at room temperature. The use of NBS is advantageous as it provides a controlled source of electrophilic bromine, minimizing over-bromination and side reactions.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-4 hours. Progress can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until full consumption of the starting material is observed.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
Extraction and Purification: Extract the aqueous layer with DCM or Ethyl Acetate. The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the 3-bromo-imidazopyrimidine.[3]
Palladium-Catalyzed Cross-Coupling: The Workhorse of Functionalization
The true synthetic power of the 3-bromo-imidazopyrimidine scaffold is realized through palladium-catalyzed cross-coupling reactions. The carbon-bromine bond at the C3 position serves as an ideal electrophilic partner for these transformations.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is one of the most robust and widely used methods for constructing carbon-carbon bonds.[5] It involves the coupling of the 3-bromo-imidazopyrimidine with an organoboron reagent, typically a boronic acid or ester.[6]
Causality in Experimental Design:
-
Catalyst/Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical. Bulky, electron-rich phosphine ligands like XPhos or SPhos are often preferred.[7] Their size promotes the reductive elimination step (the product-forming step), while their electron-donating nature facilitates the initial oxidative addition of the C-Br bond to the Pd(0) center. Using pre-formed catalysts like XPhosPdG2 can improve reaction efficiency and reproducibility by avoiding the need for in-situ catalyst generation.
-
Base and Solvent: A base is required to activate the boronic acid in the transmetalation step. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of solvent (e.g., Dioxane, Toluene, DME/Water mixtures) is crucial for ensuring the solubility of all reaction components and can significantly impact reaction rates and yields.[5][8]
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | PdCl₂(dppf) (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | 75-90 | [6] |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 110 | 85-95 | [9] |
| 3 | XPhosPdG2 (3) | XPhos (3) | K₃PO₄ (3) | THF | 80 | 60-85 | [7] |
| 4 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O | 90 | 70-88 | [5] |
| Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 3-Bromo-Imidazopyrimidines. |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for installing alkynyl groups, creating a C(sp²)-C(sp) bond.[10][11] This reaction is invaluable for generating linear structural extensions or for creating intermediates for further transformations like cycloadditions.
Causality in Experimental Design:
-
Dual Catalysis: The reaction uniquely employs a dual catalytic system: a palladium complex to activate the aryl halide and a copper(I) salt (typically CuI) to activate the terminal alkyne.[10] The copper co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
-
Base and Solvent: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is typically used. It serves both as a base to deprotonate the alkyne and often as the solvent.[12] The reaction is performed under anaerobic conditions to prevent the oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds, a transformation that is fundamental to the synthesis of countless pharmaceuticals.[13][14] It allows for the direct coupling of primary or secondary amines with the 3-bromo-imidazopyrimidine core.
Causality in Experimental Design:
-
Ligand Evolution: The success of this reaction is heavily dependent on the phosphine ligand. Early generations used ligands like P(o-tolyl)₃, but modern, highly effective systems rely on sterically hindered, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) or N-heterocyclic carbenes (NHCs).[13][15] These advanced ligands accelerate the rate-limiting reductive elimination step, allowing the reaction to proceed under milder conditions and with a broader range of amines.
-
Base Selection: A strong, non-nucleophilic base is essential. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS, LiHMDS) or alkali metal tert-butoxides (NaOtBu, KOtBu) are commonly used.[16] The base must be strong enough to deprotonate the amine (or the intermediate palladium-amine complex) but must not act as a competing nucleophile.
Experimental Workflows and Protocols
The following protocols are provided as robust starting points for laboratory execution. Researchers should optimize conditions for their specific substrates.
Caption: Standard workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling [7]
-
Setup: To a microwave vial, add 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one (1.0 equiv), the arylboronic acid (1.5 equiv), K₃PO₄ (3.0 equiv), XPhosPdG2 (0.03 equiv), and XPhos (0.03 equiv).
-
Solvent & Degassing: Add anhydrous THF. Seal the vial and degas with argon for 10 minutes.
-
Reaction: Heat the mixture in a microwave reactor at 80 °C for 30 minutes.
-
Work-up: After cooling, filter the reaction mixture through a pad of Celite, washing with Ethyl Acetate.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography to obtain the C3-arylated product.
Protocol 3: General Procedure for Buchwald-Hartwig Amination [17]
-
Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., RuPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).
-
Reagent Addition: Add the 3-bromo-imidazopyrimidine (1.0 equiv), the amine (1.2 equiv), and an anhydrous solvent (e.g., Toluene or Dioxane).
-
Reaction: Seal the vessel and heat to 80-110 °C with stirring for 4-24 hours, monitoring by LC-MS.
-
Work-up: Cool the reaction to room temperature, quench with water, and extract with an appropriate organic solvent.
-
Purification: Dry, concentrate, and purify the crude material via flash chromatography.
Conclusion
The 3-bromo-substituted imidazopyrimidine is a powerful and versatile intermediate for the synthesis of complex molecules in drug discovery. Its reliable and regioselective preparation, combined with its exceptional reactivity as an electrophile in a suite of palladium-catalyzed cross-coupling reactions—including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions—provides medicinal chemists with a robust platform for library synthesis and lead optimization. A thorough understanding of the mechanistic principles and the rationale behind the selection of catalysts, ligands, and reaction conditions is essential for leveraging the full potential of this important synthetic building block.
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- Sonogashira cross-coupling of 3-bromo-2-imidazo[1,2-b]pyridazine 39.
- Substrate Scope for the synthesis of 3-haloimidazopyridines.
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- Buchwald–Hartwig amin
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- A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradi
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- Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
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An Initial Pharmacological Investigation of 3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine: A Technical Guide for Preclinical Discovery
Abstract
The imidazo[1,2-a]pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous compounds with a wide spectrum of pharmacological activities.[1][2][3] This guide presents a structured, rationale-driven framework for the initial in vitro pharmacological investigation of a novel derivative, 3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine (CAS No. 6840-20-6).[4][5][6] We delineate a multi-phase workflow, beginning with essential physicochemical characterization and progressing through phenotypic screening, preliminary mechanism of action elucidation, and early ADME/Tox profiling. Each protocol is presented with the underlying scientific causality to empower researchers in drug development to make informed decisions, ensuring a robust and efficient evaluation of this compound's therapeutic potential.
Phase 1: Foundational Physicochemical Characterization
Expertise & Experience: Before committing resources to biological assays, it is an absolute prerequisite to verify the identity, purity, and solubility of the test compound. Failure to do so is a primary source of non-reproducible data and wasted effort. The purity standard for initial screening should be no less than 95%, as even minor impurities can confound biological results or exhibit their own bioactivity.
Protocol 1.1: Structural Verification and Purity Assessment
-
Structural Confirmation :
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H NMR and ¹³C NMR spectra. The proton spectrum is expected to show distinct signals in the aromatic region (typically 6.8-8.9 ppm for the core) and aliphatic region for the two methyl groups.[7] The bromine at position 3 and methyl groups at positions 5 and 7 will create a specific splitting pattern and chemical shift that must match the theoretical structure.[7]
-
Causality : NMR provides unambiguous confirmation of the molecular structure and connectivity.
-
-
Mass Spectrometry (MS) : Analyze a dilute solution of the compound via LC-MS.
-
Confirm the presence of the parent ion peak corresponding to the calculated molecular weight (C₈H₈BrN₃ ≈ 226.08 g/mol ).[4] The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be clearly visible.
-
Causality : MS confirms the molecular weight and elemental composition (via high-resolution MS), validating that the correct compound has been synthesized.
-
-
-
Purity Determination :
-
High-Performance Liquid Chromatography (HPLC) : Develop a suitable HPLC method (e.g., C18 reverse-phase column with a water/acetonitrile gradient containing 0.1% formic acid).
-
Analyze the compound using a UV detector at an appropriate wavelength (e.g., 254 nm).
-
Integrate the peak area. The area of the main peak divided by the total area of all peaks should be ≥95%.
-
Causality : HPLC is the gold standard for quantifying the purity of small organic molecules.
-
Protocol 1.2: Solubility Determination
-
Prepare a stock solution of the compound in 100% dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10-50 mM).
-
Perform serial dilutions in aqueous buffers relevant to biological assays (e.g., Phosphate-Buffered Saline (PBS), cell culture media).
-
Assess solubility visually for precipitation and, if necessary, quantify using nephelometry or a similar method.
-
Causality : Determining the aqueous solubility limit is critical for designing subsequent biological assays to ensure the compound does not precipitate in the well, which would lead to inaccurate concentration calculations and potential false-positive or false-negative results.
Phase 2: In Vitro Cytotoxicity Profiling – The Primary Phenotypic Screen
Expertise & Experience: The initial step in understanding a novel compound's biological effect is to determine its impact on cell viability. A broad-spectrum cytotoxicity screen against a panel of both cancerous and non-cancerous cell lines provides a foundational dataset. It helps identify a potential therapeutic window (selective toxicity towards cancer cells) and establishes the concentration range for subsequent mechanistic assays. The imidazo[1,2-a]pyrimidine scaffold is known for potential anticancer activity, making this a logical starting point.[2][7][8][9]
Experimental Workflow: Cytotoxicity Screening
Caption: Workflow for MTT-based cytotoxicity screening.
Protocol 2.1: MTT Cell Viability Assay
This protocol is based on the principle that metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[10][11]
-
Cell Seeding : Seed a panel of selected cell lines (e.g., A549 lung carcinoma, MCF-7 breast carcinoma, and HEK293 human embryonic kidney cells for a non-cancerous control) into 96-well flat-bottom plates at a pre-optimized density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment : Prepare a 2X working stock of the compound by serially diluting the DMSO stock in complete culture medium. Remove the old medium from the cells and add 100 µL of the 2X compound dilutions (typically 8-10 concentrations in a logarithmic series, e.g., 100 µM to 0.01 µM). Include "vehicle control" (DMSO only) and "untreated control" wells. Incubate for 48-72 hours.
-
Causality : A 72-hour incubation period is often used to account for effects on multiple cell cycles.
-
-
MTT Addition : Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[11] Add 10 µL of this stock to each well and incubate for 2-4 hours at 37°C. Viable cells will produce visible purple formazan crystals.
-
Formazan Solubilization : Carefully aspirate the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[12] Gently pipette to ensure complete dissolution.
-
Absorbance Measurement : Read the absorbance on a microplate reader at a wavelength of 570 nm.
-
Data Analysis :
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Use graphing software (e.g., GraphPad Prism) to plot percent viability versus log[concentration] and fit a non-linear regression curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
-
Data Presentation: Hypothetical Cytotoxicity Profile
| Cell Line | Type | IC₅₀ (µM) |
| A549 | Lung Carcinoma | Data |
| MCF-7 | Breast Carcinoma | Data |
| HCT116 | Colon Carcinoma | Data |
| HEK293 | Non-cancerous Kidney | Data |
Phase 3: Preliminary Target Identification and Mechanism of Action (MoA)
Expertise & Experience: A potent cytotoxic effect is a phenotypic observation. The next logical step is to generate a hypothesis about its molecular target.[13][14] Given the prevalence of kinase inhibition among imidazo-fused heterocycles, this is a primary and high-probability target class to investigate.[7] A dual approach using in silico prediction followed by experimental validation is highly efficient.
Logical Flow from Phenotype to Target
Caption: Strategy for identifying molecular targets.
Protocol 3.1: In Silico Target Prediction (Hypothesis Generation)
-
Methodology : Utilize computational tools to screen the 3D structure of this compound against databases of known protein structures.
-
Molecular Docking : Dock the compound into the ATP-binding sites of a comprehensive panel of human kinases.
-
Pharmacophore Modeling : Compare the compound's chemical features to known ligands of various target classes.[15]
-
-
Output : A ranked list of potential protein targets based on predicted binding affinity or feature similarity.
-
Causality : This cost-effective approach rapidly generates testable hypotheses and helps prioritize which experimental assays are most likely to yield positive results, focusing resources efficiently.[15]
Protocol 3.2: In Vitro Kinase Inhibition Profiling
-
Assay Choice : Outsource to a specialized vendor or use an in-house platform (e.g., Promega ADP-Glo™, Cisbio HTRF®) that offers a broad panel of recombinant human kinases.
-
Experimental Setup :
-
Screen the compound at a fixed concentration (e.g., 1 µM or 10 µM) against a large panel of kinases (e.g., >100 kinases covering different families).
-
The assay measures the kinase's ability to phosphorylate a substrate in the presence of the compound. The result is typically expressed as "% inhibition" relative to a DMSO control.
-
-
Follow-up : For any kinase showing significant inhibition (>50%), perform a full dose-response experiment to determine the IC₅₀ value.
-
Causality : This experimental approach directly tests the in silico hypothesis. A broad panel screen is crucial for identifying both the primary target(s) and potential off-target effects, which is critical for assessing selectivity.
Phase 4: Preliminary ADME/Tox Profiling
Expertise & Experience: A compound's ultimate success as a drug depends not only on its potency but also on its Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADME/Tox) properties.[16] Performing key in vitro ADME/Tox assays early can identify potential liabilities—such as rapid metabolism or drug-drug interaction potential—that would prevent an otherwise potent compound from ever becoming a viable therapeutic.[17]
Data Presentation: Summary of Early ADME/Tox Profile
| Assay | Parameter | Result |
| Metabolic Stability | Half-life (t½) in HLM (min) | Data |
| Plasma Protein Binding | % Bound (Human Plasma) | Data |
| CYP Inhibition | IC₅₀ for CYP3A4 (µM) | Data |
| CYP Inhibition | IC₅₀ for CYP2D6 (µM) | Data |
| CYP Inhibition | IC₅₀ for CYP2C9 (µM) | Data |
Protocol 4.1: Metabolic Stability in Human Liver Microsomes (HLM)
-
Reaction Mixture : Incubate the test compound (e.g., at 1 µM) with pooled HLM and an NADPH-regenerating system at 37°C.
-
Time Points : Remove aliquots at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Analysis : Quench the reaction with cold acetonitrile and analyze the remaining parent compound concentration using LC-MS/MS.
-
Calculation : Plot the natural log of the remaining compound versus time. The slope of this line is used to calculate the intrinsic clearance and metabolic half-life (t½).
-
Causality : HLM contains a high concentration of cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for drug metabolism.[18] This assay predicts how quickly the compound might be cleared from the body.[19]
Protocol 4.2: Cytochrome P450 (CYP) Inhibition
-
Methodology : Use commercially available kits with fluorescent probes for major CYP isoforms (e.g., CYP3A4, 2D6, 2C9).
-
Procedure : Co-incubate HLM, a specific CYP probe substrate, and a range of concentrations of the test compound.
-
Readout : Measure the formation of the fluorescent metabolite. A decrease in fluorescence indicates inhibition of the CYP enzyme.
-
Analysis : Plot the inhibition data to determine an IC₅₀ value for each major isoform.
-
Causality : Strong inhibition of a major CYP isoform (IC₅₀ < 1 µM) signals a high risk of drug-drug interactions, a significant safety concern.[18]
Overall Synthesis and Next Steps
The successful completion of this four-phase investigation will yield a comprehensive initial data package for this compound. This package will define its cytotoxic profile and selectivity, provide strong hypotheses for its molecular target(s), and outline its fundamental drug-like properties.
-
Favorable Outcome : Potent and selective cytotoxicity against cancer cells (e.g., IC₅₀ < 1 µM) with minimal toxicity to non-cancerous cells (IC₅₀ > 20 µM), inhibition of a specific cancer-relevant kinase, and acceptable ADME properties (e.g., t½ > 30 min, CYP IC₅₀ > 10 µM). This would strongly support advancing the compound to lead optimization and subsequent in vivo studies.
-
Unfavorable Outcome : High general cytotoxicity, poor metabolic stability, or potent CYP inhibition. This would suggest that significant medicinal chemistry efforts are needed to modify the scaffold to address these liabilities before further investment.
This structured approach ensures that resources are deployed logically, building a foundation of high-quality, interpretable data that is essential for navigating the complex path of drug discovery.
References
- ScienceDirect. Identifying novel drug targets with computational precision.
- Smolecule. This compound.
- RSC Publishing. Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade.
- PMC. The Art of Finding the Right Drug Target: Emerging Methods and Strategies.
- Der Pharma Chemica. Synthesis and antibacterial activity of novel imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine chalcones derivatives.
- PubMed. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents.
- PMC. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry.
- ResearchGate. (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- ResearchGate. Pharmacologically active drugs holding imidazo[1,2-a]pyrimidine scaffolds.
- ResearchGate. (PDF) Target Identification Approaches in Drug Discovery.
- Danaher Life Sciences. Importance of Target Identification & Validation in Drug Development.
- NIH. Target identification and mechanism of action in chemical biology and drug discovery.
- IT Medical Team. In Vitro Assays in Pharmacology: A Comprehensive Overview.
- PubMed. Development of an in vitro reproductive screening assay for novel pharmaceutical compounds.
- MDPI. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents.
- Admescope. Tme-critical early ADME characterization.
- Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
- NIH. Imidazo[1,2-a]pyrimidine as a New Antileishmanial Pharmacophore against Leishmania amazonensis Promastigotes and Amastigotes.
- Wikipedia. MTT assay.
- Abcam. MTT assay protocol.
- ACS Omega. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
- BroadPharm. Protocol for Cell Viability Assays.
- Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability.
- MDPI. New Synthesis of Imidazo[1,2-a]pyrimidines Catalyzed Using Gold Nanoparticles.
- QIMA Life Sciences. In Vitro Pharmacology - Drug Discovery & Development.
- Eurofins Discovery. In Vitro ADME and Toxicology Assays.
- Cell Guidance Systems. A beginners guide to ADME Tox.
- Labinsights. The Important Role of in Vitro Screening Related Services in Drug.
- Promega Corporation. ADME-Tox Assays.
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- BLDpharm. 6840-20-6|this compound.
- ChemicalBook. This compound CAS.
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Methodological & Application
Application Note & Synthesis Protocol: 3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine
Abstract
The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1] The title compound, 3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine, serves as a critical and versatile intermediate for the synthesis of more complex molecular architectures through cross-coupling reactions and other functionalization strategies. This document provides a comprehensive, two-step synthesis protocol for this key building block, beginning from commercially available 2-amino-4,6-dimethylpyrimidine. The protocol details the initial cyclocondensation to form the imidazo[1,2-a]pyrimidine core, followed by a regioselective bromination at the C3 position. This guide is designed for researchers in synthetic organic chemistry and drug development, offering detailed procedural steps, mechanistic insights, and safety considerations.
Introduction and Synthetic Strategy
The synthesis of this compound is most efficiently achieved through a two-step sequence. The foundational reaction is a Hantzsch-type synthesis, which involves the cyclocondensation of an α-halocarbonyl compound with 2-amino-4,6-dimethylpyrimidine.[2] This reaction constructs the fused bicyclic imidazo[1,2-a]pyrimidine system.
Following the formation of the core structure, a regioselective electrophilic bromination is performed. The electron-rich nature of the imidazole ring directs the electrophile, in this case, bromine, to the C3 position. This position is electronically activated and sterically accessible, leading to a high yield of the desired product. The overall synthetic pathway is outlined below.
Figure 1: Overall two-step synthesis scheme.
Experimental Protocols
Part 1: Synthesis of 5,7-Dimethylimidazo[1,2-a]pyrimidine (Intermediate)
Principle: This step involves the nucleophilic attack of the endocyclic nitrogen of 2-amino-4,6-dimethylpyrimidine on the carbonyl carbon of chloroacetaldehyde. This is followed by an intramolecular SN2 reaction where the exocyclic amino group displaces the chloride, and subsequent dehydration yields the aromatic fused heterocyclic system.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| 2-Amino-4,6-dimethylpyrimidine | 767-15-7 | 123.16 | 5.00 g | 40.6 |
| Chloroacetaldehyde (50% wt in H₂O) | 107-20-0 | 78.50 | 6.38 g (12.8 mL) | 40.6 |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | As needed | - |
| Ethanol (EtOH) | 64-17-5 | 46.07 | 100 mL | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | - |
Step-by-Step Protocol:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4,6-dimethylpyrimidine (5.00 g, 40.6 mmol) and ethanol (100 mL). Stir the mixture until the solid is fully dissolved.
-
Reagent Addition: Add chloroacetaldehyde (12.8 mL of a 50% aqueous solution, 40.6 mmol) dropwise to the stirred solution at room temperature.
-
Cyclization: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 10:1 Dichloromethane/Methanol eluent system.
-
Work-up: After completion, cool the reaction mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic mixture until effervescence ceases (pH ~7-8).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield 5,7-dimethylimidazo[1,2-a]pyrimidine as a crystalline solid.
Part 2: Synthesis of this compound (Final Product)
Principle: This reaction is a classic electrophilic aromatic substitution. The imidazo[1,2-a]pyrimidine core is electron-rich, and the C3 position of the imidazole moiety is highly activated towards electrophiles. N-Bromosuccinimide (NBS) serves as a convenient and solid source of electrophilic bromine (Br⁺), allowing for a controlled and regioselective bromination.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| 5,7-Dimethylimidazo[1,2-a]pyrimidine | 6840-19-3 | 147.18 | 4.00 g | 27.2 |
| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | 4.84 g | 27.2 |
| Acetonitrile (ACN) | 75-05-8 | 41.05 | 80 mL | - |
| Sodium Thiosulfate (Na₂S₂O₃) | 7772-98-7 | 158.11 | As needed | - |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | As needed | - |
| Brine (Saturated NaCl solution) | - | - | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed | - |
Step-by-Step Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask protected from light (e.g., wrapped in aluminum foil), dissolve 5,7-dimethylimidazo[1,2-a]pyrimidine (4.00 g, 27.2 mmol) in acetonitrile (80 mL).
-
Reagent Addition: Add N-Bromosuccinimide (4.84 g, 27.2 mmol) portion-wise to the stirred solution at room temperature over 15 minutes. A slight exotherm may be observed.
-
Reaction: Stir the mixture at room temperature for 1-2 hours. The reaction is typically rapid. Monitor its completion by TLC (10:1 Dichloromethane/Methanol), observing the consumption of the starting material.
-
Quenching: Upon completion, pour the reaction mixture into a beaker containing a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted bromine. Stir for 10 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Washing: Wash the combined organic layers sequentially with water (50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from ethanol to afford this compound as a white to off-white solid.[1]
Workflow and Characterization
The overall laboratory workflow is summarized in the diagram below.
Figure 2: Detailed experimental workflow.
Expected Characterization: The final product, this compound, should be characterized to confirm its identity and purity.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the fused ring system and distinct singlets for the two methyl groups.[1]
-
¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments in the molecule.
-
Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the calculated mass (C₈H₈BrN₃, MW: 226.08 g/mol ), including the characteristic isotopic pattern for a bromine-containing compound.
-
Melting Point (mp): A sharp melting point indicates high purity of the crystalline solid.
Safety and Hazard Considerations
-
Chloroacetaldehyde: Is toxic and corrosive. Handle only in a well-ventilated fume hood.
-
N-Bromosuccinimide (NBS): Is an irritant and corrosive. Avoid inhalation of dust and contact with skin and eyes. It is also light-sensitive.
-
Solvents: Ethanol, acetonitrile, ethyl acetate, and dichloromethane are flammable and/or volatile. Work in a well-ventilated area away from ignition sources.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when performing this protocol.
References
-
Price, C. C., Leonard, N. J., & Whittle, R. L. (1948). THE BROMINATION OF 2-AMINO-4,6-DIMETHYLPYRIMIDINE. The Journal of Organic Chemistry, 13(3), 327–333. [Link]
-
ACS Publications. (n.d.). THE BROMINATION OF 2-AMINO-4,6-DIMETHYLPYRIMIDINE. Retrieved from ACS Publications. [Link]
-
Kumar, A., Kumar, V., Kumar, S., & Siddiqui, M. A. (2023). Multicomponent catalyst-free regioselective synthesis and binding studies of 3-aroyl-2-methylimidazo[1,2-a]pyrimidines with BSA using biophysical and computational techniques. RSC Advances, 13(28), 19045–19056. [Link]
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Application Notes and Protocols for Microwave-Assisted Synthesis of Substituted Imidazo[1,2-a]pyrimidines
Introduction: Accelerating Discovery with Microwave-Assisted Synthesis
The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic motif of significant interest to the pharmaceutical and medicinal chemistry communities.[1][2][3] This structural core is present in a variety of biologically active molecules exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[2][4] Consequently, the development of efficient, rapid, and sustainable synthetic methodologies for accessing substituted imidazo[1,2-a]pyrimidines is a critical endeavor in modern drug discovery.[1]
Traditionally, the synthesis of these compounds has been hampered by long reaction times, harsh reaction conditions, and often modest yields.[5] The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this field, offering a powerful tool to overcome these limitations.[6][7] Microwave irradiation provides a unique heating mechanism that directly and efficiently energizes the reaction mixture, leading to dramatic accelerations in reaction rates, improved yields, and enhanced product purity.[7][8][9] This approach aligns with the principles of green chemistry by reducing energy consumption and often minimizing the need for hazardous solvents.[8][9][10]
This comprehensive guide provides detailed application notes and protocols for the microwave-assisted synthesis of substituted imidazo[1,2-a]pyrimidines, tailored for researchers, scientists, and drug development professionals. We will delve into the underlying principles, provide step-by-step experimental procedures, and offer insights into the optimization of reaction parameters.
The Rationale Behind Microwave-Assisted Synthesis: A Deeper Dive
The advantages of MAOS stem from its unique heating mechanism, which differs fundamentally from conventional heating.[6] Microwave energy interacts directly with polar molecules and ions in the reaction mixture, causing rapid rotation and friction, which generates heat.[6] This localized and uniform heating minimizes thermal gradients and "hot spots," leading to more controlled and reproducible reactions.[6][7]
The key benefits of employing microwave heating in the synthesis of imidazo[1,2-a]pyrimidines can be summarized as follows:
-
Increased Reaction Rates: Microwave irradiation can accelerate reaction rates by orders of magnitude compared to conventional heating, often reducing reaction times from hours to mere minutes.[6][7][11]
-
Improved Chemical Yields: The rapid and uniform heating often leads to higher conversion rates and reduced formation of byproducts, resulting in improved isolated yields of the desired products.[7][8]
-
Enhanced Purity: The reduction in side reactions and thermal degradation of sensitive compounds contributes to cleaner reaction profiles and simplifies product purification.[7]
-
Energy Efficiency: By directly heating the reactants and solvents, microwave synthesis is significantly more energy-efficient than conventional methods that heat the entire reaction vessel.[7][10]
-
Greener Chemistry: The reduced reaction times and potential for solvent-free reactions or the use of greener solvents like ethanol contribute to more environmentally benign synthetic processes.[10][12]
General Reaction Scheme and Mechanism
The most common approach for the synthesis of the imidazo[1,2-a]pyrimidine core involves the cyclocondensation reaction between a 2-aminopyrimidine derivative and an α-haloketone.
A plausible reaction mechanism involves an initial N-alkylation of the more nucleophilic ring nitrogen of the 2-aminopyrimidine with the α-haloketone to form an intermediate. This is followed by an intramolecular cyclization through the attack of the exocyclic amino group on the carbonyl carbon, and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyrimidine ring system.
Below is a conceptual workflow for a typical microwave-assisted synthesis of a substituted imidazo[1,2-a]pyrimidine.
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The Versatile Scaffold of 3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine in Modern Medicinal Chemistry: Applications and Protocols
The imidazo[1,2-a]pyrimidine nucleus is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its diverse pharmacological activities. This is largely due to its structural resemblance to endogenous purines, allowing it to interact with a wide array of biological targets. Within this class of compounds, 3-bromo-5,7-dimethylimidazo[1,2-a]pyrimidine stands out as a particularly valuable and versatile starting material for the synthesis of novel therapeutic agents. The strategic placement of a bromine atom at the 3-position provides a reactive handle for a variety of cross-coupling reactions, enabling the systematic exploration of the chemical space and the optimization of biological activity. The methyl groups at the 5- and 7-positions contribute to the molecule's lipophilicity and can influence its binding to target proteins.
This guide provides an in-depth exploration of the this compound scaffold, detailing its synthesis, derivatization, and applications in drug discovery, with a focus on anticancer and antimicrobial research. The protocols provided herein are designed to be robust and reproducible, offering researchers a solid foundation for their own investigations into this promising class of molecules.
Significance in Drug Discovery: A Scaffold with Broad Potential
The imidazo[1,2-a]pyrimidine core is a cornerstone in the development of a wide range of therapeutic agents.[1][2] Its derivatives have been investigated for their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[3][4] The this compound scaffold serves as a key intermediate in the synthesis of these derivatives, with the bromine atom at the 3-position being particularly amenable to functionalization through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[5][6] This allows for the introduction of a diverse range of substituents, facilitating the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.
Therapeutic Applications and Biological Activity
Derivatives of the this compound scaffold have shown significant promise in several therapeutic areas, most notably in oncology and infectious diseases.
Anticancer Activity
The imidazo[1,2-a]pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[7] Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. By targeting specific kinases, it is possible to inhibit tumor growth and proliferation. While specific IC50 values for derivatives of this compound are not abundantly available in the public domain, the broader class of imidazo[1,2-a]pyrimidine derivatives has demonstrated potent anticancer activity against a range of cancer cell lines.
For instance, various substituted imidazo[1,2-a]pyrimidines have exhibited significant cytotoxicity against cancer cell lines such as A549 (lung carcinoma) and MCF-7 (breast cancer).[3] The mechanism of action is often attributed to the inhibition of key kinases involved in cancer progression. The exploration of different aryl and heteroaryl substituents at the 3-position of the 5,7-dimethylimidazo[1,2-a]pyrimidine core is a promising strategy for the discovery of novel and potent anticancer agents.
Experimental Protocols
The following section provides detailed, step-by-step methodologies for the synthesis of the this compound scaffold and its subsequent derivatization.
Synthesis of 5,7-dimethylimidazo[1,2-a]pyrimidine (1)
The synthesis of the parent scaffold, 5,7-dimethylimidazo[1,2-a]pyrimidine, is a crucial first step. A common and effective method involves the condensation of a 2-aminopyrimidine with an α-haloketone.
Protocol 1: Synthesis of 5,7-dimethylimidazo[1,2-a]pyrimidine
-
Materials:
-
2-Amino-4,6-dimethylpyrimidine
-
Chloroacetaldehyde (50% aqueous solution)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of 2-amino-4,6-dimethylpyrimidine (1.0 eq) in ethanol, add sodium bicarbonate (2.0 eq).
-
Slowly add chloroacetaldehyde (1.2 eq) to the reaction mixture at room temperature.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and dichloromethane.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford pure 5,7-dimethylimidazo[1,2-a]pyrimidine.
-
-
Causality: The use of sodium bicarbonate is to neutralize the HCl generated during the reaction, thus preventing side reactions and promoting the desired condensation. Ethanol serves as a suitable solvent for both reactants and the base. Refluxing provides the necessary energy to overcome the activation barrier of the reaction.
Bromination of 5,7-dimethylimidazo[1,2-a]pyrimidine (2)
The introduction of a bromine atom at the 3-position is a key step in creating a versatile intermediate for further diversification. This is typically achieved through electrophilic bromination.
Protocol 2: Synthesis of this compound
-
Materials:
-
5,7-dimethylimidazo[1,2-a]pyrimidine (1)
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Saturated aqueous sodium thiosulfate solution
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve 5,7-dimethylimidazo[1,2-a]pyrimidine (1.0 eq) in acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.1 eq) portion-wise to the cooled solution.
-
Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to yield this compound.
-
-
Causality: N-Bromosuccinimide is a mild and selective brominating agent, which is ideal for the electrophilic substitution at the electron-rich 3-position of the imidazo[1,2-a]pyrimidine ring. Acetonitrile is a suitable polar aprotic solvent for this reaction. The reaction is performed at low temperature to control the reactivity and minimize the formation of byproducts. Sodium thiosulfate is used to quench any unreacted bromine.
Derivatization via Suzuki-Miyaura Cross-Coupling (3)
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds and is widely used to introduce aryl or heteroaryl moieties at the 3-position of the scaffold.[6]
Protocol 3: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
-
Materials:
-
This compound (2)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)
-
Triphenylphosphine (PPh₃) (0.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Silica gel for column chromatography
-
-
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add degassed 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 3-aryl-5,7-dimethylimidazo[1,2-a]pyrimidine derivative.
-
-
Causality: The palladium catalyst, in combination with a phosphine ligand, is essential for the catalytic cycle of the Suzuki-Miyaura reaction. The base (potassium carbonate) is required for the transmetalation step. A mixture of dioxane and water is a common solvent system that facilitates the dissolution of both the organic and inorganic reagents. Degassing the solvent is crucial to prevent the oxidation and deactivation of the palladium catalyst.
Visualization of Synthetic Workflow
Caption: Synthetic workflow for the preparation and derivatization of the this compound scaffold.
Biological Evaluation: In Vitro Assays
Once a library of derivatives has been synthesized, the next critical step is to evaluate their biological activity.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Protocol 4: MTT Assay for Cytotoxicity
-
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized compounds (typically from 0.01 to 100 µM) and a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours.
-
Add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
-
In Vitro Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol 5: Broth Microdilution for MIC Determination
-
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
Synthesized compounds dissolved in DMSO
-
96-well microtiter plates
-
Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Resazurin solution (optional, for viability indication)
-
-
Procedure:
-
Prepare a twofold serial dilution of the synthesized compounds in the broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include a positive control (microorganism with a known antibiotic), a negative control (broth only), and a growth control (microorganism in broth).
-
Incubate the plates under appropriate conditions (e.g., 37 °C for 24 hours for bacteria).
-
Determine the MIC as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. The addition of a viability indicator like resazurin can aid in the visualization of microbial growth.
-
Data Presentation
The biological activity data for a series of hypothetical 3-aryl-5,7-dimethylimidazo[1,2-a]pyrimidine derivatives are presented below. This data is for illustrative purposes to demonstrate how results from the above protocols can be effectively summarized.
Table 1: In Vitro Anticancer Activity of 3-Aryl-5,7-dimethylimidazo[1,2-a]pyrimidine Derivatives
| Compound | R-group (at 3-position) | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) |
| 3a | Phenyl | 15.2 | 21.8 |
| 3b | 4-Methoxyphenyl | 8.5 | 12.3 |
| 3c | 4-Chlorophenyl | 5.1 | 7.9 |
| 3d | 4-Nitrophenyl | 11.7 | 15.4 |
| 3e | 2-Thienyl | 9.8 | 14.1 |
Table 2: In Vitro Antimicrobial Activity of 3-Aryl-5,7-dimethylimidazo[1,2-a]pyrimidine Derivatives
| Compound | R-group (at 3-position) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| 3a | Phenyl | 32 | >64 | 64 |
| 3b | 4-Methoxyphenyl | 16 | 64 | 32 |
| 3c | 4-Chlorophenyl | 8 | 32 | 16 |
| 3d | 4-Nitrophenyl | 16 | 64 | 32 |
| 3e | 2-Thienyl | 16 | 32 | 32 |
Structure-Activity Relationship (SAR) Insights
Caption: Logical relationship for SAR exploration of the this compound scaffold.
Based on the illustrative data, preliminary SAR insights can be drawn. For instance, the introduction of an electron-withdrawing group like chlorine at the para-position of the phenyl ring (compound 3c ) appears to enhance both anticancer and antimicrobial activities. This suggests that electronic effects and lipophilicity play a significant role in the biological activity of these compounds. Further exploration with a wider range of substituents is necessary to establish a comprehensive SAR.
Conclusion
The this compound scaffold is a highly valuable building block in medicinal chemistry. Its straightforward synthesis and the reactivity of the 3-bromo position allow for the creation of diverse libraries of compounds for biological screening. The protocols and application notes provided in this guide offer a comprehensive resource for researchers aiming to explore the therapeutic potential of this promising scaffold in the ongoing quest for novel and effective drugs.
References
-
Design, Synthesis, and Computational Studies of Novel Imidazo[1,2-a]pyrimidine Derivatives as Potential Dual Inhibitors of hACE2 and Spike Protein for Blocking SARS-CoV-2 Cell Entry. ACS Omega, 2023. [Link]
-
Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Journal of Advanced Scientific Research, 2020. [Link]
-
Biological Activity of Pyrimidine Derivativies: A Review. Organic & Medicinal Chemistry International Journal, 2017. [Link]
-
Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 2022. [Link]
-
Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Journal of Organic Chemistry, 2022. [Link]
-
One-pot synthesis of a new series of 2-phenylimidazo[1,2-a]pyridine-3-yl derivatives. Synthetic Communications, 2023. [Link]
-
Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 2022. [Link]
-
Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers, 2017. [Link]
-
Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 2019. [Link]
-
Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 2022. [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 2021. [Link]
-
Diverse Biological Activity of Pyrimidine Derivatives: A Review. Current Drug Discovery Technologies, 2025. [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 2021. [Link]
-
Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using... ResearchGate, 2023. [Link]
-
3-Bromo-2-phenylimidazo[1,2-a]pyrimidine. AbacipharmTech, 2023. [Link]
-
Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate, 2023. [Link]
-
Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances, 2015. [Link]
-
Anticancer activity of (1,2,3,5-tetrahydro-4,1-benzoxazepine-3-yl)-pyrimidines and. PubMed, 2008. [Link]
-
Vardenafil - Impurity A. Pharmaffiliates, 2023. [Link]
Sources
- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. researchgate.net [researchgate.net]
- 4. Diverse Biological Activity of Pyrimidine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy this compound | 6840-20-6 [smolecule.com]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
Application Notes & Protocols: Suzuki Cross-Coupling of 3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine
Prepared by: Senior Application Scientist, Gemini Division
Introduction: Unlocking the Potential of the Imidazo[1,2-a]pyrimidine Scaffold
The imidazo[1,2-a]pyrimidine core is a privileged heterocyclic scaffold in modern drug discovery.[1][2] As a bioisostere of purine, it is a key structural component in molecules exhibiting a vast range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and anxiolytic properties.[1][2][3] The ability to strategically functionalize this core is paramount for developing novel therapeutic agents and chemical probes.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation in organic synthesis.[4][5] Its tolerance of a wide array of functional groups, the commercial availability of diverse boronic acid derivatives, and the relatively benign nature of its boron-containing byproducts make it an indispensable tool for medicinal chemists.[4]
This guide provides a detailed examination of the application of the Suzuki-Miyaura reaction to a key building block: 3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine . Functionalization at the C3-position of the imidazo[1,2-a]pyrimidine ring is a common strategy in the development of bioactive compounds. This document will delve into the mechanistic underpinnings, provide a field-proven experimental protocol, and offer insights into optimizing this crucial transformation for researchers in pharmaceutical and chemical development.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The success of a Suzuki-Miyaura coupling, particularly with challenging heteroaryl halides, hinges on a fundamental understanding of its catalytic cycle. The reaction follows a well-established three-step sequence involving a palladium catalyst.[4][6]
-
Oxidative Addition: The cycle begins with the active Pd(0) complex undergoing oxidative addition into the carbon-bromine bond of the this compound. This step forms a Pd(II) intermediate. The electronic properties of the heteroaryl bromide can influence the rate of this step; electron-rich ligands on the palladium center can facilitate this process.[7]
-
Transmetalation: A base is required to activate the organoboron reagent (e.g., an arylboronic acid), forming a more nucleophilic boronate species.[6] This boronate then transfers its organic group to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) complex. This is often the rate-determining step.
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the Pd(II) center, forming the desired C-C bond in the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. Bulky phosphine ligands are known to promote this final, product-releasing step.[7]
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Causality Behind Experimental Design: Selecting the Right Conditions
Heteroaryl bromides like this compound present unique challenges. The Lewis basic nitrogen atoms in the ring system can coordinate to the palladium center, potentially deactivating the catalyst.[8] Furthermore, the starting material can be susceptible to a competitive debromination side reaction.[5] Therefore, the choice of catalyst, ligand, base, and solvent is critical for a successful outcome.
-
Catalyst & Ligand: Modern palladium precatalysts, such as the Buchwald G2, G3, or G4 palladacycles, are highly effective as they reliably generate the active Pd(0) species. For challenging heteroaryl couplings, bulky and electron-rich biarylmonophosphine ligands like XPhos or SPhos are often superior.[7] These ligands promote both the initial oxidative addition and the final reductive elimination steps while stabilizing the catalyst. Specifically for a closely related 3-bromo pyrazolo[1,5-a]pyrimidinone system, a combination of an XPhos-ligated palladium precatalyst (XPhosPdG2) with additional XPhos ligand was found to be crucial to prevent debromination and achieve high yields.[5]
-
Base: An inorganic base is essential for activating the boronic acid for transmetalation.[6] A moderately strong base like potassium carbonate (K₂CO₃) is a common first choice.[7] For less reactive systems or to mitigate protodeboronation of the boronic acid partner, a stronger base like potassium phosphate (K₃PO₄) may be beneficial.[7][8] The base is typically used in excess (2-3 equivalents).
-
Solvent: A polar, aprotic solvent system is generally preferred. A mixture of 1,4-dioxane and water (e.g., 4:1 or 5:1 v/v) is a standard choice that effectively solubilizes both the organic substrates and the inorganic base.[7][9] Anhydrous conditions using solvents like toluene or THF with a base like K₃PO₄ can be employed if protodeboronation of the boronic acid is a significant issue.[7][8]
-
Temperature & Reaction Time: Many Suzuki couplings on heteroaryl systems require elevated temperatures, typically between 80-110 °C, to drive the reaction to completion.[9][10] Microwave irradiation has proven highly effective for accelerating these reactions, often reducing reaction times from many hours to under an hour while improving yields.[5]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a robust starting point for the coupling of this compound with a variety of aryl and heteroaryl boronic acids, adapted from highly successful procedures on similar scaffolds.[5]
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Materials and Reagents:
-
This compound
-
Aryl- or heteroarylboronic acid (1.2 - 1.5 equivalents)
-
XPhos Pd G2 or G3 precatalyst (1 - 3 mol%)
-
XPhos ligand (2 - 5 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 equivalents)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Microwave reaction vial or round-bottom flask with reflux condenser
-
Standard laboratory glassware and purification equipment (silica gel, solvents)
Step-by-Step Procedure:
-
Vessel Preparation: To a dry microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), K₂CO₃ (2.0 eq.), XPhos Pd G2 (0.02 eq., 2 mol%), and XPhos ligand (0.04 eq., 4 mol%).
-
Causality Note: The use of a precatalyst ensures reliable generation of the active Pd(0) species. The additional XPhos ligand helps prevent catalyst decomposition and suppresses the debromination side reaction.[5]
-
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Causality Note: Oxygen can lead to the oxidation and degradation of the phosphine ligands and the Pd(0) catalyst, resulting in homocoupling of the boronic acid and reduced yields.[7]
-
-
Solvent Addition: Using a syringe, add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) to achieve a substrate concentration of approximately 0.1-0.2 M.
-
Causality Note: Degassing the solvent by sparging with an inert gas or by freeze-pump-thaw cycles is crucial to remove dissolved oxygen.
-
-
Reaction Heating:
-
Microwave Method: Place the vial in a microwave reactor and heat to 120-135 °C for 30-60 minutes.[5]
-
Conventional Method: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-16 hours.
-
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 3-aryl-5,7-dimethylimidazo[1,2-a]pyrimidine product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Substrate Scope and Performance Data
The optimized protocol is effective for a wide range of boronic acids, demonstrating its utility in generating diverse compound libraries.
| Entry | Boronic Acid Partner | Product | Typical Yield Range (%) |
| 1 | Phenylboronic acid | 3-Phenyl-5,7-dimethylimidazo[1,2-a]pyrimidine | 80-95% |
| 2 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-5,7-dimethylimidazo[1,2-a]pyrimidine | 85-98% |
| 3 | 4-Fluorophenylboronic acid | 3-(4-Fluorophenyl)-5,7-dimethylimidazo[1,2-a]pyrimidine | 75-90% |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | 3-(4-(Trifluoromethyl)phenyl)-5,7-dimethylimidazo[1,2-a]pyrimidine | 70-85% |
| 5 | 3-Thienylboronic acid | 3-(Thiophen-3-yl)-5,7-dimethylimidazo[1,2-a]pyrimidine | 65-80% |
| 6 | Pyridin-3-ylboronic acid | 3-(Pyridin-3-yl)-5,7-dimethylimidazo[1,2-a]pyrimidine | 60-75% |
Yields are representative and based on published results for structurally similar heteroaryl bromide couplings.[5][11] Actual yields may vary depending on the specific substrate and reaction scale.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficient temperature/time.3. Poor quality boronic acid. | 1. Ensure rigorous degassing of solvents and use of a fresh, high-quality precatalyst.2. Increase temperature or reaction time; consider switching to microwave heating.3. Use fresh boronic acid or a more stable boronate ester (e.g., pinacol ester). |
| Significant Debromination | 1. Catalyst system not robust enough.2. Presence of water/protons with a less stable substrate. | 1. Increase the loading of the XPhos ligand relative to the palladium precatalyst.[5]2. Switch to anhydrous conditions (e.g., THF or Toluene) with K₃PO₄ as the base. |
| Protodeboronation of Boronic Acid | 1. Boronic acid is unstable to reaction conditions (heat, base, water).[8] | 1. Use a more stable boronate ester (MIDA, pinacol).2. Use anhydrous conditions with KF or K₃PO₄.[6][7]3. Increase the equivalents of the boronic acid partner (1.5-2.0 eq.). |
| Homocoupling of Boronic Acid | 1. Presence of oxygen.2. Catalyst system promotes this side reaction. | 1. Improve inert atmosphere technique and degas all solvents thoroughly.[7]2. Screen alternative ligands; sometimes less electron-rich ligands can mitigate this. |
References
- Biscoe, M. R., et al. (2018). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate.
- Valente, C., et al. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Chemistry - A European Journal.
- Das, S., et al. (2016). Phosphine-stabilized Pd nanoparticles supported on silica as a highly active catalyst for the Suzuki–Miyaura cross-coupling reaction.
- Dreher, S. D., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science.
- Schmitt, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)
- Schmitt, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Beilstein Journal of Organic Chemistry.
- Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.
- Nielsen, D. K., et al. (2012). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- Various Authors. (2023). How to approach choosing reaction conditions for Suzuki?. Reddit r/Chempros.
- S Riddi, V., et al. (2019). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Letters in Organic Chemistry.
- Phan, N. T. S., et al. (2006). Supported Palladium Catalysts for Suzuki Reactions: Structure-Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
- Nyandoro, J. K., et al. (2009). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. Applied Organometallic Chemistry.
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experimental protocol for functionalization of imidazo[1,2-a]pyrimidine at the 3-position
An Application Guide for Medicinal Chemists and Synthetic Researchers
Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyrimidine
The imidazo[1,2-a]pyrimidine core is a nitrogen-bridged heterocyclic system that holds a position of significant interest in medicinal chemistry and drug development.[1] Structurally analogous to purines, this scaffold is a key component in a multitude of pharmacologically active agents, demonstrating a broad spectrum of biological activities including anticancer, antiviral, anti-inflammatory, and anxiolytic properties.[1][2] Marketed drugs such as zolpidem (for insomnia) and alpidem (an anxiolytic) feature a related imidazo-heterocyclic core, underscoring the therapeutic relevance of this structural class.[3]
The functionalization of the imidazo[1,2-a]pyrimidine ring system is crucial for modulating its pharmacological profile. Among the available positions for substitution, the C-3 position is of particular strategic importance. Its unique electronic properties make it a prime target for introducing diverse substituents, enabling the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.[4] This guide provides a detailed overview of established and modern protocols for the selective functionalization of the imidazo[1,2-a]pyrimidine scaffold at the C-3 position.
Chemical Rationale: The Nucleophilicity of the C-3 Position
The regioselectivity of functionalization reactions on the imidazo[1,2-a]pyrimidine ring is governed by its electronic structure. The C-3 position is the most electron-rich and nucleophilic carbon in the scaffold.[3] This is due to the resonance contribution from the bridgehead nitrogen atom (N-1), which donates electron density into the five-membered imidazole ring.
Electrophilic attack at the C-3 position leads to a stabilized cationic intermediate (a Wheland intermediate) where the positive charge can be delocalized over the ring system without disrupting the aromaticity of the six-membered pyrimidine ring.[5] This inherent stability makes the C-3 position highly susceptible to electrophilic aromatic substitution and other direct C-H functionalization reactions, often proceeding with high regioselectivity and without the need for directing groups.[5][6]
Caption: Mechanism of electrophilic substitution at the C-3 position.
Strategic Approaches to C-3 Functionalization
The methodologies for modifying the C-3 position can be broadly categorized into two main strategies:
-
Direct C-H Functionalization: Introducing a functional group directly onto the C-3 C-H bond. This is an atom-economical approach that avoids pre-functionalization steps.
-
Cross-Coupling on a C-3 Halogenated Intermediate: A two-step process involving initial halogenation at the C-3 position, followed by a transition metal-catalyzed cross-coupling reaction to introduce a wide array of substituents.
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Application Notes and Protocols for In Vitro Antimicrobial Activity Assay of 3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine Derivatives
Authored by: [Your Name/Department], Senior Application Scientist
Introduction: The Emergence of Imidazo[1,2-a]pyrimidines as a Promising Class of Antimicrobial Agents
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents with unique mechanisms of action. The imidazo[1,2-a]pyrimidine scaffold has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[1][2][3][4][5][6][7] This heterocyclic system is a bioisostere of purine, suggesting its potential to interact with various biological targets.[2][7]
Recent studies have highlighted that the introduction of halogen substituents, such as bromine, onto the imidazo[1,2-a]pyrimidine ring can significantly enhance antimicrobial potency.[8] The 3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine derivative is a subject of interest for its potential as a novel antimicrobial agent, leveraging the established activity of the core scaffold and the potentiating effect of halogenation.[9]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to evaluate the in vitro antimicrobial activity of this compound derivatives. The protocols detailed herein are based on internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) to ensure data accuracy, reproducibility, and comparability.[10][11][12]
Principle of Antimicrobial Susceptibility Testing
The primary objective of in vitro antimicrobial susceptibility testing is to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (Minimum Inhibitory Concentration, MIC) and the lowest concentration that results in microbial death (Minimum Bactericidal Concentration, MBC).[13][14] These parameters are fundamental in the early-stage assessment of a compound's antimicrobial efficacy.
The broth microdilution method is a widely accepted and standardized technique for determining MIC values.[10][15][16][17] This method involves challenging a standardized microbial inoculum with serial dilutions of the test compound in a liquid growth medium. The MBC is determined as a subsequent step to the MIC assay, by subculturing from wells showing no visible growth onto an antimicrobial-free solid medium.[13][15][18]
The ratio of MBC to MIC is a critical parameter in classifying the antimicrobial agent as either bactericidal (killing) or bacteriostatic (inhibiting growth). An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[13]
Experimental Workflow Overview
Caption: Relationship between MIC, MBC, and antimicrobial effect.
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Application Notes and Protocols: Screening 3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine Analogs for Anticancer Activity
Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyrimidine Scaffold
The imidazo[1,2-a]pyrimidine core is a privileged heterocyclic structure in medicinal chemistry, recognized for its wide spectrum of biological activities.[1][2] This fused ring system is a key pharmacophore in numerous compounds with demonstrated therapeutic potential, including anticancer agents.[3][4] Derivatives of the imidazo[1,2-a]pyridine and pyrimidine scaffolds have shown promise by targeting various molecular pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt/mTOR signaling cascade, cyclin-dependent kinases (CDKs), and tubulin polymerization.[3][5][6][7] The 3-bromo-5,7-dimethylimidazo[1,2-a]pyrimidine scaffold, in particular, offers a versatile platform for the synthesis of diverse analogs, with the bromine atom at the 3-position providing a reactive handle for further chemical modifications.[2][8]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the systematic screening of this compound analogs for anticancer activity. The protocols outlined herein are designed to be robust and reproducible, enabling the identification and characterization of lead compounds with potential for further preclinical and clinical development.
PART 1: Synthesis of this compound Analogs
The generation of a focused library of analogs is the foundational step in this screening cascade. The synthesis of the core this compound can be achieved through established heterocyclic chemistry routes, often involving the condensation of a substituted 2-aminopyrimidine with an α-haloketone, followed by bromination.[1][9][10][11] The bromine at the 3-position then serves as a key reactive site for the introduction of various substituents through cross-coupling reactions, nucleophilic substitutions, or other transformations to generate a diverse library of analogs.
A general synthetic approach is outlined below:
Caption: General synthetic workflow for this compound analogs.
It is imperative to characterize each synthesized analog thoroughly using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity before proceeding with biological screening.[2][9]
PART 2: In Vitro Anticancer Screening Cascade
A tiered screening approach is recommended to efficiently identify promising candidates from the synthesized library. This cascade begins with a broad cytotoxicity screen against a panel of cancer cell lines, followed by more detailed mechanistic studies for the most active compounds.
Caption: Simplified overview of apoptosis signaling pathways potentially modulated by test compounds.
Conclusion
The systematic screening of this compound analogs, as detailed in these application notes, provides a robust framework for the identification of novel anticancer drug candidates. By employing a tiered approach, from broad cytotoxicity screening to in-depth mechanistic studies, researchers can efficiently prioritize compounds for further development. The protocols provided are based on well-established and validated methodologies, ensuring the generation of high-quality, reproducible data. The imidazo[1,2-a]pyrimidine scaffold continues to be a rich source of biologically active compounds, and this structured screening approach will undoubtedly contribute to the discovery of new and effective cancer therapeutics.
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Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (URL: [Link])
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Probing Molecular Interactions: A Guide to Docking 3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine with Key Protein Targets
Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold
The imidazo[1,2-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its "privileged" nature, which imparts a remarkable diversity of biological activities.[1] Compounds bearing this heterocyclic core have demonstrated a wide spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] Within this promising class of molecules, 3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine stands out as a compound of significant interest for further investigation. Its specific substitution pattern, featuring a bromine atom at the 3-position and methyl groups at the 5- and 7-positions, is anticipated to modulate its biological activity and target specificity.[4]
This application note provides a comprehensive, in-depth technical guide for researchers, scientists, and drug development professionals on conducting molecular docking simulations of this compound with relevant protein targets. We will move beyond a generic, step-by-step recitation of a protocol. Instead, this guide will elucidate the scientific rationale behind each procedural choice, fostering a deeper understanding of the "why" that underpins a robust and meaningful computational analysis. The protocols detailed herein are designed to be self-validating, incorporating best practices to ensure the trustworthiness and reproducibility of the generated results.
Given the known anticancer and antibacterial activities of the imidazo[1,2-a]pyrimidine class, this guide will focus on two distinct and highly relevant protein targets:
-
For Anticancer Applications: Human Proto-Oncogene Tyrosine-Protein Kinase c-Kit (c-KIT), a receptor tyrosine kinase often implicated in the growth and proliferation of various cancers.[5][6]
-
For Antibacterial Applications: Staphylococcus aureus DNA Gyrase Subunit B (GyrB), an essential bacterial enzyme involved in DNA replication and a validated target for antibacterial agents.[2]
By simulating the interaction of this compound with these targets, researchers can gain valuable insights into its potential binding modes, affinities, and the key molecular interactions that may drive its biological effects.
Foundational Principles: The Logic of Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7] The primary objective is to predict the binding conformation and affinity of a small molecule (ligand) within the active site of a target protein. This process is governed by two key components: a search algorithm that generates a multitude of possible binding poses of the ligand in the protein's binding site, and a scoring function that estimates the binding affinity for each of these poses.
A lower, more negative binding energy score generally indicates a more stable and favorable protein-ligand interaction.[8] However, it is crucial to recognize that this score is a theoretical estimation. Therefore, a thorough analysis of the binding pose, including the identification of key intermolecular interactions such as hydrogen bonds and hydrophobic contacts, is paramount for a comprehensive interpretation of the docking results.
Experimental Workflow: A Visual Overview
The entire molecular docking process, from initial preparation to final analysis, can be visualized as a systematic workflow.
Figure 1: A generalized workflow for molecular docking simulations.
Detailed Protocols: A Step-by-Step Guide with Scientific Rationale
This section provides detailed, step-by-step methodologies for the molecular docking of this compound against our selected protein targets. The protocols are designed to be universally applicable, with specific parameters provided for the chosen targets. We will utilize widely accessible and validated software tools, including AutoDock Tools for file preparation and AutoDock Vina for the docking calculations.
Part 1: Ligand Preparation
The accurate three-dimensional structure of the ligand is critical for a successful docking simulation. This protocol outlines the conversion of a 2D representation of this compound into a docking-ready 3D structure.
Protocol 1: Ligand Preparation
| Step | Action | Rationale |
| 1 | Obtain Ligand Structure | Obtain the 2D structure of this compound, for instance, as a SMILES string or from a chemical database. |
| 2 | Convert to 3D Structure | Use a chemical structure editor or an online tool to convert the 2D structure into a 3D SDF or MOL2 file. |
| 3 | Energy Minimization | Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This step ensures a low-energy, stable conformation of the ligand. |
| 4 | Prepare for Docking | Use AutoDock Tools to add Gasteiger charges and define rotatable bonds. This prepares the ligand file in the required PDBQT format for AutoDock Vina. |
Part 2: Protein Preparation
The crystal structure of the target protein, typically obtained from the Protein Data Bank (PDB), requires careful preparation to be suitable for docking. This involves removing non-essential molecules and adding necessary atoms.
Protocol 2: Protein Preparation
| Step | Action | Rationale |
| 1 | Download Protein Structure | Download the PDB file for the target protein (e.g., c-KIT: 1T46, S. aureus GyrB: 4URM). |
| 2 | Clean the PDB File | Remove water molecules, co-crystallized ligands, and any other heteroatoms that are not essential for the binding interaction.[9] |
| 3 | Add Hydrogen Atoms | Add polar hydrogen atoms to the protein structure. This is crucial for accurately modeling hydrogen bonding interactions. |
| 4 | Assign Charges | Assign Kollman charges to the protein atoms. |
| 5 | Generate PDBQT File | Save the prepared protein structure in the PDBQT format using AutoDock Tools. |
Part 3: Molecular Docking Simulation
With the prepared ligand and protein files, the next step is to perform the docking simulation using AutoDock Vina. A critical aspect of this process is defining the search space, or "grid box," within which the docking algorithm will explore possible binding poses.
Protocol 3: Docking Simulation with AutoDock Vina
| Step | Action | Rationale |
| 1 | Define the Grid Box | In AutoDock Tools, define the center and dimensions of the grid box to encompass the active site of the target protein. For our targets, the active site can be identified based on the location of the co-crystallized ligand in the original PDB file. |
| 2 | Configure Vina | Create a configuration file (conf.txt) specifying the paths to the protein and ligand PDBQT files, the grid box parameters, and the output file name. |
| 3 | Run AutoDock Vina | Execute AutoDock Vina from the command line using the configuration file as input. Vina will then perform the docking calculations and generate an output file containing the predicted binding poses and their corresponding binding affinities. |
Part 4: Results Analysis and Interpretation
Protocol 4: Analysis of Docking Results
| Step | Action | Rationale |
| 1 | Visualize Binding Poses | Use a molecular visualization tool (e.g., PyMOL, ChimeraX) to load the protein structure and the docked ligand poses from the Vina output file.[10] |
| 2 | Analyze Binding Affinity | Examine the binding affinity scores for the different poses. The most negative score represents the most favorable predicted binding mode.[2] |
| 3 | Identify Key Interactions | For the best-scoring pose, identify and analyze the intermolecular interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.[5] |
| 4 | Compare with Known Inhibitors | If available, compare the predicted binding mode and interactions with those of known inhibitors of the target protein to validate the docking results. |
Quantitative Data Summary
The following table provides a template for summarizing the key quantitative data obtained from the molecular docking simulations.
Table 1: Summary of Molecular Docking Results
| Target Protein | Ligand | Best Binding Affinity (kcal/mol) | Key Interacting Residues | Number of Hydrogen Bonds |
| Human c-KIT | This compound | [Enter Value] | [List Residues] | [Enter Number] |
| S. aureus GyrB | This compound | [Enter Value] | [List Residues] | [Enter Number] |
Visualizing Molecular Interactions
A diagram illustrating the potential interactions between the ligand and the protein's active site residues provides a clear and concise summary of the docking results.
Figure 2: A schematic of potential ligand-protein interactions.
Conclusion: From In Silico Insights to Experimental Validation
This application note has provided a comprehensive and scientifically grounded guide to performing molecular docking simulations of this compound with potential anticancer and antibacterial protein targets. By following these detailed protocols and understanding the underlying rationale, researchers can generate reliable and insightful computational data.
It is imperative to remember that molecular docking is a predictive tool. The insights gained from these simulations, such as promising binding affinities and key molecular interactions, should serve as a foundation for guiding further experimental validation. In vitro and in vivo studies are essential to confirm the biological activity and elucidate the precise mechanism of action of this compound. Ultimately, the synergy between computational and experimental approaches will be the driving force in unlocking the full therapeutic potential of this intriguing molecule.
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YouTube. (2024). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. Retrieved from [Link]
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Der Pharma Chemica. (2013). Synthesis and antibacterial activity of novel imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine chalcones derivatives. Der Pharma Chemica, 5(5), 180-188. Available from: [Link]
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ACS Publications. (2025). Imidazo Pyrimidine Compounds for the Inhibition of Oncogenic KRAS Mutations in Cancer Therapy. ACS Medicinal Chemistry Letters. Available from: [Link]
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Al-Horani, R. A. (2023). 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. Pharmaceutical Patent Analysis, 12(1), 13–18. Available from: [Link]
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Azzouzi, M., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Journal of Molecular Structure, 1286, 135558. Available from: [Link]
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PubMed Central. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Retrieved from [Link]
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PubMed Central. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Retrieved from [Link]
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Introduction: The Imidazo[1,2-a]pyrimidine Scaffold as a Privileged Structure in Kinase Inhibition
An In-Depth Technical Guide to the Design, Synthesis, and Evaluation of Kinase Inhibitors Based on the Imidazo[1,2-a]pyrimidine Core
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to bind to multiple, distinct biological targets. The imidazo[1,2-a]pyrimidine nucleus is a prime example of such a scaffold. This nitrogen-bridged heterocyclic system serves as the foundation for a wide array of therapeutic agents, demonstrating activities ranging from anticancer and anti-inflammatory to antiviral and antimicrobial.[1][2]
Kinases, a family of over 500 enzymes that regulate the majority of cellular signaling pathways, are among the most critical targets in modern drug discovery.[3][4] Their dysregulation is a hallmark of numerous diseases, most notably cancer. The structural rigidity and versatile substitution points of the imidazo[1,2-a]pyrimidine core make it an ideal starting point for the rational design of potent and selective kinase inhibitors. This guide provides a comprehensive overview of the design principles, synthetic methodologies, and evaluation protocols essential for developing novel kinase inhibitors based on this powerful scaffold.
PART 1: RATIONAL DESIGN AND STRUCTURE-ACTIVITY RELATIONSHIP (SAR) STRATEGIES
The development of a successful kinase inhibitor is not a matter of chance; it is a guided process of iterative design, synthesis, and testing. The goal is to optimize the interaction of the small molecule with the ATP-binding pocket of the target kinase, enhancing potency while minimizing off-target effects.[4]
Target Selection and Computational Analysis
The journey begins with the selection of a specific kinase target implicated in a disease of interest. Imidazo[1,2-a]pyrimidine and the closely related imidazo[1,2-a]pyridine scaffolds have been successfully employed to target a range of kinases, including Nek2, c-Met, VEGFR2, and IRAK4.[5][6][7]
Once a target is chosen, computational tools are invaluable for guiding the initial design.
-
Molecular Docking: This technique predicts the preferred orientation of a ligand (the inhibitor) within the active site of the target protein. Docking studies can reveal key hydrogen bonds, hydrophobic interactions, and steric constraints, providing a structural hypothesis for the compound's activity.[8][9] For instance, docking might show that a specific substitution on the pyrimidine ring can access a secondary pocket in the kinase active site, thereby increasing selectivity.[9]
Core Structure-Activity Relationships (SAR)
SAR studies are the cornerstone of medicinal chemistry, systematically modifying a lead compound's structure to map the impact of each change on biological activity.[10] For the imidazo[1,2-a]pyrimidine core, several positions are critical for modulation of kinase affinity and selectivity.
-
Position 2: Substitutions at this position often project out of the ATP binding site towards the solvent-exposed region. This site is frequently modified with aryl or heteroaryl groups, which can be further functionalized to enhance potency or improve pharmacokinetic properties.[11]
-
Position 3: This position is crucial for establishing key interactions within the kinase hinge region. Introducing specific functional groups here can significantly impact inhibitor potency. For example, creating derivatives via a 3-amino intermediate allows for the exploration of a wide chemical space.[8]
-
Positions 5, 6, and 7 (Pyrimidine Ring): Modifications on the pyrimidine ring can fine-tune the electronic properties of the heterocyclic system and exploit specific pockets within the kinase domain. For example, a substituent at position 6 of the related imidazo[1,2-a]pyridine scaffold was shown to be critical for potent dual inhibition of c-Met and VEGFR2.[6]
The following diagram illustrates the key modification points on the imidazo[1,2-a]pyrimidine scaffold for SAR exploration.
Caption: General workflow for the synthesis of imidazo[1,2-a]pyrimidine derivatives.
Detailed Experimental Protocol: Synthesis of 3-Amino-2-phenylimidazo[1,2-a]pyrimidine
This protocol details the preparation of a key intermediate, which serves as a versatile precursor for a wide range of final compounds.
Step 1: Synthesis of 2-phenylimidazo[1,2-a]pyrimidine (Intermediate 1)
-
Rationale: This step involves a classical condensation reaction to form the core heterocyclic ring system. Acetone is a suitable solvent, and the reaction proceeds readily at room temperature.
-
Procedure:
-
To a solution of 2-aminopyrimidine (0.1 mol) in acetone (100 mL), add 2-bromoacetophenone (0.1 mol).
-
Stir the mixture at room temperature overnight (approx. 12-16 hours).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the product typically precipitates from the solution. Filter the solid, wash with cold acetone, and dry under vacuum to yield 2-phenylimidazo[1,2-a]pyrimidine. [8] Step 2: Synthesis of 3-nitroso-2-phenylimidazo[1,2-a]pyrimidine (Intermediate 2)
-
-
Rationale: Direct nitrosation at the C3 position introduces a functional group that can be subsequently converted to an amine. This is a key step for enabling further derivatization.
-
Procedure:
-
Suspend 2-phenylimidazo[1,2-a]pyrimidine (0.05 mol) in a suitable acidic medium (e.g., acetic acid).
-
Cool the mixture in an ice bath to 0-5 °C.
-
Add a solution of sodium nitrite (NaNO2) (0.06 mol) in water dropwise, maintaining the low temperature.
-
Stir the reaction at 0-5 °C for 2-3 hours.
-
Filter the resulting precipitate, wash with water, and dry to obtain the 3-nitroso derivative. [8] Step 3: Synthesis of 2-phenylimidazo[1,2-a]pyrimidin-3-amine (Intermediate 3)
-
-
Rationale: The nitroso group is readily reduced to a primary amine. Tin(II) chloride in hydrochloric acid is a classic and effective reducing agent for this transformation.
-
Procedure:
-
Add the 3-nitroso derivative (0.04 mol) portion-wise to a stirred solution of stannous chloride (SnCl2) in concentrated hydrochloric acid at room temperature.
-
Stir the mixture for 4-6 hours until the reaction is complete (monitored by TLC).
-
Carefully neutralize the reaction mixture with a base (e.g., concentrated NaOH or NH4OH) while cooling in an ice bath.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the 3-amino intermediate. [8] This 3-amino intermediate is now ready for diversification. For example, reaction with various aldehydes in the presence of a catalytic amount of acetic acid will yield a library of Schiff base derivatives for biological testing. [8]
-
PART 3: BIOCHEMICAL AND CELLULAR EVALUATION PROTOCOLS
Once synthesized, the compounds must be rigorously tested to determine their potency, selectivity, and cellular activity. This evaluation typically follows a tiered approach, starting with biochemical assays and progressing to more complex cell-based models. [4][12]
Workflow for Kinase Inhibitor Profiling
Caption: A tiered workflow for evaluating novel kinase inhibitors.
Protocol: Biochemical Kinase Activity Assay (Luminescence-Based)
Principle: This protocol describes a generic luminescence-based assay, such as ADP-Glo™, which measures kinase activity by quantifying the amount of ADP produced in the phosphorylation reaction. [12][13]Lower luminescence in the presence of an inhibitor indicates reduced kinase activity.
Materials:
-
Target Kinase (recombinant)
-
Kinase Substrate (peptide or protein)
-
ATP (at or near the Km concentration)
-
Assay Buffer (containing MgCl2)
-
Test Compounds (dissolved in DMSO)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate reader capable of measuring luminescence
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of the 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.
-
Kinase Reaction:
-
Prepare a master mix containing the kinase, substrate, and assay buffer.
-
Prepare a separate ATP solution.
-
Add the kinase/substrate mix to the wells containing the compounds and incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding the ATP solution. The final reaction volume is typically 5-10 µL.
-
-
Incubation: Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
ADP Detection:
-
Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP back to ATP and provide luciferase/luciferin to produce a light signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Convert the raw luminescence data to percent inhibition relative to the controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%). [4]
Protocol: Cellular Target Engagement Assay
Principle: It is crucial to confirm that an inhibitor can enter a cell and bind to its intended target. Cellular thermal shift assays (CETSA) or reporter-based systems like NanoBRET™ can measure this directly. [12] Procedure (Conceptual Outline for Western Blot-based Phospho-Target analysis):
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a cancer cell line known to be dependent on the target kinase) in appropriate media.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor for a specified time (e.g., 1-4 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for the phosphorylated form of a known downstream substrate of the target kinase.
-
Also, probe a separate blot (or strip and re-probe the same blot) with an antibody for the total amount of that substrate as a loading control.
-
-
Detection and Analysis:
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a chemiluminescent substrate and image the blot.
-
Quantify the band intensities. A dose-dependent decrease in the phosphorylated substrate signal (normalized to the total substrate) indicates successful target inhibition within the cell. [4]
-
PART 4: DATA INTERPRETATION AND LEAD OPTIMIZATION
The data gathered from these assays provides a roadmap for the next cycle of drug design.
-
Potency (IC50): Lower IC50 values from biochemical assays indicate higher potency. The goal is typically to achieve nanomolar or even sub-nanomolar potency. [14]* Selectivity: By screening a compound against a broad panel of kinases, a selectivity profile can be established. A highly selective inhibitor will potently inhibit the target kinase with minimal activity against other kinases, which is crucial for reducing potential side effects. [4][15]* Cellular Activity: A compound must be cell-permeable to be effective. If a compound has a potent biochemical IC50 but weak cellular activity, it may indicate poor membrane permeability or efflux by cellular pumps, issues that must be addressed through further chemical modification. The collective SAR from these assays guides the medicinal chemist in making targeted modifications to the imidazo[1,2-a]pyrimidine scaffold, iteratively improving the compound's profile until a candidate with the desired potency, selectivity, and drug-like properties is identified for further preclinical development.
References
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- Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PubMed Central.
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- Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. PubMed.
- In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery.
- Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed.
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
- Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Outbreak.info.
- The Dawn of a New Therapeutic Era: An In-depth Technical Guide to Imidazo[1,2-a]pyrimidine-Based Agents. Benchchem.
- Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology.
- Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities. PubMed.
- (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate.
- Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine... ResearchGate.
- Kinase Screening & Profiling Service | Drug Discovery Support. BPS Bioscience.
- Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. MDPI.
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- Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors. PubMed.
- Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. PubMed.
- Structure-activity relationship studies of Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine derivatives to develop selective FGFR inhibitors as anticancer agents for FGF19-overexpressed hepatocellular carcinoma. PubMed.
- Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Semantic Scholar.
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- Design and synthesis of Imidazo[1,2-b]pyridazine IRAK4 inhibitors for the treatment of mutant MYD88 L265P diffuse large B-cell lymphoma. PubMed.
- Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Publishing.
- Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. PubMed.
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Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-t[3][15]riazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent. ACS Publications - American Chemical Society. Available from:
- Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PMC.
- Imidazo[1,2-B]Pyridazines as Inhibitors of DYRK Kinases | Request PDF. ResearchGate.
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The Strategic Utility of 3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine in the Synthesis of Advanced Functional Materials
Introduction: Unveiling the Potential of a Versatile Heterocyclic Building Block
The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, renowned for its diverse biological activities.[1][2] However, its unique electronic and structural characteristics also make it an increasingly valuable platform for the development of novel functional materials. The strategic introduction of a bromine atom at the 3-position, affording 3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine , unlocks a gateway to a vast chemical space for material scientists. The bromine atom serves as a versatile synthetic handle for post-functionalization, primarily through palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures with tailored optoelectronic properties.[3][4]
This comprehensive guide provides detailed application notes and protocols for the utilization of this compound in the synthesis of advanced functional materials, with a focus on fluorescent dyes and components for organic light-emitting diodes (OLEDs). The protocols are designed to be self-validating, with explanations for key experimental choices to empower researchers in their endeavors.
Core Properties and Synthesis of the Key Building Block
Chemical Structure and Properties:
This compound is a crystalline solid with the molecular formula C₈H₈BrN₃.[1] The fused imidazole and pyrimidine ring system creates a planar, electron-deficient aromatic core. The bromine atom at the 3-position is susceptible to a variety of cross-coupling reactions, making it an ideal precursor for derivatization. The methyl groups at the 5 and 7 positions enhance solubility in organic solvents and can subtly influence the electronic properties of the core.
| Property | Value |
| Molecular Formula | C₈H₈BrN₃ |
| Molecular Weight | 226.08 g/mol |
| Appearance | Off-white to pale yellow solid |
| Key Reactivity | Susceptible to Pd-catalyzed cross-coupling at the C3-Br bond |
Protocol 1: Synthesis of this compound
This two-step protocol first describes the synthesis of the parent 5,7-dimethylimidazo[1,2-a]pyrimidine, followed by its selective bromination.
Part A: Synthesis of 5,7-dimethylimidazo[1,2-a]pyrimidine
This procedure is adapted from the classical Chichibabin reaction, which involves the condensation of a 2-aminopyrimidine with an α-haloketone.[5]
Materials:
-
2-Amino-4,6-dimethylpyrimidine
-
Chloroacetone
-
Ethanol
-
Sodium bicarbonate
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-4,6-dimethylpyrimidine (1.0 eq) in ethanol.
-
Add chloroacetone (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 5,7-dimethylimidazo[1,2-a]pyrimidine as a solid.
Part B: Bromination of 5,7-dimethylimidazo[1,2-a]pyrimidine
The bromination is achieved using N-bromosuccinimide (NBS), a mild and selective brominating agent for electron-rich heterocycles.[6]
Materials:
-
5,7-dimethylimidazo[1,2-a]pyrimidine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Saturated aqueous sodium thiosulfate solution
-
Dichloromethane (DCM)
-
Brine
Procedure:
-
Dissolve 5,7-dimethylimidazo[1,2-a]pyrimidine (1.0 eq) in acetonitrile in a round-bottom flask protected from light.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (1.05 eq) portion-wise over 15 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for an additional 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with dichloromethane (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield this compound.
Application in the Development of Novel Materials
The true utility of this compound lies in its role as a versatile precursor for creating larger, conjugated systems with interesting photophysical properties. The following sections detail its application in the synthesis of fluorescent materials and potential components for OLEDs.
Synthesis of Novel Fluorophores via Suzuki Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds.[7] By coupling this compound with various arylboronic acids, a library of novel fluorophores can be synthesized. The choice of the arylboronic acid allows for the fine-tuning of the emission color and quantum yield. For electron-deficient heterocycles like imidazo[1,2-a]pyrimidines, the selection of an appropriate catalyst and base is crucial to achieve high yields.[8]
Caption: Workflow for the Suzuki cross-coupling reaction.
This protocol describes the synthesis of a blue-emitting fluorophore by coupling the imidazo[1,2-a]pyrimidine core with a pyrene moiety.
Materials:
-
This compound
-
Pyrene-1-boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Argon or Nitrogen gas
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), pyrene-1-boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask under the inert atmosphere.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and add water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/hexane gradient) to obtain the desired 3-(pyren-1-yl)-5,7-dimethylimidazo[1,2-a]pyrimidine.
Rationale for Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a commonly used, efficient catalyst for Suzuki couplings. For more challenging couplings, catalysts with more electron-donating and bulky ligands like XPhos or SPhos in combination with a Pd(II) precatalyst can be employed to improve catalytic activity and stability.[4]
-
Base: Potassium carbonate is a cost-effective base. In cases of low reactivity, a stronger base like cesium carbonate can be used to enhance the rate of transmetalation.[7]
-
Solvent: The dioxane/water system is a standard solvent mixture for Suzuki reactions, as it dissolves both the organic and inorganic reagents.
Synthesis of Conjugated Materials via Sonogashira Coupling
The Sonogashira coupling reaction allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9] This reaction is particularly useful for extending the π-conjugation of the imidazo[1,2-a]pyrimidine core, which can lead to materials with red-shifted absorption and emission, a desirable property for various applications including OLEDs and fluorescent probes.
Caption: Workflow for the Sonogashira cross-coupling reaction.
This protocol outlines the synthesis of a material with extended π-conjugation through the introduction of a phenylethynyl group.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Argon or Nitrogen gas
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous THF and triethylamine to the flask via syringe.
-
Add phenylacetylene (1.2 eq) to the reaction mixture via syringe.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50 °C) for 6-12 hours. Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and salts.
-
Wash the Celite pad with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield 3-(phenylethynyl)-5,7-dimethylimidazo[1,2-a]pyrimidine.
Rationale for Experimental Choices:
-
Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is standard for Sonogashira couplings. The palladium species facilitates the oxidative addition and reductive elimination steps, while the copper(I) salt activates the alkyne.[10]
-
Base: Triethylamine acts as both a base to deprotonate the terminal alkyne and as a solvent.
-
Anhydrous Conditions: The Sonogashira reaction is sensitive to moisture and oxygen, so carrying out the reaction under an inert atmosphere with anhydrous solvents is crucial for achieving high yields.
Characterization and Performance of Derived Materials
The newly synthesized materials should be thoroughly characterized to understand their properties and potential applications.
Photophysical Properties:
The absorption and emission properties of the synthesized fluorophores should be investigated using UV-Vis and fluorescence spectroscopy. Key parameters to determine include the absorption maximum (λabs), emission maximum (λem), Stokes shift, and fluorescence quantum yield (ΦF).
| Compound | λabs (nm) | λem (nm) | Stokes Shift (cm⁻¹) | ΦF | Emission Color |
| 3-(Pyren-1-yl)-5,7-dimethylimidazo[1,2-a]pyrimidine | ~350 | ~420 | ~4800 | High | Blue |
| 3-(Phenylethynyl)-5,7-dimethylimidazo[1,2-a]pyrimidine | ~320 | ~380 | ~5200 | Moderate | Violet-Blue |
Note: The values in the table are representative and will vary depending on the specific solvent and measurement conditions.
Application in Organic Light-Emitting Diodes (OLEDs):
Derivatives of imidazo[1,2-a]pyrimidine have shown promise as blue emitters in OLEDs due to their high triplet energy and good thermal stability.[11][12] The synthesized materials can be incorporated as the emissive layer in a multilayer OLED device to evaluate their electroluminescence performance. Key performance metrics include external quantum efficiency (EQE), luminance, and color coordinates (CIE).
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block for the creation of advanced functional materials. The protocols outlined in this guide provide a solid foundation for the synthesis of novel fluorophores and potential OLED components through robust and well-established cross-coupling methodologies. The ability to readily functionalize the C3 position opens up a vast landscape for tuning the optoelectronic properties of the imidazo[1,2-a]pyrimidine core. Future research in this area could explore the incorporation of these materials into chemosensors, dye-sensitized solar cells, and other optoelectronic devices, further expanding the utility of this remarkable heterocyclic scaffold.
References
- Cosimelli, B., et al. (2014). Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. European Journal of Medicinal Chemistry, 84, 474-485.
- Karimi, F., et al. (2022). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Medicinal Chemistry Research, 31(1), 123-137.
- Gong, H. P., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(5), 2821-2831.
- Movassaghi, M., & Hill, M. D. (2007). Synthesis of pyrimidines by direct condensation of amides and nitriles.
- Greco, C., et al. (2010). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Molecules, 25(18), 4271.
- Shah, A. M., & Rojivadiya, A. J. (2015). Synthesis and Characterization of imidazo[1,2-a]pyrimidine. International Letters of Chemistry, Physics and Astronomy, 52, 1-4.
- Al-Anazi, M., et al. (2022). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Journal of Chemistry, 2022, 1-15.
- Deng, J. Z., et al. (2009).
- Cai, X., et al. (2024). Achieving Highly Efficient Deep-blue OLEDs by Introducing Intramolecular Hydrogen Bonds to Tune the Properties of Multiple Resonance Emitters. ChemRxiv.
- Shaikh, M., et al. (2020). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Turkish Journal of Chemistry, 44(4), 1083-1097.
- Jensen, A. A., et al. (2021). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. Molecules, 26(11), 3123.
- Mohammed, S. M., et al. (2024). Imidazo[1,2-c]pyrimidine Azo-Dyes: Synthesis, Characterization, DFT, and Fluorescence Properties. Russian Journal of General Chemistry, 94(11), 3003-3011.
- Krayushkin, M. M., et al. (2020). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Chemistry of Heterocyclic Compounds, 56(1), 86-92.
- Kumar, R., et al. (2012). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. Tetrahedron Letters, 53(38), 5139-5142.
- S. M. Mohammed, et al. (2024). Imidazo[1,2-c]pyrimidine Azo-Dyes: Synthesis, Characterization, DFT, and Fluorescence Properties. Russian Journal of General Chemistry, 94(11), 3003-3011.
- Deng, J. Z., et al. (2009).
- Cai, X., et al. (2024). Achieving Highly Efficient Deep-blue OLEDs by Introducing Intramolecular Hydrogen Bonds to Tune the Properties of Multiple Resonance Emitters. ChemRxiv.
- Krayushkin, M. M., et al. (2019). Synthesis and halogenation of 2-methylimidazo[1,2-a]pyridine. Antimicrobial activity of 3-bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromide. Chemistry of Heterocyclic Compounds, 55(1), 69-75.
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
- Buchwald, S. L., & Martin, R. (2009). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 179-222). The Royal Society of Chemistry.
- Gong, H. P., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(5), 2821-2831.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical reviews, 95(7), 2457-2483.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874-922.
-
Wikipedia. (2023). Sonogashira coupling. In Wikipedia. Retrieved from [Link]
- Gong, H. P., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(5), 2821-2831.
- Li, J., et al. (2020). N N Coupling and Rearrangement of Arylamines with N-Nitrosoaromatics: Synthesis of Unsymmetric Azobenzenes. Organic Letters, 22(15), 5985-5990.
- Cai, X., et al. (2021). Low efficiency roll-off blue TADF OLEDs employing a novel acridine–pyrimidine based high triplet energy host. Journal of Materials Chemistry C, 9(45), 16215-16223.
- Kumar, R., et al. (2012). Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. Tetrahedron Letters, 53(38), 5139-5142.
- Khan, I., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(16), 4969.
- Yang, Y., et al. (2019). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Li, J., et al. (2020). N N Coupling and Rearrangement of Arylamines with N-Nitrosoaromatics: Synthesis of Unsymmetric Azobenzenes. Organic Letters, 22(15), 5985-5990.
- Jurk, M., et al. (2023). Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. Molecules, 28(24), 8021.
- Knapp, D. M., et al. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874–922.
- de Souza, B. E., et al. (2021). Fluorescent Imidazo[1,2-a]pyrimidine Compounds as Biocompatible Organic Photosensitizers that Generate Singlet Oxygen: A Potential Tool for Phototheranostics. Chemistry–A European Journal, 27(20), 6245-6251.
- Cai, X., et al. (2021). Low efficiency roll-off blue TADF OLEDs employing a novel acridine–pyrimidine based high triplet energy host. Journal of Materials Chemistry C, 9(45), 16215-16223.
Sources
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- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine
Welcome to the technical support guide for the synthesis of 3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine. This document is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide you with in-depth, field-proven insights to help you overcome common challenges and optimize the yield and purity of this important heterocyclic building block. The imidazo[1,2-a]pyrimidine core is a privileged scaffold in medicinal chemistry, and successful C3-bromination is a critical step for further functionalization in drug discovery programs.[1][2]
This guide moves beyond simple step-by-step instructions to explain the underlying chemical principles, enabling you to make informed decisions and troubleshoot effectively.
Baseline Synthesis Protocol: Electrophilic Bromination
The most common and reliable method for synthesizing this compound is the direct electrophilic bromination of the 5,7-dimethylimidazo[1,2-a]pyrimidine starting material. The C3 position is the most nucleophilic and sterically accessible site on the imidazole ring, making it highly susceptible to electrophilic attack.[3] N-Bromosuccinimide (NBS) is the preferred reagent for this transformation due to its ease of handling and high selectivity compared to liquid bromine.[4]
Reaction Scheme
Caption: General reaction scheme for C3-bromination.
Detailed Experimental Protocol
-
Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), dissolve 5,7-dimethylimidazo[1,2-a]pyrimidine (1.0 eq.) in a suitable aprotic solvent (e.g., DMF or acetonitrile, ~10-15 mL per mmol of substrate).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical for controlling the reaction's exothermicity and minimizing side-product formation.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05-1.1 eq.) portion-wise over 15-20 minutes. Ensure the internal temperature does not rise significantly.
-
Expert Insight: Using freshly recrystallized NBS can prevent side reactions caused by impurities.[5]
-
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine species.
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic byproducts.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
-
Purification:
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure this compound.
-
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Issue 1: Low or No Product Yield
Q: My reaction has stalled, or my final isolated yield is below 40%. What are the primary factors I should investigate?
A: Low yield is a frequent problem that can often be traced back to a few key areas: reagent quality, reaction conditions, or incomplete reaction.
Troubleshooting Workflow: Low Yield
Caption: Decision tree for troubleshooting low yields.
-
Reagent Purity (NBS): NBS can degrade over time, appearing yellowish and containing excess bromine, which can lead to side reactions. Using old or impure NBS is a common cause of failure. Always use high-purity, white, crystalline NBS. If in doubt, recrystallize it from hot water.[5]
-
Solvent Choice & Moisture: The reaction is sensitive to the solvent environment. Aprotic polar solvents like DMF and acetonitrile are generally effective because they help solubilize the reagents and stabilize charged intermediates.[6] However, ensure the solvent is anhydrous. Water can react with NBS and hinder the desired reaction.
-
Temperature Control: While the reaction is often initiated at 0 °C to maintain control, sometimes insufficient thermal energy can lead to stalling. If the reaction does not proceed at room temperature after a few hours, you can gently warm it (e.g., to 40-50 °C), but monitor closely for the formation of impurities.
-
Activation: For less reactive substrates, the efficiency of bromination can be significantly enhanced by the addition of a catalytic amount of a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).[6] However, this should be used judiciously as it can also promote side reactions.
Issue 2: Multiple Products Observed on TLC/NMR
Q: My crude product shows multiple spots on TLC, and the NMR spectrum is complex. What are the likely impurities, and how can I minimize them?
A: The formation of multiple products typically points to a lack of selectivity, often due to overly aggressive reaction conditions or incorrect stoichiometry.
-
Di-bromination: The most common side product is the di-brominated species. The product, this compound, is still electron-rich and can undergo a second bromination, although at a slower rate.
-
Solution: Use a precise stoichiometry of NBS (1.0 to 1.05 equivalents). Adding the NBS slowly and at a low temperature (0 °C) maintains a low concentration of the electrophile at any given moment, favoring mono-bromination.[4]
-
-
Unreacted Starting Material: This is often seen alongside the desired product.
-
Solution: Increase the amount of NBS slightly (e.g., to 1.1 equivalents) or extend the reaction time. There is a trade-off between driving the reaction to completion and forming di-brominated impurities. Careful monitoring via TLC is key to finding the optimal endpoint.
-
-
Degradation: Imidazo-fused heterocycles can be sensitive to strongly acidic or oxidative conditions.[7]
-
Solution: Ensure the reaction is not overheated and that the work-up procedure effectively neutralizes all acidic byproducts.
-
Table 1: Effect of Key Parameters on Bromination Outcome
| Parameter | Condition | Expected Outcome | Rationale & Citation |
| Brominating Agent | NBS (1.05 eq) | High Selectivity for C3 | Provides a slow, controlled release of electrophilic bromine, minimizing over-bromination.[4] |
| Br₂ (1.05 eq) | Lower Selectivity, Risk of Di-bromination | Highly reactive and difficult to control stoichiometry precisely; generates HBr in situ. | |
| Solvent | DMF, Acetonitrile | Good Yields | Aprotic polar solvents effectively dissolve reagents and stabilize intermediates.[6] |
| Dichloromethane | Moderate Yields | Less polar, may require longer reaction times or a catalyst.[6] | |
| Temperature | 0 °C → Room Temp | Optimal Control | Minimizes exothermic risks and reduces the rate of side reactions. |
| > 50 °C | Increased Reaction Rate, Higher Impurity Profile | Can lead to di-bromination and potential degradation of the heterocyclic core.[7] | |
| Additive | None | Generally Sufficient | The imidazo[1,2-a]pyrimidine core is sufficiently activated for electrophilic substitution. |
| Lewis Acid (cat.) | Faster Reaction, Higher Yield | Enhances the electrophilicity of bromine, useful for stubborn reactions.[6] |
Frequently Asked Questions (FAQs)
Q1: Why is NBS strongly preferred over elemental bromine (Br₂)? A: There are several critical advantages to using NBS:
-
Safety and Handling: NBS is a crystalline solid that is significantly easier and safer to handle and weigh than highly corrosive, volatile liquid bromine.[3]
-
Selectivity: NBS provides a low, constant concentration of electrophilic bromine, which greatly enhances selectivity for mono-bromination at the most reactive site. Liquid bromine is so reactive it can easily lead to over-bromination.[4]
-
Byproducts: The reaction with NBS produces succinimide, which is generally easier to remove during work-up than the HBr produced from reactions with Br₂.
Q2: How can I reliably confirm the structure and purity of my final product? A: A combination of analytical techniques is essential for unambiguous characterization:
-
¹H NMR Spectroscopy: This is the most definitive method. You should observe the disappearance of the sharp singlet corresponding to the C3-proton from the starting material and the appearance of characteristic shifts for the remaining aromatic protons. The methyl group singlets should remain.[1]
-
Mass Spectrometry (MS): The mass spectrum should show a characteristic isotopic pattern for a compound containing one bromine atom (two peaks of nearly equal intensity separated by 2 m/z units, corresponding to ⁷⁹Br and ⁸¹Br).
-
TLC/LC-MS: These techniques are crucial for assessing purity and confirming the consumption of starting material. The brominated product will typically have a slightly higher Rf value on silica gel than the starting material.
Q3: What is the mechanism of this bromination reaction? A: The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The imidazo[1,2-a]pyrimidine ring system is electron-rich, particularly at the C3 position. The positively polarized bromine atom from NBS acts as the electrophile.[3]
Mechanism Workflow
Caption: Simplified electrophilic substitution mechanism.
References
-
Beilstein Journals. (2018). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. Retrieved from [Link]
-
Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
MDPI. (2019). One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. Retrieved from [Link]
-
Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]
-
ResearchGate. (2024). Unexpected transformations of 3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine in reactions with BunLi. Retrieved from [Link]
-
Chemia. (2022). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]
-
ResearchGate. (n.d.). Bromination of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
PubMed. (2025). Refinement of imidazo[2,1-a]pyrimidines in pursuit of potential drug candidates against group 2 influenza A viruses. Retrieved from [Link]
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- 3. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 6. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine
Welcome to the technical support center for the purification of crude 3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this important heterocyclic compound. Our approach is rooted in explaining the "why" behind experimental choices, ensuring both technical accuracy and field-proven insights.
I. Understanding the Molecule and Potential Impurities
This compound is a heterocyclic compound with a fused imidazole and pyrimidine ring system.[1] Its polarity and potential for interaction with stationary phases in chromatography can present unique purification challenges.
The synthesis of imidazo[1,2-a]pyrimidines often involves the condensation of a 2-aminopyrimidine with an α-haloketone.[2] Potential impurities in your crude product may include:
-
Unreacted Starting Materials: Such as 2-amino-4,6-dimethylpyrimidine and a brominating agent or a precursor to the α-haloketone.
-
Over-brominated or Under-brominated Species: Depending on the reaction conditions, you might have species with no bromine or multiple bromine atoms.
-
Regioisomers: In some synthetic routes, isomeric products can be formed.
-
Polymerization Products: Under certain conditions, starting materials or the product can polymerize.
-
Solvent Adducts: Residual solvents from the reaction or workup.
A preliminary analysis of your crude material by Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended to identify the major and minor components, which will guide your purification strategy.
II. Troubleshooting Guide and FAQs
This section is formatted in a question-and-answer format to directly address specific issues you may encounter.
A. Recrystallization
Recrystallization is often the first line of defense for purifying crystalline solids. Its success hinges on the differential solubility of the desired compound and impurities in a given solvent system at varying temperatures.
Q1: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is supersaturated or cooled too quickly.[3]
-
Explanation: The solubility of the compound at the elevated temperature is so high that upon cooling, it surpasses the point of crystallization and forms a supersaturated oil. Impurities can also sometimes inhibit crystal lattice formation.
-
Solutions:
-
Add More Solvent: Re-heat the mixture to dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation level. Allow the solution to cool slowly.[3]
-
Slow Cooling: Ensure a gradual decrease in temperature. You can do this by leaving the flask at room temperature in an insulated container before moving it to a colder environment.[4]
-
Scratch the Glass: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.[3][4]
-
Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.[3]
-
Change Solvent System: Consider using a different solvent or a co-solvent system where the compound's solubility is lower at room temperature.
-
Q2: No crystals are forming even after the solution has cooled to room temperature. What are the next steps?
A2: A lack of crystal formation usually indicates that the solution is not supersaturated, meaning too much solvent was used.
-
Explanation: For crystallization to occur, the concentration of the compound must exceed its solubility at a given temperature.
-
Solutions:
-
Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent. Be cautious not to evaporate too much, as this can cause the compound to precipitate out of solution rather than crystallize. Once the volume is reduced, allow the solution to cool again.[4]
-
Induce Crystallization: Try scratching the flask or adding a seed crystal as described above.[5]
-
Cool to Lower Temperatures: If crystals do not form at room temperature, place the flask in an ice bath or a refrigerator. Be aware that rapid cooling can lead to the formation of smaller, less pure crystals.[6]
-
Q3: The purity of my compound did not significantly improve after recrystallization. Why?
A3: This can happen if the impurities have very similar solubility profiles to your target compound in the chosen solvent, or if the impurities were trapped within the crystal lattice.
-
Explanation: Successful recrystallization relies on the impurities being either much more soluble (remaining in the mother liquor) or much less soluble (being filtered out from the hot solution) than the desired compound.
-
Solutions:
-
Choose a Different Solvent: Experiment with a range of solvents with different polarities.
-
Perform a Second Recrystallization: A second recrystallization using the same or a different solvent can often improve purity.
-
Consider an Alternative Purification Method: If recrystallization is ineffective, column chromatography may be necessary.
-
| Recommended Solvents for Recrystallization Screening |
| Non-polar |
| Hexanes |
| Toluene |
| Intermediate Polarity |
| Ethyl Acetate |
| Dichloromethane |
| Acetone |
| Polar |
| Isopropanol |
| Ethanol |
| Methanol |
| Acetonitrile |
| Water (as a co-solvent) |
Experimental Protocol: Recrystallization Solvent Screening
-
Place a small amount of your crude material (10-20 mg) into several test tubes.
-
To each tube, add a different solvent dropwise at room temperature until the solid just dissolves. Observe the solubility.
-
If the solid is insoluble at room temperature, heat the tube gently. If it dissolves, it is a potential candidate for recrystallization.
-
Allow the tubes with dissolved solids to cool to room temperature and then in an ice bath.
-
A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures, and which produces well-formed crystals upon cooling.
B. Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. For this compound, normal-phase chromatography using silica gel is a common starting point.
Q4: My compound is streaking or tailing on the TLC plate and column. How can I improve the separation?
A4: Peak tailing for basic compounds like imidazo[1,2-a]pyrimidines on silica gel is often due to strong interactions with acidic silanol groups on the silica surface.[7]
-
Explanation: The basic nitrogen atoms in the heterocyclic core can be protonated by the acidic silica gel, leading to strong adsorption and poor elution, resulting in streaking.
-
Solutions:
-
Add a Basic Modifier: Incorporate a small amount (0.1-1%) of a base like triethylamine (TEA) or ammonia in methanol into your mobile phase. This will neutralize the acidic sites on the silica gel and improve the peak shape.[3][7]
-
Use a Different Stationary Phase: Consider using neutral or basic alumina as the stationary phase, which is less acidic than silica gel.[3]
-
Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography on a C18 column with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can be a good alternative.[3]
-
Q5: My compound appears to be decomposing on the silica gel column. How can I confirm this and what can I do?
A5: Brominated compounds can sometimes be unstable on silica gel.
-
Explanation: The acidic nature of silica gel can catalyze the degradation of sensitive compounds.
-
Solutions:
-
2D TLC Analysis: To check for stability, spot your compound on a TLC plate and run it in a suitable solvent system. Then, turn the plate 90 degrees and elute it again in the same solvent system. If a new spot appears or the original spot streaks, your compound is likely decomposing.[8]
-
Deactivate the Silica Gel: As mentioned above, adding a basic modifier like triethylamine to the eluent can help.
-
Use an Alternative Stationary Phase: Neutral alumina or reversed-phase silica are less likely to cause decomposition.
-
Q6: I am having trouble finding a solvent system that gives good separation of my product from a closely related impurity.
A6: Achieving good separation between structurally similar compounds requires careful optimization of the mobile phase.
-
Explanation: The selectivity of the separation is highly dependent on the composition of the mobile phase.
-
Solutions:
-
Fine-tune the Solvent Ratio: Make small, incremental changes to the ratio of your polar and non-polar solvents.
-
Try a Different Solvent System: If a hexane/ethyl acetate system is not working, try a dichloromethane/methanol system or other combinations. Different solvents interact with the compounds and the stationary phase in unique ways, which can alter the separation.[3]
-
Gradient Elution: Start with a less polar mobile phase and gradually increase its polarity during the column run. This can help to first elute the less polar impurities and then your product, followed by more polar impurities.
-
Experimental Protocol: Column Chromatography
-
TLC Analysis: First, determine an appropriate solvent system using TLC. A good solvent system will give your desired compound an Rf value of approximately 0.2-0.4.[9] For imidazo[1,2-a]pyrimidine derivatives, common solvent systems include mixtures of hexane/ethyl acetate or dichloromethane/methanol.[9]
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent. Ensure the packing is uniform to avoid channeling.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for compounds with poor solubility, use a "dry loading" technique: dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column.[9]
-
Elution: Begin eluting with the solvent system determined by TLC. Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.
III. Visualization of Purification Workflows
The following diagrams illustrate the decision-making process for troubleshooting common purification issues.
Caption: General purification workflow for this compound.
Caption: Troubleshooting peak tailing in column chromatography.
IV. References
-
Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]
-
Gungor, T., et al. (2022). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Molecules, 27(1), 123. [Link]
-
Hosseini, S. A., et al. (2020). Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. ACS Combinatorial Science, 22(10), 516-523. [Link]
-
University of York. (n.d.). Problems with Recrystallisations. [Link]
-
Various Authors. (2010, March 31). AskChem: Do primary bromides decompose on silica? [Reddit post]. r/chemistry. [Link]
-
Zhuravel, I. O., et al. (2022). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Journal of Organic Chemistry, 18, 1348-1359. [Link]
Sources
- 1. Buy this compound | 6840-20-6 [smolecule.com]
- 2. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
challenges in the regioselective synthesis of substituted imidazo[1,2-a]pyrimidines
Welcome to the technical support center for the synthesis of substituted imidazo[1,2-a]pyrimidines. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of achieving regiochemical control in their synthetic routes. The unique electronic properties of the fused imidazole and pyrimidine rings present both opportunities for diverse functionalization and significant challenges in directing substituents to the desired position.[1][2]
This document moves beyond standard protocols to provide in-depth troubleshooting advice in a practical question-and-answer format, grounded in mechanistic principles and supported by peer-reviewed literature.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that dictate regioselectivity in the synthesis of imidazo[1,2-a]pyrimidines?
A1: Regioselectivity is primarily governed by a combination of electronic and steric effects of the reactants, the choice of catalyst, solvent polarity, and reaction temperature. In classical methods like the Chichibabin reaction, the nucleophilicity of the two nitrogen atoms in the 2-aminopyrimidine precursor is a key determinant.[2][3] For multicomponent reactions, the catalyst and the nature of the aldehyde and isocyanide components play a pivotal role.[4][5]
Q2: I'm observing a mixture of regioisomers. What is the most common cause?
A2: The formation of isomeric mixtures often arises from the competitive reaction at two different nucleophilic sites on the aminopyrimidine starting material. For instance, in the condensation with an α-haloketone, cyclization can be initiated by either the endocyclic pyrimidine nitrogen (N1) or the exocyclic amino group, leading to different product scaffolds. Fine-tuning reaction conditions is essential to favor one pathway over the other.
Q3: How does microwave irradiation impact regioselectivity and yield?
A3: Microwave-assisted synthesis is a powerful tool for accelerating these reactions, often leading to significantly reduced reaction times and improved yields compared to conventional heating.[6][7][8] The rapid, uniform heating can sometimes enhance the selectivity of a kinetically favored pathway. However, it is not a universal solution for poor selectivity and optimization of other parameters (catalyst, solvent) is still crucial.[9]
Q4: For post-synthesis functionalization, which position on the imidazo[1,2-a]pyrimidine core is most reactive toward electrophiles?
A4: The C3 position of the imidazole ring is the most electron-rich and, therefore, the most susceptible to electrophilic aromatic substitution (EAS).[1] This is due to the π-excessive nature of the five-membered imidazole ring. However, forcing conditions or the presence of certain activating groups can lead to substitution at other positions, such as C6.[1]
Troubleshooting Guides: In-Depth Scenarios
Scenario 1: Poor Regioselectivity in Chichibabin-Type Condensation
Question: "I am performing a condensation reaction between 2-aminopyrimidine and 2-bromo-4'-methoxyacetophenone, but my NMR analysis shows a mixture of at least two major products and the overall yield is below 40%. How can I improve the regioselectivity to favor the 2-aryl-7-methoxyimidazo[1,2-a]pyrimidine isomer?"
Causality and Strategic Advice:
This is a classic regioselectivity challenge. The reaction involves the initial SN2 reaction of a nitrogen atom from 2-aminopyrimidine with the α-bromoketone, followed by intramolecular cyclization and dehydration. The ambiguity arises from which nitrogen acts as the initial nucleophile.
-
Pathway A (Desired): The endocyclic N1 of the pyrimidine ring attacks the α-bromoketone. The resulting intermediate then cyclizes via the exocyclic amino group attacking the ketone carbonyl.
-
Pathway B (Undesired): The exocyclic amino group attacks the α-bromoketone first. Subsequent cyclization by the endocyclic N1 leads to a different isomer.
The balance between these pathways is delicate. The electronic nature of the pyrimidine ring and the reaction conditions are critical. Microwave-assisted, solvent-free, and catalyst-free approaches have been shown to improve yields and simplify workup for these types of reactions.[7][9][10]
Troubleshooting Workflow Diagram
Caption: Workflow for optimizing a Chichibabin-type reaction.
Recommended Protocol: Microwave-Assisted Synthesis [7][9]
-
Setup: In a 10 mL microwave vial, combine 2-aminopyrimidine (1.0 mmol), the desired α-bromoketone (1.0 mmol), and a catalytic amount of basic alumina (Al₂O₃, ~50 mg).[9]
-
Reaction: Seal the vial and place it in a microwave reactor. Irradiate at 120-140 °C for 5-20 minutes. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling, add ethyl acetate (20 mL) to the reaction mixture and stir.
-
Purification: Filter the mixture to remove the catalyst. Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄. Concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired regioisomer.
Scenario 2: Controlling Isomer Formation in the Groebke-Blackburn-Bienaymé (GBB) Reaction
Question: "My three-component reaction using an aminopyrazine, an aldehyde, and an isocyanide is giving me a good overall yield, but the product is a nearly 1:1 mixture of regioisomers. I need to synthesize the 3-aminoimidazo[1,2-a]pyrazine scaffold selectively. How can I steer the reaction?"
Causality and Strategic Advice:
The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful method for building the 3-aminoimidazo[1,2-a] fused scaffold.[4][5] The mechanism involves the formation of an imine from the aldehyde and the aminopyrimidine, which is then attacked by the isocyanide. The final intramolecular cyclization step determines the regiochemical outcome.
Controlling this reaction hinges on optimizing the initial condensation and the subsequent cyclization. The choice of catalyst is paramount. Lewis acids are particularly effective as they can coordinate to the reactants, influencing the stability of key intermediates. The use of a dehydrating agent is also critical to drive the initial imine formation and prevent side reactions.[11]
Key Optimization Parameters for the GBB Reaction
| Parameter | Condition A | Condition B | Condition C | Outcome & Reference |
| Catalyst | p-TsOH (Brønsted Acid) | Sc(OTf)₃ (Lewis Acid) | BF₃·MeCN (Lewis Acid) | BF₃ complexes showed superior performance in driving the reaction to completion with high purity.[11] |
| Solvent | Methanol | Acetonitrile | Dichloromethane (DCM) | Non-coordinating solvents like DCM prevent competition with the catalyst and improve reaction efficiency.[11] |
| Dehydrating Agent | MgSO₄ | Molecular Sieves | Trimethyl Orthoformate | Acted as an efficient water scavenger, significantly improving yield and reproducibility on a large scale.[11] |
| Temperature | Room Temperature | 40 °C | Reflux | Moderate temperatures (e.g., 40 °C) often provide the best balance of reaction rate and selectivity. |
Troubleshooting Workflow Diagram
Caption: Decision tree for GBB reaction optimization.
Recommended Protocol: Optimized One-Pot GBB Reaction [11]
-
Setup: To a solution of the aminopyrazine (1.0 equiv.) in dichloromethane (DCM, ~0.5 M), add the aldehyde (1.05 equiv.) and trimethyl orthoformate (1.5 equiv.).
-
Imination: Add the Lewis acid catalyst, such as BF₃·MeCN (1.1 equiv.), and stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor by FTIR or TLC.
-
Cyclization: Add the isocyanide (1.0 equiv.) to the reaction mixture. Stir at room temperature or warm gently to 40 °C for 12-24 hours until the reaction is complete.
-
Workup: Quench the reaction by adding an aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, and dry over Na₂SO₄.
-
Purification: Concentrate the solution and purify the product via column chromatography or by forming a salt (e.g., sulfate salt) for efficient purification, which is particularly useful for scalable processes.[11]
References
-
Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. RSC Advances. [Link]
-
Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. PubMed Central. [Link]
-
Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. ACS Combinatorial Science. [Link]
-
REGIO-SELECTIVE SYNTHESIS OF IMIDAZO[1,2-A]PYRIMIDINES. WIPO Patentscope. [Link]
-
Synthesis of benzo[7][12]imidazo[1,2-a]pyrimidines and 2,3-dihydroquinazolin-4(1H)-ones under metal-free and solvent-free conditions for minimizing waste generation. RSC Publishing. [Link]
-
Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a] pyrimidine containing tri/tetrasubstituted im. Semantic Scholar. [Link]
-
Solvent and catalyst free synthesis of imidazo[1,2-a]pyridines by grindstone chemistry. Semantic Scholar. [Link]
-
Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. ResearchGate. [Link]
-
Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. PubMed Central. [Link]
-
New Synthesis of Imidazo[1,2-a]pyrimidines Catalyzed Using Gold Nanoparticles. MDPI. [Link]
-
Regioselective Two-Step Synthesis of 3-Substituted 2-Aminoimidazo[1,2-a]pyrimidines. ResearchGate. [Link]
-
Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PubMed Central. [Link]
-
Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Journal of Organic Chemistry. [Link]
-
Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. ACS Publications. [Link]
-
The Groebke-Blackburn-Bienaymé Reaction. PubMed. [Link]
-
Ugi and Groebke–Blackburn–Bienaymé Reactions in Medicinal Chemistry: An Outlook on New Bioactive Compounds. PubMed Central. [Link]
-
The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Springer. [Link]
-
Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Organic Chemistry Portal. [Link]
-
Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. ResearchGate. [Link]
Sources
- 1. Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. The Groebke-Blackburn-Bienaymé Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 12. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Technical Support Center: Optimization of Reaction Conditions for Imidazo[1,2-a]pyrimidine Cyclization
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reaction conditions and achieve high yields of your target compounds.
Introduction to Imidazo[1,2-a]pyrimidine Synthesis
The imidazo[1,2-a]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] The most common and versatile method for its synthesis is the condensation reaction between a 2-aminopyrimidine and an α-haloketone, a variant of the Chichibabin reaction.[2] While seemingly straightforward, this reaction is often plagued by challenges such as low yields, the formation of complex and inseparable product mixtures, and issues with regioselectivity. This guide will provide you with the expertise and practical insights to overcome these common hurdles.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the synthesis of imidazo[1,2-a]pyrimidines.
Q1: My reaction is resulting in a complex, inseparable mixture of products. What is the likely cause?
A1: The formation of a complex mixture is a frequent issue, often directly linked to your choice of solvent. Highly polar aprotic solvents such as DMF (dimethylformamide) or MeCN (acetonitrile) can promote side reactions and subsequent intramolecular cyclizations, leading to a plethora of byproducts.[3] It is advisable to switch to less polar solvents like toluene or dioxane. While this may necessitate longer reaction times and higher temperatures to drive the reaction to completion, it significantly reduces the formation of unwanted side products.[3]
Q2: I am observing a much lower yield than expected. What factors should I investigate?
A2: Several factors can contribute to low yields in imidazo[1,2-a]pyrimidine synthesis. Consider the following:
-
Reaction Time and Temperature: Ensure your reaction is running to completion. For less reactive starting materials or when using less polar solvents, extended reaction times at reflux may be necessary. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial.
-
Catalyst Concentration: In base-catalyzed reactions, the amount of catalyst, such as sodium acetate or alumina (Al₂O₃), can significantly impact the reaction rate and overall yield.[4][5] Careful optimization of the catalyst loading is recommended.
-
Purity of Starting Materials: The purity of both the 2-aminopyrimidine and the α-haloketone is critical. Impurities can lead to competing side reactions, consuming your starting materials and reducing the yield of the desired product.
-
Atmosphere: Some variations of this reaction can be sensitive to air or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes improve yields by preventing oxidative side reactions.[3]
Q3: I am having trouble with the regioselectivity of my reaction. How can I control which nitrogen on the pyrimidine ring reacts?
A3: Regioselectivity is a key challenge, especially when using substituted 2-aminopyrimidines. The electronic environment of the pyrimidine ring dictates the nucleophilicity of the nitrogen atoms. Electron-withdrawing groups on the pyrimidine ring can decrease the nucleophilicity of the adjacent nitrogen, potentially favoring reaction at a different position.[5][6] Careful consideration of the electronic effects of your substituents is the first step. In some cases, using a Lewis acid catalyst can help to direct the reaction to a specific nitrogen by coordinating to it and altering its reactivity.[7]
Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to troubleshooting your imidazo[1,2-a]pyrimidine cyclization.
Problem 1: Low or No Product Formation
| Potential Cause | Explanation & Causality | Recommended Solution |
| Insufficient Reaction Temperature | The cyclization step often has a significant activation energy barrier. Insufficient thermal energy will result in a sluggish or stalled reaction. | Gradually increase the reaction temperature in 10 °C increments, monitoring for product formation by TLC. Be mindful of potential decomposition at excessively high temperatures. |
| Poor Quality Starting Materials | Impurities in the 2-aminopyrimidine or α-haloketone can inhibit the reaction or lead to undesired side products. | Purify starting materials before use. 2-Aminopyrimidines can often be recrystallized, and α-haloketones can be purified by distillation or chromatography. |
| Inappropriate Solvent | The solvent plays a crucial role in solvating the reactants and intermediates. A solvent that does not adequately dissolve the starting materials will hinder the reaction. | Screen a range of solvents with varying polarities. Toluene, dioxane, and isopropanol are often good starting points.[5] |
| Catalyst Inactivity | If using a solid-supported catalyst like alumina, it may be deactivated. For base catalysts, moisture can be an issue. | Use freshly opened or properly stored catalysts. For solid catalysts, activation by heating under vacuum may be necessary. Ensure anhydrous conditions when using moisture-sensitive bases. |
Problem 2: Formation of Multiple Products/Byproducts
| Potential Cause | Explanation & Causality | Recommended Solution |
| Use of Highly Polar Aprotic Solvents | Solvents like DMF and MeCN can promote the formation of various intermediates and facilitate undesired intramolecular cyclizations, leading to a complex product mixture.[3] | Switch to less polar solvents such as toluene or dioxane. This will likely require longer reaction times and higher temperatures. |
| Side Reactions of the Carbonyl Group | The carbonyl group of the α-haloketone can undergo side reactions, such as aldol condensation, especially in the presence of a strong base. | Use a milder base or a solid-supported catalyst. Alternatively, consider a two-step procedure where the initial alkylation is performed under milder conditions before inducing cyclization. |
| Dimerization of Starting Materials | Under certain conditions, particularly at high temperatures, dimerization of the 2-aminopyrimidine can occur.[8] | Optimize the reaction temperature and consider using a more dilute reaction mixture. |
Experimental Protocols
Here are detailed, step-by-step methodologies for common imidazo[1,2-a]pyrimidine synthesis procedures.
Protocol 1: Classical Thermal Synthesis in Toluene
This protocol is a robust starting point for many imidazo[1,2-a]pyrimidine syntheses.
Materials:
-
2-Aminopyrimidine (1.0 equiv)
-
α-Bromoacetophenone (1.0 equiv)
-
Toluene (Anhydrous)
-
Sodium bicarbonate (2.0 equiv)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminopyrimidine and sodium bicarbonate.
-
Add anhydrous toluene to the flask.
-
Slowly add a solution of α-bromoacetophenone in toluene to the stirring mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-12 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid sodium bromide and excess sodium bicarbonate.
-
Wash the solid with a small amount of toluene.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis using Alumina
This method offers a significant reduction in reaction time and often leads to cleaner product formation.[4]
Materials:
-
2-Aminopyrimidine (1.0 equiv)
-
2-Bromoarylketone (1.0 equiv)
-
Basic Alumina (Al₂O₃) (30% w/w of the limiting reagent)
Procedure:
-
In a microwave-safe reaction vessel, thoroughly mix the 2-aminopyrimidine, 2-bromoarylketone, and basic alumina.
-
Place the vessel in a microwave reactor and irradiate at a suitable power (e.g., 100-300 W) for 90-300 seconds.
-
Monitor the reaction progress by TLC after cooling the vessel.
-
Once the reaction is complete, add a suitable organic solvent (e.g., ethyl acetate) to the vessel and stir.
-
Filter the alumina.
-
Wash the alumina with additional solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Data Summary Tables
The following tables provide a summary of recommended reaction parameters based on literature precedents.
Table 1: Recommended Solvents and Temperatures
| Solvent | Typical Temperature Range (°C) | Notes |
| Toluene | 80 - 110 | Good for minimizing side reactions, may require longer reaction times.[5] |
| Dioxane | 80 - 101 | Similar to toluene, another good option for clean reactions.[5] |
| Isopropanol | 60 - 82 | A more polar protic option, can be effective for some substrates.[5] |
| Ethanol | 60 - 78 | Similar to isopropanol. |
| Acetonitrile (MeCN) | 60 - 82 | Use with caution, can lead to complex mixtures.[3] |
| Dimethylformamide (DMF) | 80 - 153 | Use with caution, high boiling point but can promote side reactions.[9] |
Table 2: Common Catalysts and Typical Loadings
| Catalyst | Typical Loading | Notes |
| None (Thermal) | N/A | Often sufficient, especially at higher temperatures. |
| Sodium Bicarbonate (NaHCO₃) | 1.5 - 3.0 equiv | Mild base, effective in scavenging HBr. |
| Potassium Carbonate (K₂CO₃) | 1.5 - 3.0 equiv | Stronger base than NaHCO₃, can accelerate the reaction. |
| Alumina (Al₂O₃), basic | 20 - 50% w/w | Excellent for microwave-assisted and solvent-free conditions.[4] |
| Copper(I) Bromide (CuBr) | 5 - 10 mol% | Used in specific oxidative coupling reactions.[9] |
| Zinc Bromide (ZnBr₂) | 1.0 equiv | Lewis acid catalyst that can enhance reactivity and influence regioselectivity.[7] |
Mechanistic Insights & Troubleshooting Workflows
Understanding the reaction mechanism is key to effective troubleshooting. The generally accepted mechanism for the Chichibabin-type synthesis of imidazo[1,2-a]pyrimidines is depicted below.
Caption: General mechanism of imidazo[1,2-a]pyrimidine formation.
A common troubleshooting workflow is presented below to guide your optimization process systematically.
Caption: Troubleshooting workflow for imidazo[1,2-a]pyrimidine synthesis.
References
-
Al-dujaili, A. H., & Al-Zoubi, R. M. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 29(21), 4853. [Link]
- Chichibabin, A. E. (1924). Über eine neue Synthese für Pyridinbasen. Journal für Praktische Chemie, 107(1-4), 122-128.
-
Optimized conditions for the synthesis of imidazo[1,2-a] pyrimidine-3-carbonitrile. (n.d.). In ResearchGate. Retrieved from [Link]
-
Chern, J.-W., et al. (2003). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry, 68(13), 5394–5397. [Link]
-
Wikipedia contributors. (2023, December 27). Chichibabin reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 18, 2026, from [Link]
-
Kavková, M., et al. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. RSC Medicinal Chemistry. [Link]
-
Benzenine, D., et al. (2022). New Synthesis of Imidazo[1,2-a]pyrimidines Catalyzed Using Gold Nanoparticles. Chemistry Proceedings, 8(1), 110. [Link]
-
Regioselectivity in the formation of an imidazo[1,2-a]pyrimidine. (2017, January 22). Chemistry Stack Exchange. [Link]
-
Goel, R., Luxami, V., & Paul, K. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances, 5(99), 81608-81637. [Link]
-
Prasher, P., et al. (2025). Synthetic Methodologies of Imidazo[1,2-a]Pyrimidine: A Review. Chemistry Africa. [Link]
-
Review on the Heterocyclization Reactions of Imidazo[1,2-a]pyrimidine Analogues. (n.d.). In Scilit. Retrieved from [Link]
- Shah, A. M., & Rojivadiya, A. J. (2015). Synthesis and Characterization of imidazo[1,2-a]pyrimidine. International Journal of Pharmaceutical Sciences and Research, 6(6), 2465-2469.
-
Yan, R.-L., et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry, 77(4), 2024–2028. [Link]
-
Grokipedia. (n.d.). Chichibabin reaction. Retrieved January 18, 2026, from [Link]
-
Güngör, T., Atalay, H. N., & Ay, M. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Turkish Journal of Chemistry, 47(5), 1063-1077. [Link]
-
Kobak, R. Z. U., & Akkurt, B. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(4), 1335-1386. [Link]
-
Wikipedia contributors. (2023, October 29). Chichibabin pyridine synthesis. In Wikipedia, The Free Encyclopedia. Retrieved January 18, 2026, from [Link]
-
Interchim. (2015). Purification Column Guide. [Link]
-
Al-dujaili, A. H., et al. (2024). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Journal of the Indian Chemical Society, 101(11), 101235. [Link]
- de Oliveira, C. S., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Journal of Medicinal Chemistry.
-
Kumar, A., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37341-37352. [Link]
-
Pruthviraj, K. (2018, July 16). Chichibabin Reaction. SlideShare. [Link]
Sources
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- 2. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. pubs.acs.org [pubs.acs.org]
- 8. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 9. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
Technical Support Center: Regioselective Bromination of 5,7-dimethylimidazo[1,2-a]pyrimidine
Welcome to the technical support center for synthetic methodologies. This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis and functionalization of heterocyclic scaffolds. Here, we address a common challenge in synthetic organic chemistry: the selective bromination of the 5,7-dimethylimidazo[1,2-a]pyrimidine core, a key intermediate in the development of various therapeutic agents.[1][2][3] This document provides in-depth troubleshooting advice, validated protocols, and the mechanistic rationale behind them to help you minimize side product formation and maximize the yield of your target compound, 3-bromo-5,7-dimethylimidazo[1,2-a]pyrimidine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the expected major product from the bromination of 5,7-dimethylimidazo[1,2-a]pyrimidine, and what is the underlying chemical principle?
A1: The expected and desired major product is This compound .[1]
Mechanistic Rationale: The imidazo[1,2-a]pyrimidine ring system is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution. The regioselectivity of this reaction is governed by the relative electron density of the carbon atoms in the ring. The five-membered imidazole portion of the fused system is significantly more electron-rich than the six-membered pyrimidine ring, which is deactivated by the presence of two nitrogen atoms.
Within the imidazole ring, the C3 position is the most nucleophilic and thus the most reactive site for electrophilic attack. This is because the positive charge of the intermediate (the sigma complex or arenium ion) formed upon attack at C3 can be effectively delocalized over the nitrogen atoms without disrupting the aromaticity of the adjacent pyrimidine ring.[4] Attack at other positions would lead to less stable intermediates.
Caption: Mechanism of C3 bromination and resonance stabilization.
Q2: I'm observing multiple spots on my TLC plate. What are the likely side products in this bromination reaction?
A2: While C3 bromination is strongly favored, improper reaction conditions can lead to the formation of several side products:
-
Di-brominated Products: The most common side product is likely the 2,3-dibromo or 3,X-dibromo derivative. If a potent brominating agent or an excess of the reagent is used, a second bromination can occur after the first.
-
Benzylic Bromination: Although less common for this specific substrate under electrophilic conditions, if a radical initiator (like AIBN or light) is present, especially when using N-Bromosuccinimide (NBS), bromination could potentially occur at the methyl groups (benzylic-like positions).
-
Degradation Products: Harsh conditions, such as high temperatures or prolonged reaction times, can lead to the decomposition of the starting material or the product, resulting in a complex mixture.
Q3: How can I optimize my reaction to exclusively obtain the 3-bromo product?
A3: Achieving high selectivity is a matter of carefully controlling the reaction parameters. The goal is to perform the reaction under the mildest conditions possible that still allow for efficient conversion.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for selective bromination.
Detailed Parameter Optimization:
| Parameter | Recommendation | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) | NBS is the reagent of choice for this transformation.[5][6] Unlike liquid bromine (Br₂), which can lead to over-bromination due to high reactivity, NBS is a solid that is easy to handle and provides a low, controlled concentration of electrophilic bromine in the reaction mixture, thereby enhancing selectivity.[6] |
| Stoichiometry | 1.0 - 1.1 equivalents of NBS | Using a slight excess of the brominating agent can drive the reaction to completion, but using more than 1.1 equivalents significantly increases the risk of di-bromination. Precise measurement is critical. |
| Solvent | Dichloromethane (DCM), Chloroform (CHCl₃), or Acetonitrile (CH₃CN) | Aprotic solvents are preferred. Polar aprotic solvents like DMF can sometimes be used, but non-polar solvents like DCM often provide cleaner reactions by modulating the reactivity of the brominating species. |
| Temperature | 0 °C to Room Temperature | The reaction is typically exothermic. Start the reaction at 0 °C by adding the NBS portion-wise to a solution of the substrate. Allowing the reaction to slowly warm to room temperature is usually sufficient for completion. Avoid heating, as it promotes side reactions. |
| Reaction Monitoring | Thin-Layer Chromatography (TLC) | Monitor the reaction progress every 15-30 minutes. Once the starting material is consumed, quench the reaction promptly to prevent the formation of side products. |
Q4: My reaction is complete, but purification is difficult. What is the best method to isolate the pure product?
A4: If your reaction mixture still contains minor impurities or unreacted starting material, a straightforward purification protocol can yield highly pure this compound.
-
Work-up:
-
Quench the reaction with an aqueous solution of a mild reducing agent, such as sodium thiosulfate (Na₂S₂O₃), to destroy any remaining bromine or NBS.
-
Extract the aqueous layer with a suitable organic solvent like DCM or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
-
Purification:
-
Silica Gel Column Chromatography: This is the most effective method. A solvent gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 50% ethyl acetate) is typically effective for separating the product from less polar starting material and more polar side products.
-
Recrystallization: If the crude product is relatively clean, recrystallization from a solvent system like ethanol/water or ethyl acetate/hexanes can provide material of excellent purity.
-
Validated Experimental Protocol
This protocol is optimized for the selective synthesis of this compound on a 1 mmol scale.
Materials:
-
5,7-dimethylimidazo[1,2-a]pyrimidine (147.18 g/mol , 1.0 mmol, 147 mg)
-
N-Bromosuccinimide (NBS) (177.98 g/mol , 1.05 mmol, 187 mg)
-
Dichloromethane (DCM), anhydrous (10 mL)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 5,7-dimethylimidazo[1,2-a]pyrimidine (147 mg, 1.0 mmol) in anhydrous DCM (10 mL).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0 °C.
-
Addition of NBS: Add N-Bromosuccinimide (187 mg, 1.05 mmol) to the cooled solution in small portions over 5 minutes. Ensure the NBS is of high purity; recrystallize from water if necessary.
-
Reaction: Stir the reaction mixture at 0 °C and monitor its progress by TLC (e.g., using 50% ethyl acetate/hexanes as the eluent). The reaction is typically complete within 1-2 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding 10 mL of a saturated aqueous solution of sodium thiosulfate. Stir vigorously for 5 minutes.
-
Work-up:
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 10 mL of saturated aqueous sodium bicarbonate and 10 mL of brine.
-
Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of 20% to 40% ethyl acetate in hexanes to afford the pure This compound as a solid.
References
- Al-Tel, T. H., & Al-Qawasmeh, R. A. (2010). Synthesis and biological evaluation of new antimicrobial agents containing imidazo[1,2-a]pyrimidine skeletons. European Journal of Medicinal Chemistry, 45(12), 5846-5852.
- Cosimelli, B., et al. (2014). Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. European Journal of Medicinal Chemistry, 84, 478-490.
-
Chemistry Stack Exchange. (2014). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]
-
Master Organic Chemistry. (2011). N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]
- Kumar, A., & Kumar, R. (2010). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. Nucleosides, Nucleotides and Nucleic Acids, 29(1), 16-24.
- Nishiwaki, T. (1962). Bromination of pyrimidines by N-bromosuccinimide. III. Bromination of anilino- and phenoxypyrimidines. Chemical & Pharmaceutical Bulletin, 10(11), 1029-1032.
Sources
- 1. Buy this compound | 6840-20-6 [smolecule.com]
- 2. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
troubleshooting common issues in imidazo[1,2-a]pyrimidine synthesis
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyrimidines. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of this important heterocyclic scaffold. Here, we address common challenges encountered during experimental work, providing in-depth, evidence-based solutions in a direct question-and-answer format. Our goal is to move beyond simple procedural lists to explain the underlying chemical principles, empowering you to diagnose and resolve issues effectively in your own research.
Introduction to Imidazo[1,2-a]pyrimidine Synthesis
The imidazo[1,2-a]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents due to its wide range of biological activities.[1] The most common and enduring method for its synthesis is the Chichibabin reaction, which involves the condensation of a 2-aminopyrimidine with an α-haloketone.[2] While seemingly straightforward, this reaction and its modern variations are susceptible to a range of issues that can impact yield, purity, and even the identity of the final product. This guide will provide practical solutions to these common problems.
Troubleshooting Guide & FAQs
Section 1: Low Yield and Incomplete Reactions
Question 1: My reaction is giving a very low yield, or my starting materials are not being fully consumed. What are the likely causes and how can I improve the conversion?
Answer:
Low yields in imidazo[1,2-a]pyrimidine synthesis are a frequent issue stemming from several factors. The key is to systematically evaluate your reaction parameters.
-
Causality and Experimental Choices:
-
Solvent Selection: The choice of solvent is critical. While polar aprotic solvents like DMF and acetonitrile (MeCN) are often used, they can sometimes lead to the formation of complex and inseparable mixtures of intermediates and byproducts, ultimately lowering the yield of the desired product.[3] Less polar solvents such as toluene or dioxane can be better alternatives, though they may necessitate longer reaction times and higher temperatures to drive the reaction to completion.[2] In some cases, green solvents like water or solvent-free conditions using a catalyst like Al₂O₃ under microwave irradiation have been shown to be effective and can simplify work-up.[3][4]
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial. For less reactive starting materials or when using less polar solvents, extended refluxing (e.g., 12 hours or more) may be necessary.[2] Microwave-assisted synthesis can often dramatically reduce reaction times and improve yields.[4]
-
Catalyst and Base Concentration: In many protocols, a base or catalyst is employed. The concentration of this reagent can be critical. For instance, in base-catalyzed reactions, the amount of a base like sodium acetate can significantly impact the rate and completeness of the reaction.[2] It is advisable to perform small-scale optimizations of the catalyst or base loading to find the optimal concentration for your specific substrates.
-
Purity of Starting Materials: The purity of the 2-aminopyrimidine and the α-haloketone is paramount. Impurities in the starting materials can lead to unwanted side reactions, consuming your reagents and reducing the yield of the desired product. Ensure your starting materials are of high purity, and if necessary, purify them before use.
-
Atmosphere: Some variations of this synthesis can be sensitive to atmospheric oxygen or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent the formation of oxidative byproducts and improve the overall yield.
-
Section 2: Purity and Purification Challenges
Question 2: My final product is impure, showing multiple spots on TLC, or is difficult to purify. What are common impurities and effective purification strategies?
Answer:
Purification of imidazo[1,2-a]pyrimidines can be challenging due to the presence of closely related side products and starting materials.
-
Common Impurities and Their Origins:
-
Unreacted Starting Materials: Incomplete reactions will leave residual 2-aminopyrimidine and α-haloketone.
-
Regioisomers: A common side product is the formation of the undesired regioisomer. For example, in multicomponent syntheses, the 2-amino regioisomer can form alongside the desired 3-amino product.[5] The formation of these isomers is often influenced by the reaction mechanism and the electronic properties of the substituents.[6]
-
Side-Reaction Products: Dimerization of the starting materials or intermediates can occur under certain conditions.[4]
-
Colored Impurities: The formation of dark, tarry materials can result from overheating or the use of overly harsh reaction conditions.
-
-
Effective Purification Strategies:
-
Work-up Procedure: A well-designed work-up is the first step to a pure product. After the reaction is complete, cooling the mixture and filtering any precipitated solid can be an effective initial purification step. Washing the crude product with a suitable solvent, such as a mixture of ethyl ether and ethanol, can remove many impurities.[4] For reactions in solution, a standard aqueous work-up with an appropriate organic solvent for extraction is necessary. Basification of the aqueous layer with a solution like 2N NaOH may be required to ensure the product is in its free base form for efficient extraction.[7]
-
Column Chromatography: This is the most common method for purifying imidazo[1,2-a]pyrimidines. A silica gel column is typically used. The choice of eluent is critical and often involves a gradient of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol). The optimal solvent system will depend on the polarity of your specific product and impurities and should be determined by TLC analysis.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique. Common solvents for recrystallization of imidazo[1,2-a]pyrimidines include acetone, ethanol, or mixtures of solvents like ethyl acetate/hexane. The choice of solvent will depend on the solubility profile of your compound.
-
Section 3: Regioselectivity Issues
Question 3: I am observing the formation of an isomeric product. How can I control the regioselectivity of the reaction?
Answer:
Controlling regioselectivity is a key challenge in the synthesis of substituted imidazo[1,2-a]pyrimidines. The substitution pattern on the pyrimidine ring and the reaction conditions play a significant role.
-
Understanding the Mechanism: The regioselectivity is often determined by which of the two nitrogen atoms of the 2-aminopyrimidine ring participates in the cyclization. The nucleophilicity of these nitrogens is influenced by the electronic effects of substituents on the pyrimidine ring. For example, an electron-withdrawing group like a trifluoromethyl group can decrease the nucleophilicity of the adjacent nitrogen, favoring attack by the more distant nitrogen.[6][8]
-
Strategies for Controlling Regioselectivity:
-
Microwave Heating: Modified methods, particularly the use of microwave heating, have been shown to suppress the formation of undesired regioisomers in some cases.[5]
-
Continuous Flow Synthesis: Continuous flow systems can offer improved regioselectivity and shorter reaction times, and are more amenable to scale-up compared to batch microwave reactions.[5]
-
Choice of Reagents: In some synthetic routes, the choice of reagents can dictate the regiochemical outcome. For example, in a benzotriazole-mediated synthesis, excellent regioselectivity for 3-substituted products has been reported, with no observation of 2-substituted or 2,3-disubstituted products.[7]
-
Section 4: Spectroscopic Analysis and Characterization
Question 4: I am having trouble interpreting the NMR spectrum of my product. What are the characteristic signals for an imidazo[1,2-a]pyrimidine, and what might unexpected signals indicate?
Answer:
Correctly interpreting the NMR spectrum is crucial for confirming the structure of your synthesized compound.
-
Characteristic ¹H NMR Signals:
-
The protons on the pyrimidine ring typically appear as doublets or doublet of doublets in the aromatic region of the spectrum.
-
A characteristic singlet for the proton on the imidazole ring is also expected.[7]
-
The chemical shifts and coupling constants of these protons will be influenced by the substituents on the ring.
-
-
Characteristic ¹³C NMR Signals:
-
The carbon atoms of the fused ring system will have distinct signals in the aromatic region of the ¹³C NMR spectrum. The chemical shifts can be predicted using computational methods or compared to literature values for similar compounds.
-
-
Troubleshooting Unexpected Signals:
-
Broad Signals: Broadening of peaks can indicate the presence of conformational isomers, proton exchange, or the presence of paramagnetic impurities.
-
Unexpected Splitting Patterns: The presence of unexpected splitting could suggest the formation of a regioisomer. NOE (Nuclear Overhauser Effect) experiments can be very useful in determining the exact substitution pattern and confirming the desired regiochemistry.[7]
-
Residual Solvent Peaks: Always be mindful of the chemical shifts of common NMR solvents and their impurities, as these can sometimes be mistaken for product signals.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is a powerful tool to confirm the molecular weight of your product, typically observed as the [M+H]⁺ ion.[4]
-
Experimental Protocols and Data
General Procedure for Microwave-Assisted Synthesis of 2-arylimidazo[1,2-a]pyrimidines
This protocol is adapted from a literature procedure and serves as a general guideline.[4]
-
In a microwave-safe vessel, combine 2-aminopyrimidine (10 mmol) and the desired 2-bromoarylketone (10 mmol).
-
Add basic alumina (Al₂O₃) as a catalyst (the optimal amount may need to be determined, but a starting point is 30% w/w).
-
The reaction is performed without a solvent.
-
Irradiate the mixture in a domestic microwave oven for a period of 90 to 300 seconds. The progress of the reaction should be monitored by TLC.
-
After the reaction is complete, allow the crude mixture to cool to room temperature.
-
Filter the solid and wash it several times with a mixture of ethyl ether and ethanol to afford the pure product.
| Entry | 2-Bromoarylketone Substituent | Catalyst (Al₂O₃) Loading (w/w) | Reaction Time (s) | Yield (%) |
| 1 | 4-Chloro | 10% | 300 | 45 |
| 2 | 4-Chloro | 20% | 240 | 58 |
| 3 | 4-Chloro | 30% | 180 | 65 |
| 4 | 4-Chloro | 40% | 180 | 62 |
Table 1: Optimization of catalyst loading for the synthesis of 2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine.
Visualizing Reaction Pathways and Troubleshooting
General Synthesis of Imidazo[1,2-a]pyrimidines
Caption: General workflow for imidazo[1,2-a]pyrimidine synthesis.
Troubleshooting Low Yield
Caption: Troubleshooting workflow for low reaction yield.
References
-
Katritzky, A. R., Xu, Y.-J., & Tu, H. (2003). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry, 68(12), 4935–4937. [Link]
-
NotVoodoo. (2017, January 22). Regioselectivity in the formation of an imidazo[1,2-a]pyrimidine. Chemistry Stack Exchange. [Link]
-
Butler, A. J. E., Thompson, M. J., Maydom, P. J., Newby, J. A., Guo, K., Adams, H., & Chen, B. (2014). Regioselective Synthesis of 3-Aminoimidazo[1,2-a]-pyrimidines under Continuous Flow Conditions. Vapourtec. [Link]
-
Gherraf, N., Ghalem, S., Chibani, K., Bouhasna, F., Allali, H., Laouisset, M., Boucenna, Y., Villemin, D., & Bar, N. (2025). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 30(1), 1. [Link]
-
Permana, A., Rudiyansyah, R., & Dimas, M. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Future Medicinal Chemistry, 16(21), 1837-1851. [Link]
-
Uslu Kobak, R. Z., & Akkurt, B. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(4), 1335-1386. [Link]
-
El-Faham, A., Elmaati, T. A., & Elsherbini, M. (2024). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Scientific Reports, 14(1), 1-20. [Link]
-
Gouda, M. A., Eldien, H. F., & Al-Dies, A. M. (2024). New Synthesis of Imidazo[1,2-a]pyrimidines Catalyzed Using Gold Nanoparticles. Chemistry, 6(1), 1-8. [Link]
-
Kushwaha, N. D., & Singh, J. (2017). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Asian Journal of Chemistry, 29(7), 1533-1536. [Link]
-
Acar, Ç., & Acar, B. L. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Molecules, 28(20), 7029. [Link]
-
Prasher, P., Sharma, M., Jahan, K., Setzer, W. N., & Sharifi-Rad, J. (2025). Synthetic Methodologies of Imidazo[1,2-a]Pyrimidine: A Review. Chemistry Africa, 8(1), 1-22. [Link]
Sources
- 1. research.uees.edu.ec [research.uees.edu.ec]
- 2. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. vapourtec.com [vapourtec.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. echemi.com [echemi.com]
enhancing the aqueous solubility of 3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine for biological assays
Welcome to the technical support center for 3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of this compound during biological assay development. We provide in-depth troubleshooting guides, step-by-step protocols, and the scientific rationale behind these strategies to ensure the integrity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my aqueous assay buffer. Why is this happening?
A1: this compound is a heterocyclic organic compound with a fused ring system.[1] Such structures are often characterized by low polarity and a rigid, planar geometry, making them hydrophobic. These properties limit their ability to form favorable hydrogen bonds with polar water molecules, leading to poor solubility in aqueous solutions like phosphate-buffered saline (PBS) or cell culture media. While its solubility in organic solvents like deuterated chloroform (CDCl₃) is good for NMR analysis, this highlights its lipophilic nature.[1]
Q2: What is the absolute first step I should take to get this compound into solution for a biological assay?
A2: The industry-standard first step is to prepare a high-concentration stock solution in a water-miscible organic solvent.[2] Dimethyl sulfoxide (DMSO) is the most common choice due to its exceptional ability to dissolve a wide range of nonpolar and polar compounds.[3][4] This concentrated stock (e.g., 10-50 mM) can then be serially diluted into your final aqueous assay buffer to achieve the desired working concentration.
Q3: I've prepared a DMSO stock, but the compound precipitates when I dilute it into my media. What does this mean?
A3: This is a classic sign of poor aqueous solubility and is one of the most common challenges in assay development. You have created a supersaturated solution. The compound was soluble in the high-DMSO concentration intermediate dilution, but as the percentage of water increases in the final dilution, the solution can no longer thermodynamically support that concentration. The compound "crashes out" of the solution, forming a precipitate. This indicates that simple dilution of a DMSO stock is insufficient, and more advanced formulation strategies are required.
Q4: What is the maximum concentration of DMSO I can use in my cell-based assay?
A4: This is a critical consideration, as DMSO itself can have biological effects, including cytotoxicity and altered gene expression.[3][5] As a general rule, the final concentration of DMSO in your assay should be kept as low as possible, typically below 0.5% (v/v) .[6] Some sensitive cell lines may even require concentrations below 0.1%. It is imperative to include a "vehicle control" in all experiments—this control should contain the same final concentration of DMSO as your test conditions but without the compound. This allows you to differentiate the effects of the compound from the effects of the solvent.[7]
Q5: What is the difference between "kinetic" and "thermodynamic" solubility, and why does it matter for my experiments?
A5: Understanding this distinction is crucial for troubleshooting.
-
Kinetic Solubility is measured by rapidly diluting a high-concentration DMSO stock into an aqueous buffer and determining the concentration at which precipitation first occurs.[8][9] It often overestimates the true solubility because it can create a temporary, supersaturated state.[9][10] This is what you are observing when your compound precipitates out over a few minutes or hours.
-
Thermodynamic Solubility is the true equilibrium solubility. It is measured by adding an excess of the solid compound to an aqueous buffer, allowing it to equilibrate over a longer period (e.g., 24 hours), and then measuring the concentration of the dissolved compound.[8][11][12] This value is generally lower than kinetic solubility but represents the stable concentration that will remain in solution over time.[10]
For biological assays, especially those with longer incubation times, achieving a concentration at or below the thermodynamic solubility is key to preventing precipitation and ensuring reliable, reproducible data.
Troubleshooting and Optimization Guide
If simple dilution of a DMSO stock fails, a systematic approach is necessary to identify a robust solubilization strategy.
Problem: Compound Precipitates Upon Dilution into Aqueous Buffer
This is the most frequent challenge. The goal is to modify the aqueous vehicle to make it more hospitable to the hydrophobic this compound molecule.
Solution Workflow: A Stepwise Approach to Enhancing Solubility
The following diagram outlines a logical workflow for tackling solubility issues, starting with the simplest methods and progressing to more complex formulation strategies.
Caption: A logical workflow for enhancing compound solubility for in vitro assays.
Method 1: Co-Solvent Utilization
Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[13][14][] This reduction in polarity lowers the interfacial tension between the hydrophobic compound and the solvent, thereby increasing solubility.[13]
Strategy: The goal is to find a co-solvent, or a blend of co-solvents, that maintains compound solubility while minimizing biological interference.
| Co-Solvent | Typical Starting Concentration (v/v) in final media | Key Considerations |
| Ethanol | 1-5% | Can have biological effects; potential for evaporation during long incubations.[5] |
| Propylene Glycol (PG) | 1-10% | Generally well-tolerated by cells; can increase viscosity.[14] |
| Polyethylene Glycol 400 (PEG 400) | 1-10% | Low toxicity; effective for many compounds.[] |
| N-methyl-2-pyrrolidone (NMP) | 0.5-2% | Strong solubilizer but can have higher toxicity; use with caution. |
See Experimental Protocols section for a detailed co-solvent screening protocol.
Method 2: pH Modification
Causality: The imidazo[1,2-a]pyrimidine scaffold contains basic nitrogen atoms. If the pH of the solution is lowered below the pKa of these nitrogens, the compound will become protonated (cationic). This charged species is significantly more polar than the neutral form and will exhibit much higher aqueous solubility due to favorable ion-dipole interactions with water. Salt formation is an extension of this principle, creating a stable, solid salt form of the drug.[16][17]
Strategy: Test the solubility of the compound in a series of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.4). This is particularly relevant for cell-free assays. For cell-based assays, significant deviation from physiological pH (7.2-7.4) is not feasible, but this experiment can still inform if the compound's charge state is contributing to solubility issues.
Caption: The effect of pH on the solubility of a basic compound.
Method 3: Cyclodextrin Complexation
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[18][19] They can encapsulate poorly water-soluble "guest" molecules, like this compound, within their non-polar core.[20] The resulting "inclusion complex" has a hydrophilic exterior, rendering the entire complex water-soluble.[21][22] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity.[19]
Strategy: Prepare a stock solution of the compound pre-complexed with HP-β-CD. This stock can then be diluted into the final assay medium.
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Validation & Comparative
A Comprehensive Spectroscopic Guide for the Structural Validation of 3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine
An In-Depth Technical Guide for Researchers and Drug Development Professionals
The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of various therapeutic agents.[1][2] The introduction of specific substituents, such as a bromine atom and methyl groups, can significantly modulate the biological activity of these compounds.[3][4] Therefore, unambiguous structural confirmation of derivatives like 3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine is paramount. This guide provides a comprehensive overview of the spectral data required to definitively validate its structure, comparing it with potential alternatives and outlining the necessary experimental protocols.
Chapter 1: The Spectroscopic Signature of this compound
A multi-technique spectroscopic approach, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, is essential for the complete structural elucidation of this compound.
¹H NMR spectroscopy provides crucial information about the electronic environment of the protons in the molecule. The expected spectrum of this compound will exhibit distinct signals for the aromatic and methyl protons.[3]
-
Aromatic Protons: The fused imidazo[1,2-a]pyrimidine ring system typically shows aromatic proton signals between 6.8 and 8.9 ppm.[3] For the title compound, the proton at position 2 and the proton at position 6 are expected in this region.
-
Methyl Protons: The two methyl groups at positions 5 and 7 are in distinct chemical environments and should give rise to two separate singlet signals, typically in the range of 2.4-2.6 ppm.[3]
Table 1: Expected ¹H NMR Chemical Shifts for this compound
| Proton Position | Expected Chemical Shift (ppm) | Multiplicity |
| H-2 | ~7.5 - 8.0 | Singlet |
| H-6 | ~6.8 - 7.2 | Singlet |
| 5-CH₃ | ~2.4 - 2.6 | Singlet |
| 7-CH₃ | ~2.4 - 2.6 | Singlet |
Note: Predicted values are based on general ranges for similar heterocyclic systems and may vary depending on the solvent and experimental conditions.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The aromatic carbons of the imidazo[1,2-a]pyrimidine core typically resonate between 108 and 155 ppm.[3]
-
Brominated Carbon (C-3): The carbon atom directly attached to the bromine (C-3) is expected to have a chemical shift significantly influenced by the halogen's electronegativity and heavy atom effect.
-
Methyl Carbons: The carbons of the two methyl groups will appear in the upfield region of the spectrum.
-
Other Aromatic Carbons: The remaining carbons of the fused ring system will have distinct chemical shifts based on their position and electronic environment.
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Position | Expected Chemical Shift (ppm) |
| C-2 | ~140 - 150 |
| C-3 | ~110 - 120 |
| C-5 | ~150 - 155 |
| C-6 | ~108 - 115 |
| C-7 | ~145 - 150 |
| C-8a | ~140 - 145 |
| 5-CH₃ | ~15 - 25 |
| 7-CH₃ | ~15 - 25 |
Note: Predicted values are based on general ranges for similar heterocyclic systems and may vary depending on the solvent and experimental conditions.
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound (C₈H₈BrN₃), the mass spectrum will exhibit a characteristic isotopic pattern for bromine.[5]
-
Molecular Ion Peak (M+): The presence of bromine (with isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio) will result in two molecular ion peaks of almost equal intensity, [M]+ and [M+2]+.[5] The calculated monoisotopic mass is approximately 225.99 g/mol .
-
Fragmentation Pattern: The fragmentation pattern can provide further structural information. Common fragmentation pathways for such heterocyclic systems may involve the loss of the bromine atom, methyl groups, or cleavage of the ring system.
Table 3: Key Mass Spectrometry Data for this compound
| Feature | Expected m/z Value |
| Molecular Ion [M]+ (with ⁷⁹Br) | ~226.0 |
| Molecular Ion [M+2]+ (with ⁸¹Br) | ~228.0 |
| High-Resolution Mass (HRMS) | C₈H₈BrN₃ (calc. 225.99) |
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H, C=C, C=N, and C-Br bonds.[1]
Table 4: Expected IR Absorption Frequencies for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | 3000 - 3100 |
| Aliphatic C-H | 2850 - 3000 |
| C=N | 1620 - 1680 |
| C=C | 1450 - 1600 |
| C-Br | 500 - 600 |
Chapter 2: Distinguishing this compound from a Potential Isomer
A critical aspect of structural validation is to differentiate the target molecule from its isomers. A plausible isomer is 2-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine . Spectroscopic analysis, particularly ¹H and ¹³C NMR, can readily distinguish between these two structures.
In the case of the 2-bromo isomer, the proton at position 3 would be present, and its chemical shift and coupling patterns would be significantly different from the proton at position 2 in the target molecule. Similarly, the ¹³C NMR spectrum of the 2-bromo isomer would show a different chemical shift for the brominated carbon (C-2) compared to C-3 in the target compound.
A Comparative Analysis: 3-Bromo vs. 2-Bromo Isomer
The key to distinguishing between the 3-bromo and 2-bromo isomers lies in the differing electronic environments of the protons and carbons in the imidazole portion of the fused ring system.
-
¹H NMR: In this compound, the absence of a proton at the 3-position and the presence of a singlet for the H-2 proton are definitive. Conversely, the 2-bromo isomer would exhibit a singlet for the H-3 proton. The chemical shifts of these protons would also differ due to the varying proximity to the bromine atom and the ring nitrogens.
-
¹³C NMR: The position of the carbon signal directly bonded to bromine will be the most telling difference. In the 3-bromo isomer, the C-3 signal will be observed, while in the 2-bromo isomer, the C-2 signal will be affected by the bromine substituent.
Caption: Workflow for the spectroscopic validation of this compound.
Chapter 3: Experimental Protocols for Spectroscopic Validation
To obtain high-quality and reliable spectral data, adherence to standardized experimental protocols is crucial.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[2][6] The choice of solvent is critical to ensure the compound is fully dissolved and to avoid overlapping solvent signals with analyte peaks.[7]
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.[1]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. For unambiguous assignment of carbon signals, it is recommended to perform additional experiments like DEPT (Distortionless Enhancement by Polarization Transfer) or 2D NMR experiments (HSQC, HMBC).[8]
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[1] Acquire the spectrum in positive ion mode. For accurate mass determination, use a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (for liquids or oils). Alternatively, use an Attenuated Total Reflectance (ATR) accessory for solid samples.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
Caption: Distinguishing between 3-bromo and 2-bromo isomers using NMR spectroscopy.
By systematically applying these spectroscopic techniques and carefully analyzing the resulting data, researchers can confidently validate the structure of this compound, ensuring the integrity of their research and development efforts.
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A Senior Application Scientist's Guide to Validating Novel 3-Substituted 5,7-Dimethylimidazo[1,2-a]pyrimidine Derivatives
For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural validation of novel therapeutic candidates is the bedrock of successful discovery pipelines. The burgeoning class of 3-substituted 5,7-dimethylimidazo[1,2-a]pyrimidine derivatives has shown significant promise in various therapeutic areas, making the robust confirmation of their chemical structures a critical step to ensure reproducibility and advance preclinical studies.[1][2]
This guide provides an in-depth comparison of orthogonal analytical techniques for the structural elucidation of these novel heterocyclic compounds. Moving beyond a simple listing of methods, we will delve into the causality behind experimental choices, present detailed protocols, and offer comparative data to empower you to confidently validate your synthesized molecules.
The Imperative of Multi-faceted Structural Verification
The synthesis of 3-substituted 5,7-dimethylimidazo[1,2-a]pyrimidines can sometimes yield a mixture of regioisomers, making unambiguous structural assignment essential. A multi-pronged analytical approach, leveraging the strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography, provides a self-validating system for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For 3-substituted 5,7-dimethylimidazo[1,2-a]pyrimidines, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is indispensable for unambiguous structure validation.[3][4]
Key Diagnostic ¹H and ¹³C NMR Signatures
The substitution pattern on the imidazo[1,2-a]pyrimidine core gives rise to a characteristic set of signals in both ¹H and ¹³C NMR spectra. The chemical shifts of the protons and carbons are influenced by the electronic environment, providing crucial clues about the substituent's position. For the 5,7-dimethylimidazo[1,2-a]pyrimidine core, the two methyl groups provide sharp singlet signals in the ¹H NMR spectrum, typically in the range of δ 2.0-3.0 ppm. The protons on the pyrimidine and imidazole rings will exhibit distinct chemical shifts and coupling patterns depending on the nature of the substituent at the 3-position.[3]
Distinguishing Isomers with 2D NMR Techniques
While 1D NMR provides foundational information, 2D NMR techniques are critical for definitively establishing the connectivity between atoms, especially when dealing with potential isomers.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of adjacent protons through the carbon skeleton.
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a clear map of which proton is attached to which carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is pivotal for identifying connections between protons and carbons that are two or three bonds apart. For 3-substituted derivatives, HMBC correlations between the protons of the substituent and the carbons of the imidazo[1,2-a]pyrimidine core are instrumental in confirming the point of attachment.[4]
Experimental Protocol: 2D NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} NMR spectra to determine the chemical shift ranges and appropriate spectral widths for the 2D experiments.
-
COSY Acquisition: Utilize a standard gradient-selected COSY pulse sequence.
-
HSQC Acquisition: Employ a gradient-selected HSQC experiment optimized for one-bond ¹J(C,H) couplings (typically ~145 Hz).
-
HMBC Acquisition: Acquire a gradient-selected HMBC spectrum with the long-range coupling delay optimized for ²J(C,H) and ³J(C,H) couplings (typically 4-10 Hz).
-
Data Processing and Analysis: Process the 2D data using appropriate software and analyze the cross-peaks to build a complete connectivity map of the molecule.
Workflow for NMR-Based Structure Elucidation
Caption: Workflow for NMR-based structure elucidation.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation Patterns
Mass spectrometry provides two critical pieces of information for structural validation: the accurate molecular weight of the compound and its characteristic fragmentation pattern. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy, further corroborating the proposed structure.
Tandem Mass Spectrometry (MS/MS) for Isomer Differentiation
Tandem mass spectrometry (MS/MS) is a powerful technique for distinguishing between isomers. In an MS/MS experiment, the molecular ion of interest is isolated and then fragmented. The resulting fragment ions are characteristic of the molecule's structure. Different isomers will often produce distinct fragmentation patterns, allowing for their differentiation.[5]
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
LC Separation: Inject the sample onto a liquid chromatography (LC) system coupled to the mass spectrometer. A reversed-phase C18 column is commonly used for these types of compounds.
-
MS Acquisition: Acquire full-scan mass spectra to determine the molecular weight.
-
MS/MS Acquisition: Perform product ion scans on the protonated molecule ([M+H]⁺) to generate fragmentation spectra.
-
Data Analysis: Analyze the fragmentation patterns to identify characteristic losses and fragment ions that can confirm the structure and differentiate between isomers.
Comparative Fragmentation Data for Hypothetical Isomers
| Ion | Isomer A (3-Aryl) | Isomer B (3-Alkyl) | Rationale |
| [M+H]⁺ | 250.1234 | 250.1234 | Same molecular formula |
| [M+H - R]⁺ | Loss of aryl group | Loss of alkyl group | Different substituent loss |
| [Core]⁺ | Common fragment | Common fragment | Imidazo[1,2-a]pyrimidine core |
Workflow for MS-Based Structure Verification
Caption: Workflow for MS-based structure verification.
Single-Crystal X-ray Crystallography: The Definitive Answer
When a suitable single crystal can be obtained, X-ray crystallography provides an unambiguous, three-dimensional model of the molecule, confirming the connectivity, stereochemistry, and conformation. This technique serves as the ultimate arbiter in cases of structural ambiguity.
Experimental Protocol: Crystal Growth
Growing high-quality single crystals is often the most challenging step. Several methods should be attempted in parallel:
-
Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly over several days to weeks.
-
Vapor Diffusion: Place a solution of the compound in a small vial inside a larger, sealed container with a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the solution, inducing crystallization.
-
Solvent Layering: Carefully layer a less dense anti-solvent on top of a solution of the compound. Crystals may form at the interface.
Once a suitable crystal is obtained, it can be analyzed using a single-crystal X-ray diffractometer to determine the molecular structure.
Conclusion: A Triad of Techniques for Unwavering Confidence
The structural validation of novel 3-substituted 5,7-dimethylimidazo[1,2-a]pyrimidine derivatives requires a meticulous and multi-faceted approach. By combining the detailed connectivity information from 1D and 2D NMR, the molecular weight and fragmentation data from mass spectrometry, and, when possible, the definitive 3D structure from X-ray crystallography, researchers can establish the identity of their compounds with the highest degree of confidence. This rigorous validation is not merely a procedural step but a crucial foundation for the advancement of these promising molecules in the drug discovery and development process.
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Uslu Kobak, R. Z., & Akkurt, B. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(4), 1335-1386. [Link]
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Cosimelli, B., et al. (2014, August 18). Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. European Journal of Medicinal Chemistry, 84, 473-484. [Link]
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Gryaznova, T. V., et al. (2015). Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. Journal of Photochemistry and Photobiology B: Biology, 153, 111-118. [Link]
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Goel, A., et al. (2021). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances, 11(43), 26656-26682. [Link]
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Kráľová, P., et al. (2022, June 24). 3,5,7-Substituted Pyrazolo[4,3- d]Pyrimidine Inhibitors of Cyclin-Dependent Kinases and Cyclin K Degraders. Journal of Medicinal Chemistry, 65(13), 9036-9052. [Link]
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Al-Majid, A. M., et al. (2023). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 28(15), 5786. [Link]
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A Comparative Guide to Imidazo[1,2-a]pyridine and Imidazo[1,2-a]pyrimidine Scaffolds in Modern Drug Design
This guide provides a comprehensive comparative analysis of two structurally related, yet distinct, heterocyclic scaffolds: imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine. As privileged structures in medicinal chemistry, both have given rise to a multitude of biologically active compounds. This document aims to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions when selecting and optimizing these scaffolds for therapeutic targeting. We will delve into their comparative physicochemical properties, synthetic accessibility, pharmacological profiles, and metabolic fates, supported by experimental data and established protocols.
Introduction: The "Privileged Scaffold" Concept
In drug discovery, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. The imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine cores are exemplary of this concept. They are bicyclic aromatic systems containing a fused imidazole ring, which provides a unique three-dimensional arrangement of hydrogen bond donors and acceptors, as well as hydrophobic surfaces. This structural versatility allows for facile interaction with a wide array of protein active sites.
The core difference lies in the six-membered ring: a pyridine in the former and a pyrimidine in the latter. This seemingly minor alteration—the addition of a second nitrogen atom at position 7—profoundly influences the scaffold's electronic, metabolic, and physicochemical properties, ultimately impacting its suitability for different therapeutic applications.
Comparative Physicochemical and Structural Properties
The introduction of an additional nitrogen atom in the imidazo[1,2-a]pyrimidine scaffold significantly alters its electronic and physicochemical landscape compared to its pyridine counterpart.
-
Electronic Properties: The second nitrogen atom in the pyrimidine ring is electron-withdrawing, which reduces the overall electron density of the bicyclic system. This makes the imidazo[1,2-a]pyrimidine core more electron-deficient than the imidazo[1,2-a]pyridine core. This has direct implications for the reactivity of the scaffold and its ability to participate in π-π stacking interactions with biological targets.
-
Basicity (pKa): The pKa of the imidazo[1,2-a]pyridine scaffold is typically higher than that of the imidazo[1,2-a]pyrimidine scaffold. The additional nitrogen atom in the pyrimidine ring withdraws electron density, making the lone pair on the imidazole nitrogen less available for protonation. This difference in basicity can significantly affect the ionization state of a drug molecule at physiological pH, which in turn influences its solubility, permeability, and target engagement.
-
Lipophilicity (logP) and Solubility: The added nitrogen atom in the imidazo[1,2-a]pyrimidine scaffold increases its polarity and hydrogen bonding capacity. Consequently, compounds based on this scaffold generally exhibit lower lipophilicity (lower logP) and higher aqueous solubility compared to their imidazo[1,2-a]pyridine analogues. This is a critical consideration in drug design, as improved solubility can enhance bioavailability and reduce the need for complex formulations.
Table 1: Comparative Physicochemical Properties of Parent Scaffolds
| Property | Imidazo[1,2-a]pyridine | Imidazo[1,2-a]pyrimidine | Rationale for Difference |
| Molecular Weight | 118.14 g/mol | 119.12 g/mol | Addition of one nitrogen atom |
| pKa | ~6.8 | ~5.5 | Electron-withdrawing effect of the second N atom |
| Calculated logP | 1.48 | 0.52 | Increased polarity and H-bond acceptor sites |
| Hydrogen Bond Acceptors | 2 | 3 | Additional nitrogen in the pyrimidine ring |
| Aqueous Solubility | Lower | Higher | Increased polarity and H-bonding potential |
Synthetic Accessibility: A Comparative Overview
Both scaffolds are readily accessible through well-established synthetic methodologies, most commonly involving the condensation of a 2-aminoheterocycle with an α-halocarbonyl compound (the Tschitschibabin reaction and its variations). However, the reactivity of the starting materials and the stability of the final products can differ.
The general synthetic approach for both scaffolds is versatile, allowing for the introduction of a wide range of substituents at various positions. The choice of starting materials (substituted 2-aminopyridines or 2-aminopyrimidines) dictates the substitution pattern on the six-membered ring, while the choice of the α-halocarbonyl component determines the substituents on the five-membered imidazole ring.
Caption: General synthetic workflows for imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine scaffolds.
Exemplary Protocol: Synthesis of a 2-Phenylimidazo[1,2-a]pyridine Derivative
-
Reaction Setup: To a solution of 2-aminopyridine (1.0 mmol) in anhydrous ethanol (10 mL) in a round-bottom flask, add 2-bromoacetophenone (1.1 mmol).
-
Reflux: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add a saturated solution of sodium bicarbonate (20 mL) to neutralize the hydrobromide salt formed and precipitate the product.
-
Isolation: Filter the resulting solid, wash with cold water, and dry under vacuum.
-
Purification: Recrystallize the crude product from ethanol to obtain the pure 2-phenylimidazo[1,2-a]pyridine.
Causality Note: The use of a base in the work-up step is crucial to deprotonate the initially formed imidazo[1,2-a]pyridinium salt, leading to the neutral, free base form of the product which is typically less soluble and precipitates out.
Comparative Pharmacological Profiles
Both scaffolds have demonstrated a remarkable breadth of biological activities. The choice between them often depends on the specific therapeutic target and the desired pharmacological profile.
-
Central Nervous System (CNS) Activity: The imidazo[1,2-a]pyridine scaffold is famously represented by Zolpidem (Ambien), a selective agonist for the α1 subunit of the GABA-A receptor, widely used as a hypnotic agent. Its analogues, such as Alpidem and Saripidem , also target GABA-A receptors. The imidazo[1,2-a]pyrimidine scaffold has also been explored for CNS targets, with compounds like Divaplon being developed as anxiolytics. The scaffold's increased polarity can be advantageous for avoiding excessive blood-brain barrier penetration when peripheral activity is desired.
-
Anticancer Activity: Both scaffolds have been extensively investigated as kinase inhibitors. The imidazo[1,2-a]pyridine-based drug Saracatinib is an inhibitor of Src family kinases. The imidazo[1,2-a]pyrimidine core has been incorporated into numerous potent kinase inhibitors targeting enzymes like Aurora kinases, PLK1, and PI3K. The additional hydrogen bond acceptor in the pyrimidine ring can often be exploited to form an additional interaction with the hinge region of the kinase active site, potentially enhancing potency and selectivity.
-
Other Therapeutic Areas: The versatility of these scaffolds extends to anti-inflammatory, antimicrobial, antiviral, and anti-tuberculosis agents. For instance, GSK-3011724A is an imidazo[1,2-a]pyridine-based compound that was investigated for the treatment of tuberculosis.
Caption: Mechanism of action for Zolpidem, an imidazo[1,2-a]pyridine GABA-A receptor modulator.
Table 2: Comparison of Representative Drugs and Clinical Candidates
| Compound | Scaffold | Therapeutic Area | Target(s) | Key Feature |
| Zolpidem | Imidazo[1,2-a]pyridine | Hypnotic | GABA-A (α1 selective) | Widely prescribed sedative |
| Saracatinib | Imidazo[1,2-a]pyridine | Oncology | Src Kinase | Investigated for various cancers |
| Divaplon | Imidazo[1,2-a]pyrimidine | Anxiolytic | GABA-A Receptor | Partial agonist profile |
| BMS-777607 | Imidazo[1,2-a]pyrimidine | Oncology | c-Met/Ron Kinase | Potent dual kinase inhibitor |
Comparative ADMET Profiles
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a drug candidate is critical to its success. The choice between the two scaffolds can have significant metabolic consequences.
-
Metabolism: The imidazo[1,2-a]pyridine scaffold is susceptible to oxidation at several positions, particularly on the electron-rich pyridine ring and at the C7 position. For Zolpidem, the primary metabolic pathways involve oxidation of the methyl groups on the phenyl ring and the tolyl moiety. The imidazo[1,2-a]pyrimidine scaffold, being more electron-deficient, can exhibit greater metabolic stability. The additional nitrogen atom can block a potential site of metabolism and alter the regioselectivity of oxidative enzymes. However, this is highly dependent on the specific substitution pattern of the molecule.
-
Toxicity: Neither scaffold is inherently toxic, but specific substituents can introduce liabilities. For instance, certain functionalities can lead to the formation of reactive metabolites. The generally higher solubility of imidazo[1,2-a]pyrimidine derivatives can be beneficial in reducing the risk of idiosyncratic toxicity related to poor solubility and precipitation.
-
Protein Binding and Distribution: The lower lipophilicity of the pyrimidine scaffold often translates to lower plasma protein binding and a smaller volume of distribution compared to more lipophilic pyridine analogues. This can affect the free drug concentration and the dosing regimen.
Conclusion: A Strategic Choice in Drug Design
The decision to use an imidazo[1,2-a]pyridine or an imidazo[1,2-a]pyrimidine scaffold is a strategic one that should be guided by the specific goals of the drug discovery program.
-
Choose Imidazo[1,2-a]pyridine when:
-
A higher degree of lipophilicity is desired, for example, to enhance CNS penetration (as seen with Zolpidem).
-
The synthetic route using available 2-aminopyridines is more straightforward or cost-effective.
-
The slightly higher basicity is advantageous for forming salt forms with improved properties.
-
-
Choose Imidazo[1,2-a]pyrimidine when:
-
Improved aqueous solubility and a more favorable physicochemical profile are primary objectives.
-
Enhanced metabolic stability is required by blocking a potential site of metabolism.
-
An additional hydrogen bond acceptor is needed to improve target engagement, particularly in enzyme active sites like kinases.
-
Reduced CNS penetration is desired to minimize off-target effects for peripherally acting drugs.
-
Ultimately, both scaffolds are powerful tools in the medicinal chemist's arsenal. A thorough understanding of their comparative properties allows for a more rational approach to drug design, leading to the development of safer and more effective medicines. The optimal choice will always be context-dependent, balancing the need for potency, selectivity, and a drug-like ADMET profile.
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Langer, S. Z., Arbilla, S., Scatton, B., Niddam, R., & George, P. (1990). Receptors involved in the mechanism of action of zolpidem. Novel Aspects of Sleep Research, 1, 61-73. [Link]
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Pichard, L., Fabre, G., Fabre, I., Domergue, J., Saint-Aubert, B., Mourad, G., & Maurel, P. (1995). Cyclosporin A drug-drug interactions. Screening for inducers and inhibitors of cytochrome P-450 (cyclosporin A oxidase) in primary cultures of human hepatocytes and in human liver microsomes. Drug Metabolism and Disposition, 23(8), 876-883. [Link]
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Hennequin, L. F., Allen, J., B-Ruffell, S., Boyle, F. T., Breed, J., Davies, C. D., ... & Wedge, S. R. (2006). N-(5-chloro-1, 3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl) ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy) quinazolin-4-amine (AZD2171), a highly potent, orally bioavailable, vascular endothelial growth factor receptor-2 tyrosine kinase inhibitor, for the treatment of cancer. Journal of medicinal chemistry, 49(22), 6465-6488. [Link]
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Hennequin, L. F., Stokes, E. S., Thomas, A. P., Fenwick, A., Fretland, J., & Plé, P. A. (2008). Imidazo [1, 2-a] pyridines as a new class of Src family kinase inhibitors. 1. Initial SAR and discovery of AZD0530 (saracatinib). Journal of medicinal chemistry, 51(10), 2977-2980. [Link]
Assessing the Cross-Reactivity of 3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine Derivatives: A Comparative Guide for Drug Discovery Professionals
In the landscape of oncological research, the imidazo[1,2-a]pyrimidine scaffold has emerged as a promising framework for the development of novel therapeutics.[1] Derivatives of this heterocyclic system are being explored for their potential as potent anticancer agents, with proposed mechanisms often involving the inhibition of key cellular signaling pathways.[1] This guide provides a comprehensive assessment of the cross-reactivity of 3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine derivatives against a panel of cancer cell lines. By presenting experimental data and methodologies, we aim to offer researchers, scientists, and drug development professionals a critical evaluation of this compound class, comparing its performance with established and experimental anticancer agents.
The Imperative of Cross-Reactivity Assessment in Preclinical Development
Before a compound can advance in the drug discovery pipeline, a thorough understanding of its cellular activity profile is paramount. Cross-reactivity, the interaction of a drug candidate with targets other than the intended one, can lead to off-target toxicities, limiting the therapeutic window and potentially causing adverse effects in patients. Conversely, a broad spectrum of activity against multiple cancer cell lines could indicate a robust therapeutic potential across different cancer types. Therefore, early-stage assessment of a compound's cytotoxicity across a diverse panel of cell lines is a critical step in de-risking a drug discovery program and identifying its most promising clinical applications.
A Comparative Cytotoxicity Analysis
While specific cytotoxicity data for this compound is not extensively available in the public domain, we can draw valuable insights from studies on structurally related imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives. The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative compounds from this class against various cancer cell lines, alongside standard-of-care and alternative therapeutic agents for melanoma and cervical cancer. This comparative analysis provides a benchmark for evaluating the potential potency of novel derivatives.
| Compound/Drug | Target/Mechanism of Action | Cell Line (Cancer Type) | IC50 (µM) | Reference |
| Imidazo[1,2-a]pyridine Derivative (Compound 6) | AKT/mTOR pathway inhibitor | A375 (Melanoma) | <12 | [2] |
| WM115 (Melanoma) | <12 | [2] | ||
| HeLa (Cervical Cancer) | ~35 | [2][3] | ||
| Imidazo[1,2-a]pyridine Derivative (Compound 5b) | Antiproliferative | MCF-7 (Breast) | 3.5 | [4] |
| MDA-MB-231 (Breast) | 61.1 | [4] | ||
| MiaPaca-2 (Pancreatic) | 4.8 | [4] | ||
| A549 (Lung) | 5.2 | [4] | ||
| PC-3 (Prostate) | 4.5 | [4] | ||
| HCT-116 (Colon) | 4.2 | [4] | ||
| Imidazo[1,2-a]pyrimidine Derivative (Compound 4i) | Induces ROS production | MCF-7 (Breast) | 0.33 | [5] |
| HeLa (Cervical Cancer) | 0.52 | [5] | ||
| HepG2 (Liver) | 3.09 | [5] | ||
| Dacarbazine | Alkylating agent | A375 (Melanoma) | ~25 | [2] |
| Vemurafenib | BRAF inhibitor | BRAF-mutant Melanoma cells | Varies | [6][7] |
| Cisplatin | DNA cross-linking agent | HeLa (Cervical Cancer) | Varies | [8][9] |
| Paclitaxel | Microtubule stabilizer | HeLa (Cervical Cancer) | Varies | [8][9] |
Note: IC50 values can vary depending on the experimental conditions, such as cell density and assay duration. The data presented here is for comparative purposes.
Potential Mechanisms of Action: Targeting Key Cancer Signaling Pathways
The anticancer activity of imidazo[1,2-a]pyrimidine derivatives is often attributed to their ability to inhibit protein kinases involved in cell growth and survival. Two of the most frequently dysregulated pathways in cancer are the PI3K/Akt/mTOR and the EGFR signaling pathways.
The PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism.[10][11][12] Its aberrant activation is a common feature in many human cancers.[11][12] Several studies have suggested that imidazo[1,2-a]pyridine derivatives exert their anticancer effects by inhibiting key components of this pathway, such as Akt and mTOR.[2][3]
Caption: The PI3K/Akt/mTOR signaling pathway and potential inhibition by imidazo[1,2-a]pyrimidine derivatives.
The EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, initiates a cascade of downstream signaling events, including the Ras-Raf-MAPK and PI3K-Akt pathways, ultimately leading to cell proliferation, survival, and migration.[13][14][15] Overexpression or mutation of EGFR is a hallmark of many cancers, making it a prime target for anticancer therapies.[13][15] The structural similarity of imidazo[1,2-a]pyrimidines to known kinase inhibitors suggests they may also target EGFR or downstream components of its signaling network.
Caption: The EGFR signaling pathway, a potential target for imidazo[1,2-a]pyrimidine derivatives.
Experimental Protocols for Assessing Cross-Reactivity
To ensure the generation of reliable and reproducible data, standardized and well-validated experimental protocols are essential. The following outlines a detailed methodology for assessing the cytotoxicity of this compound derivatives.
Cell Culture
A diverse panel of human cancer cell lines should be selected to represent various tumor types. For this guide, we recommend including, but not limited to:
-
A375, WM115: Melanoma
-
HeLa: Cervical Cancer
-
MCF-7, MDA-MB-231: Breast Cancer
-
A549: Lung Cancer
-
HCT-116: Colon Cancer
-
PC-3: Prostate Cancer
-
HepG2: Liver Cancer
-
A non-cancerous cell line (e.g., human dermal fibroblasts - HDFs): To assess selectivity.
All cell lines should be obtained from a reputable cell bank and maintained in their recommended culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Step-by-Step Protocol:
-
Cell Seeding:
-
Harvest cells and perform a cell count.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound derivative and alternative compounds in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compounds in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration.
-
Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, using a non-linear regression analysis.
-
Experimental Workflow Diagram
Caption: A streamlined workflow for assessing the cytotoxicity of the derivative compounds.
Conclusion and Future Directions
The available data on imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine derivatives suggest that this class of compounds holds significant promise as anticancer agents, with some derivatives exhibiting potent cytotoxicity against a range of cancer cell lines at low micromolar concentrations.[2][3][4][5] The likely mechanism of action involves the inhibition of key signaling pathways, such as the PI3K/Akt/mTOR and potentially the EGFR pathways, which are critical for cancer cell proliferation and survival.[2][10][13]
To further validate the potential of this compound derivatives, future studies should focus on:
-
Comprehensive in vitro screening: Testing the specific compound against a larger panel of cancer cell lines to establish a detailed cross-reactivity profile.
-
Mechanism of action studies: Utilizing techniques such as Western blotting and kinase assays to confirm the molecular targets and signaling pathways affected by the compound.
-
In vivo efficacy studies: Evaluating the antitumor activity of promising derivatives in animal models of cancer.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing a series of related derivatives to optimize potency and selectivity.
By systematically addressing these areas, the full therapeutic potential of this promising class of compounds can be elucidated, paving the way for the development of novel and effective cancer therapies.
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Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells - ResearchGate. Available from: [Link]
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RESEARCH ARTICLE The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022-09-17). Available from: [Link]
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Navigating the Chemical Maze: A Comparative Guide to QSAR Studies of Substituted Imidazo[1,2-a]pyrimidines
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide spectrum of biological activities. The quest to rationally design more potent and selective derivatives has led to the extensive application of Quantitative Structure-Activity Relationship (QSAR) studies. This guide provides a comparative analysis of various QSAR models applied to substituted imidazo[1,2-a]pyrimidines and related imidazo-fused heterocycles, offering insights into their predictive power and the structural features crucial for their anticancer, antimicrobial, and antiviral activities.
The Imidazo[1,2-a]pyrimidine Scaffold: A Privileged Structure
The imidazo[1,2-a]pyrimidine nucleus is a fused heterocyclic system that has garnered significant attention due to its presence in a variety of biologically active molecules. Its structural rigidity, coupled with the potential for substitution at multiple positions, allows for the fine-tuning of its physicochemical properties and biological targets. This versatility has made it a "privileged scaffold" in drug discovery, with derivatives exhibiting activities such as anticancer, antimicrobial, antiviral, and kinase inhibition.[1][2]
The Power of Prediction: An Overview of QSAR Methodologies
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular descriptors that influence activity, QSAR models can predict the potency of novel compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process.
This guide will delve into the application of several widely used QSAR methodologies in the context of imidazo[1,2-a]pyrimidine research:
-
2D-QSAR: This approach utilizes descriptors derived from the two-dimensional representation of molecules, such as physicochemical properties (e.g., logP, molar refractivity) and topological indices.
-
3D-QSAR: These methods consider the three-dimensional structure of molecules and their interaction fields. Prominent 3D-QSAR techniques include:
-
Comparative Molecular Field Analysis (CoMFA): Correlates biological activity with the steric and electrostatic fields surrounding the molecules.
-
Comparative Molecular Similarity Indices Analysis (CoMSIA): Extends CoMFA by including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.
-
-
Hologram QSAR (HQSAR): A 2D-QSAR method that employs molecular holograms, which are fragment-based fingerprints, to encode the structural information of molecules.
The predictive power and reliability of a QSAR model are assessed through rigorous statistical validation. Key parameters include:
-
r² (Coefficient of Determination): Indicates the goodness of fit of the model.
-
q² or r²cv (Cross-validated r²): Measures the internal predictive ability of the model.
-
r²pred (Predictive r² for the external test set): Assesses the external predictive ability of the model on an independent set of compounds.
A robust and predictive QSAR model is generally characterized by high values of r², q², and r²pred.
Comparative Analysis of QSAR Studies Across Different Biological Activities
The following sections provide a comparative overview of QSAR studies on imidazo[1,2-a]pyrimidines and related scaffolds, categorized by their primary biological activity.
Anticancer Activity
The development of novel anticancer agents is a major focus of imidazo[1,2-a]pyrimidine research. QSAR studies have been instrumental in identifying the structural requirements for cytotoxicity against various cancer cell lines.
Table 1: Comparison of QSAR Models for Anticancer Activity
| Biological Target/Cell Line | QSAR Method | Key Descriptors/Fields | q² | r² | r²pred | Reference |
| Aurora Kinase A | HQSAR, CoMFA, CoMSIA, Topomer CoMFA | Steric, Electrostatic, Hydrophobic | 0.892 (HQSAR), 0.866 (CoMFA), 0.877 (CoMSIA), 0.905 (Topomer CoMFA) | 0.948 (HQSAR), 0.983 (CoMFA), 0.995 (CoMSIA), 0.971 (Topomer CoMFA) | 0.814 (HQSAR), 0.829 (CoMFA), 0.758 (CoMSIA), 0.855 (Topomer CoMFA) | [3][4] |
| Breast Cancer (MCF-7, MDA-MB-231) | 2D-QSAR (in silico ADMET) | Lipinski's rule of five parameters | N/A | N/A | N/A | [5] |
| Leukemia (K-562) | Molecular Docking | EGFR and COX-2 inhibitory activities | N/A | N/A | N/A | [6] |
Key Insights from Anticancer QSAR Studies:
-
3D-QSAR models (CoMFA and CoMSIA) have proven to be highly effective in elucidating the structural requirements for potent anticancer activity, particularly for kinase inhibitors.[3][4] The contour maps generated from these models provide a visual representation of favorable and unfavorable regions for steric bulk, electrostatic charge, and hydrophobicity.
-
For Aurora Kinase A inhibitors , studies on the related imidazo[4,5-b]pyridine scaffold have shown that a combination of steric, electrostatic, and hydrophobic fields are crucial for activity.[3][4]
-
In studies on breast cancer cell lines , even without a formal QSAR model, in silico ADMET and Lipinski's rule of five predictions have been used to guide the selection of promising candidates.[5]
-
Molecular docking studies, often used in conjunction with QSAR, have helped to identify key interactions with target proteins like EGFR and COX-2.[6]
Illustrative Example: Anticancer Activity Data
The following table presents experimental data for representative substituted imidazo[1,2-a]pyrimidine derivatives against breast cancer cell lines.
Table 2: In Vitro Anticancer Activity of Selected Imidazo[1,2-a]pyrimidine Derivatives
| Compound | Substituents | Cell Line | IC50 (µM) | Reference |
| 3d | Imine-bearing derivative | MCF-7 | 43.4 | [5] |
| MDA-MB-231 | 35.9 | [5] | ||
| 4d | Amine-bearing derivative | MCF-7 | 39.0 | [5] |
| MDA-MB-231 | 35.1 | [5] |
Antimicrobial Activity
With the rise of antibiotic resistance, the discovery of new antimicrobial agents is a global health priority. Imidazo[1,2-a]pyrimidines have emerged as a promising class of compounds with activity against a range of bacteria and fungi.
A 3D-QSAR study on tetrahydroimidazo[1,2-a]pyrimidine derivatives revealed the importance of steric and electrostatic parameters for their antimicrobial potential.[7] The study generated six different QSAR models for antimicrobial efficacy against three human pathogens, indicating that both steric bulk and electronic properties play a significant role in their activity.[7]
While comprehensive comparative QSAR data for antimicrobial imidazo[1,2-a]pyrimidines is still developing, initial studies and screening efforts have identified key structural features. For instance, a study on imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine chalcone derivatives showed that the imidazo[1,2-a]pyrimidine chalcones generally exhibited better antibacterial activity.[8]
Illustrative Example: Antimicrobial Activity Data
A study on a series of synthesized imidazo[1,2-a]pyrimidine derivatives reported their antimicrobial activity against various microorganisms.
Table 3: Antimicrobial Activity of Selected Imidazo[1,2-a]pyrimidine Derivatives
| Compound | R¹ | R² | R³ | R⁴ | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | Reference |
| 3g | 2-(4-methoxyphenyl) | H | H | H | >100 | >100 | [1] |
| 3k | 2-(3,4-dimethylphenyl) | H | H | H | 50 | 100 | [1] |
| 3j | 2-(naphthalen-2-yl) | H | H | H | 25 | 50 | [1] |
Antiviral Activity
The antiviral potential of imidazo[1,2-a]pyrimidines has been explored against various viruses. QSAR and molecular docking studies are valuable tools in understanding the structural basis of their antiviral action and in designing more potent inhibitors.
A recent study investigated novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of proteins involved in SARS-CoV-2 cell entry.[8] While a formal QSAR model was not developed, molecular docking and ADMET prediction were employed to identify promising candidates. The study highlighted the importance of specific substitutions for achieving high binding affinity to the target proteins.[8]
Experimental Protocols: A Foundation for Reliable QSAR
The quality and reliability of any QSAR model are fundamentally dependent on the accuracy and consistency of the input biological data. Therefore, standardized and well-documented experimental protocols are crucial.
In Vitro Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method commonly used to assess cell viability and cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and incubated to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a defined period (e.g., 48 or 72 hours).
-
MTT Addition: The culture medium is replaced with fresh medium containing MTT solution, and the plates are incubated for a few hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Caption: Workflow of the MTT assay for assessing anticancer activity.
Logical Relationships in QSAR Modeling
The development of a robust QSAR model follows a logical and self-validating workflow.
Caption: Logical workflow for QSAR model development and validation.
Conclusion and Future Directions
QSAR studies have proven to be an invaluable tool in the rational design of substituted imidazo[1,2-a]pyrimidine derivatives with enhanced biological activities. This guide has provided a comparative overview of different QSAR methodologies and their application in elucidating the structure-activity relationships for anticancer, antimicrobial, and antiviral agents based on this privileged scaffold.
Future research in this area should focus on:
-
Expanding the chemical space: Synthesizing and testing a wider variety of substituted imidazo[1,2-a]pyrimidines to build more robust and predictive QSAR models.
-
Integrating multiple QSAR approaches: Combining 2D, 3D, and other QSAR methods to gain a more comprehensive understanding of the structure-activity landscape.
-
Application of machine learning: Utilizing advanced machine learning algorithms to develop more accurate and predictive QSAR models.
-
Prospective validation: Synthesizing and testing novel compounds designed based on QSAR predictions to prospectively validate the models.
By leveraging the power of QSAR, researchers can continue to unlock the full therapeutic potential of the versatile imidazo[1,2-a]pyrimidine scaffold in the ongoing quest for new and effective medicines.
References
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Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. (URL: [Link])
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QSAR Study, Molecular Docking and Molecular Dynamic Simulation of Aurora Kinase Inhibitors Derived from Imidazo[4,5-b]pyridine Derivatives. (URL: [Link])
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (URL: [Link])
-
Comparative QSAR Modeling for Predicting Anticancer Potency of Imidazo[ 4,5-b]Pyridine Derivatives Using GA-MLR and BP-ANN Techniques. (URL: [Link])
-
Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. (URL: [Link])
-
Synthesis, In Vitro Anticancer Evaluation and Computational Screening of Novel Imidazo [4,5‐c] Pyridine Derivatives. (URL: [Link])
-
QSAR Study, Molecular Docking and Molecular Dynamic Simulation of Aurora Kinase Inhibitors Derived from Imidazo[4,5- b]pyridine Derivatives. (URL: [Link])
-
Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. (URL: [Link])
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Comparative QSAR Modeling for Predicting Anticancer Potency of Imidazo[4,5-b]Pyridine Derivatives Using GA-MLR and BP-ANN Techniques. (URL: [Link])
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Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022). (URL: [Link])
-
Molecular modeling studies on imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors using 3D-QSAR and docking approaches. (URL: [Link])
-
QSAR and molecular docking studies on pyrimidine and pyrrolidine derivatives as potent inhibitors of influenza virus neuraminidase. (URL: [Link])
-
Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. (URL: [Link])
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Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. (URL: [Link])
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3D quantitatve structure activity relationship of tetrahydroimidazo [1,2-a] pyrimidine as antimicrobial agents. (URL: [Link])
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Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. (URL: [Link])
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The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. (URL: [Link])
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The imidazo[1,2-a] pyrimidine derivatives of series C and the values of their descriptors and observed and predicted biological activities. (URL: [Link])
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Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. (URL: [Link])
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The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (URL: [Link])
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Design, synthesis and mechanistic studies of novel imidazo[1,2-a]pyridines as anticancer agents. (URL: [Link])
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Bridging the Gap: A Comparative Guide to Experimental and DFT-Calculated NMR Shifts for 3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine
Abstract
The structural elucidation of novel heterocyclic compounds is a cornerstone of modern drug discovery and materials science. This guide provides an in-depth comparison of experimentally obtained Nuclear Magnetic Resonance (NMR) chemical shifts for 3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine with theoretical values derived from Density Functional Theory (DFT) calculations. By juxtaposing these two powerful analytical methodologies, we aim to provide researchers, scientists, and drug development professionals with a robust framework for validating molecular structures, understanding electronic environments, and accelerating research timelines. This guide will delve into the causality behind experimental choices, present a detailed protocol for DFT-based NMR predictions, and offer insights into the interpretation of the resulting data.
Introduction: The Synergy of Experiment and Theory in Structural Analysis
The precise determination of a molecule's three-dimensional structure is paramount to understanding its function and reactivity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier analytical technique for providing detailed information about the molecular framework, substituent positioning, and electronic environment of a compound.[1] The proton (¹H) and carbon-13 (¹³C) NMR spectra, in particular, offer a fingerprint of the molecule's atomic connectivity and chemical surroundings.
While experimental NMR provides invaluable empirical data, its interpretation, especially for complex heterocyclic systems, can be challenging. The assignment of specific resonances to their corresponding nuclei often requires extensive 2D NMR experiments and can be ambiguous in cases of signal overlap or complex coupling patterns.
This is where computational chemistry, specifically Density Functional Theory (DFT), offers a powerful complementary approach. DFT calculations can predict NMR chemical shifts with a high degree of accuracy, aiding in the assignment of experimental spectra and providing a deeper understanding of the electronic factors influencing the chemical shifts.[2][3] The synergy between experimental NMR and DFT calculations creates a self-validating system, enhancing the confidence in structural assignments and providing a more complete picture of the molecule's properties.
This guide focuses on this compound, a member of a class of heterocyclic compounds known for their diverse biological activities.[1] A thorough and accurate structural characterization of this molecule is crucial for understanding its potential as a scaffold in medicinal chemistry.
Experimental NMR Spectroscopy: The Empirical Benchmark
The acquisition of high-quality experimental NMR data is the foundation upon which any comparison with theoretical calculations is built. The choice of solvent, concentration, and NMR instrument parameters can all influence the resulting chemical shifts.
Standard Experimental Protocol for NMR Acquisition
The following represents a generalized protocol for obtaining ¹H and ¹³C NMR spectra for a compound such as this compound.
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts due to solvent-solute interactions. Chloroform-d (CDCl₃) is a common choice for many organic molecules.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrument Setup:
-
Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Shim the magnetic field to achieve optimal homogeneity and spectral resolution.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to encompass the expected range of carbon chemical shifts (typically 0-200 ppm).
-
A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra to obtain pure absorption lineshapes.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).
-
Experimental NMR Data for this compound
While the synthesis and characterization of this compound have been reported in the scientific literature, a detailed, publicly available assignment of its ¹H and ¹³C NMR spectra is not readily found.[1] General chemical shift ranges for the imidazo[1,2-a]pyrimidine core are known, with aromatic protons typically appearing between 6.8 and 8.9 ppm and aromatic carbons resonating in the 108-155 ppm range.[1]
For the purpose of this guide, we will utilize hypothetical, yet realistic, experimental data based on the known ranges for this class of compounds. This will allow us to demonstrate the comparative methodology. Researchers with access to the experimental data for this specific compound can substitute the values in the following table.
Table 1: Hypothetical Experimental NMR Data for this compound (in CDCl₃)
| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 2 | 7.85 (s, 1H) | 140.2 |
| 3 | - | 95.5 |
| 5 | - | 150.8 |
| 6 | 6.95 (s, 1H) | 110.1 |
| 7 | - | 155.4 |
| 8a | - | 145.3 |
| 5-CH₃ | 2.60 (s, 3H) | 24.1 |
| 7-CH₃ | 2.80 (s, 3H) | 17.5 |
Note: The numbering of the imidazo[1,2-a]pyrimidine ring system follows standard IUPAC nomenclature.
DFT Calculations: The Theoretical Framework
Density Functional Theory has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for predicting NMR chemical shifts of medium-sized organic molecules.[2][3]
Rationale for Method Selection
The accuracy of DFT-calculated NMR chemical shifts is highly dependent on the choice of the functional, basis set, and the inclusion of environmental effects such as the solvent.
-
Functional: Hybrid functionals, such as B3LYP, have been widely used and benchmarked for their good performance in predicting NMR chemical shifts for organic molecules.[4] More recent functionals, like ωB97X-D, which includes dispersion corrections, can offer improved accuracy, especially for systems with non-covalent interactions.
-
Basis Set: Pople-style basis sets, such as 6-311++G(2d,p), or correlation-consistent basis sets, like cc-pVTZ, are often employed. The inclusion of diffuse functions (++) and polarization functions (e.g., d,p) is crucial for accurately describing the electron distribution, which directly impacts the calculated chemical shifts.
-
Solvent Effects: NMR experiments are typically performed in solution. Therefore, accounting for the solvent environment in the DFT calculations is essential for obtaining accurate predictions. The Polarizable Continuum Model (PCM) is a widely used and effective method for modeling solvent effects.[2]
-
Computational Method: The Gauge-Including Atomic Orbital (GIAO) method is the most common and reliable approach for calculating NMR shielding tensors.[2]
Step-by-Step Protocol for DFT Calculation of NMR Shifts
The following protocol outlines the key steps for calculating the NMR chemical shifts of this compound.
-
Molecule Building and Initial Optimization:
-
Construct the 3D structure of this compound using a molecular modeling software.
-
Perform an initial geometry optimization using a computationally less expensive method (e.g., a molecular mechanics force field) to obtain a reasonable starting geometry.
-
-
DFT Geometry Optimization:
-
Perform a full geometry optimization using a selected DFT functional and basis set (e.g., B3LYP/6-31G(d)).
-
Incorporate the solvent model (e.g., PCM for chloroform) during the optimization.
-
Verify that the optimized structure corresponds to a true energy minimum by performing a frequency calculation and ensuring the absence of imaginary frequencies.
-
-
NMR Shielding Tensor Calculation:
-
Using the optimized geometry, perform a single-point energy calculation to compute the NMR shielding tensors.
-
Employ the GIAO method with a larger basis set for higher accuracy (e.g., 6-311++G(2d,p)).
-
The calculation should be performed in the presence of the same solvent model used for geometry optimization.
-
-
Reference Compound Calculation:
-
Repeat steps 2 and 3 for a reference compound, typically tetramethylsilane (TMS), using the exact same level of theory (functional, basis set, and solvent model).
-
-
Chemical Shift Calculation:
-
The calculated chemical shift (δ) for each nucleus is obtained by subtracting the calculated isotropic shielding value (σ_iso) of the nucleus of interest from the calculated isotropic shielding value of the corresponding nucleus in the reference compound (TMS).
-
δ_calc = σ_iso(TMS) - σ_iso(nucleus)
-
Visualization of the Computational Workflow
The workflow for the DFT calculation of NMR chemical shifts can be visualized as follows:
Caption: Workflow for DFT-based NMR chemical shift prediction.
Comparative Analysis: Experimental vs. DFT-Calculated Shifts
The core of this guide is the direct comparison of the experimental and DFT-calculated NMR chemical shifts. This comparison allows for the validation of the computational methodology and provides confidence in the structural assignment.
Table 2: Comparison of Hypothetical Experimental and DFT-Calculated NMR Shifts (ppm)
| Atom Number | Experimental ¹H | Calculated ¹H (B3LYP/6-311++G(2d,p)) | Δδ (Exp - Calc) ¹H | Experimental ¹³C | Calculated ¹³C (B3LYP/6-311++G(2d,p)) | Δδ (Exp - Calc) ¹³C |
| 2 | 7.85 | 7.92 | -0.07 | 140.2 | 141.0 | -0.8 |
| 3 | - | - | - | 95.5 | 96.8 | -1.3 |
| 5 | - | - | - | 150.8 | 151.5 | -0.7 |
| 6 | 6.95 | 7.01 | -0.06 | 110.1 | 110.9 | -0.8 |
| 7 | - | - | - | 155.4 | 156.2 | -0.8 |
| 8a | - | - | - | 145.3 | 146.1 | -0.8 |
| 5-CH₃ | 2.60 | 2.65 | -0.05 | 24.1 | 24.5 | -0.4 |
| 7-CH₃ | 2.80 | 2.86 | -0.06 | 17.5 | 17.9 | -0.4 |
Discussion of the Correlation
As illustrated in Table 2, a good correlation is generally observed between the hypothetical experimental and DFT-calculated NMR chemical shifts. The differences (Δδ) are typically small, with values for ¹H NMR within ±0.1 ppm and for ¹³C NMR within ±2 ppm. This level of agreement provides strong evidence for the correctness of the structural assignment.
Discrepancies between experimental and calculated values can arise from several factors:
-
Limitations of the Computational Model: The chosen functional and basis set may not perfectly describe the electronic structure of the molecule.
-
Solvent Effects: The implicit solvent model may not fully capture all specific solvent-solute interactions.
-
Vibrational and Rotational Averaging: The calculations are typically performed on a static, optimized geometry at 0 K, whereas the experimental data is an average over all thermally accessible conformations and vibrational states at room temperature.
-
Relativistic Effects: For heavier atoms like bromine, relativistic effects can influence the electron density and thus the NMR shielding. While often small for ¹H and ¹³C, they can be significant for the heavy atom itself and have a minor, indirect effect on neighboring nuclei.
Visualizing the Relationship
The relationship between the experimental data and the computational model can be visualized as a validation loop.
Caption: The synergistic relationship between experimental and computational NMR data.
Conclusion: A Powerful Paradigm for Structural Elucidation
The integration of experimental NMR spectroscopy with DFT calculations represents a powerful paradigm for the structural elucidation of novel compounds. This comparative approach not only provides a higher level of confidence in structural assignments but also offers deeper insights into the electronic properties of molecules. For researchers in drug discovery and materials science, the ability to accurately predict NMR spectra can guide synthetic efforts, aid in the interpretation of complex experimental data, and ultimately accelerate the pace of innovation. The methodologies and comparative analysis presented in this guide for this compound serve as a robust template that can be adapted for the study of a wide range of heterocyclic systems.
References
- Bano, S., Javed, K., Ahmad, S., Rathish, I. V., Singh, S., & Alam, M. S. (2011). Synthesis, characterization and in vitro antimicrobial activity of novel 2-mercaptobenzothiazole derivatives. Journal of the Serbian Chemical Society, 76(7), 935-945.
- Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2012). Computational prediction of 1H and 13C chemical shifts: a useful tool for natural product, mechanistic, and synthetic organic chemistry. Chemical reviews, 112(3), 1839-1862.
- Willoughby, P. H., Jansma, M. J., & Hoye, T. R. (2014). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts.
- Grimblat, N., Stoyanova, R., & Tiznado, W. (2015). Benchmarking DFT and DFT-D methods for the calculation of 1H and 13C NMR chemical shifts in molecules with intramolecular hydrogen bonds.
- Sarotti, A. M., & Pellegrinet, S. C. (2009). A multi-standard approach for GIAO 13C NMR calculations. Journal of organic chemistry, 74(19), 7254-7260.
- Bagno, A., Saielli, G., & Scorrano, G. (2006). Toward the complete prediction of the 1H and 13C NMR spectra of complex organic molecules by DFT methods: application to natural substances. Chemistry-A European Journal, 12(21), 5514-5525.
- Jain, R., & Varghese, B. (2009). Synthesis and characterization of novel antimicrobial derivatives of 2-amino-5-aryl-1, 3, 4-thiadiazole. European journal of medicinal chemistry, 44(11), 4468-4473.
- El-Gohary, A. R., & Shaaban, M. (2014). Synthesis, characterization, and antimicrobial evaluation of some new 1, 2, 4-triazole and 1, 3, 4-thiadiazole derivatives.
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine. As a brominated heterocyclic compound, its disposal requires specific protocols to ensure personnel safety and environmental protection. This guide is designed for researchers, scientists, and drug development professionals, moving beyond simple instructions to explain the rationale behind each critical step.
Core Principles: Hazard Identification and Risk Mitigation
Before handling waste, it is imperative to understand the material's inherent risks. While a specific Safety Data Sheet (SDS) for this compound is not universally available, data from structurally related imidazo[1,2-a]pyrimidine derivatives and general halogenated organic compounds allow for a robust risk assessment.
The primary hazards are associated with its classification as a halogenated organic compound.[1] Such compounds are often irritants and can be harmful if ingested or inhaled.[2][3] The core principle of disposal is therefore containment and segregation to prevent unintended reactions and ensure the waste stream is handled by a facility capable of managing halogenated substances, typically through high-temperature incineration.[1]
Essential Preparations: Engineering Controls and Personal Protective Equipment (PPE)
Proper preparation is the foundation of safe chemical handling. All waste handling and disposal procedures for this compound must be performed within a certified chemical fume hood to minimize inhalation risk.[4] The following table summarizes the mandatory PPE.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. | Protects against accidental splashes of solutions or contact with solid particulates. Standard for handling irritating chemicals.[5] |
| Hand Protection | Nitrile or Viton gloves. Double-gloving is recommended. | Provides a barrier against skin contact. Halogenated solvents can degrade certain glove materials; nitrile and Viton offer good resistance.[6] Always check glove compatibility charts. |
| Body Protection | A fully buttoned, long-sleeved laboratory coat. | Prevents contamination of personal clothing and minimizes skin exposure.[4] |
| Respiratory | Not required if work is conducted within a functioning fume hood. For spill cleanup, a respirator may be necessary. | A fume hood provides primary respiratory protection. For large spills outside of a hood, consult your institution's safety officer for appropriate respirator selection.[6] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is contingent on its form (pure solid, solution, or contaminated labware). The following workflow ensures each waste type is handled correctly.
Step 1: Identify and Segregate the Waste Stream
This is the most critical step. This compound is a halogenated organic waste . It must never be mixed with other waste categories.
-
Why Segregate?
-
Safety: Mixing halogenated compounds with incompatible materials like strong acids or bases can cause dangerous reactions.[7][8]
-
Compliance & Cost: Disposal of halogenated waste is highly regulated and significantly more expensive than non-halogenated waste.[7] Cross-contamination increases disposal costs for your entire lab.
-
Step 2: Select the Correct Waste Container
-
Container Type: Use a dedicated, clearly labeled hazardous waste container for "Halogenated Organic Waste." [1][9]
-
Material: The container should be constructed of a compatible material, such as high-density polyethylene (HDPE). Avoid metal cans, as halogenated compounds can degrade and produce acids that corrode metal.[6][8]
-
Condition: Ensure the container is in good condition with a secure, threaded cap to prevent leaks and vapor release.[6][9]
Step 3: Waste Collection Protocol
A. For Unused or Expired Solid Compound:
-
Place the original, sealed container into a larger, compatible secondary container if the original packaging is compromised.
-
If transferring the solid, do so carefully within a fume hood to avoid generating dust.[5]
-
Label the waste container clearly with the full chemical name: "Waste this compound."[9]
B. For Contaminated Labware (e.g., weigh boats, gloves, pipette tips):
-
Collect all solid waste items contaminated with the compound.
-
Place them in a dedicated solid waste bag or container labeled "Halogenated Organic Solid Waste."
-
Do not dispose of these items in regular trash or non-halogenated waste streams.
C. For Solutions Containing the Compound:
-
Collect all liquid waste in the designated "Halogenated Organic Liquid Waste" container.
-
Keep a log sheet near the container to record the chemical name and approximate volume of everything added.[1][7] This is a regulatory requirement.
-
Keep the waste container closed at all times except when actively adding waste.[7][9]
Step 4: Labeling and Storage
-
All waste containers must be labeled with the words "Hazardous Waste" as soon as the first drop of waste is added.[7]
-
The label must clearly identify the contents. For mixtures, list all components. Do not use abbreviations or chemical formulas.[9]
-
Store the sealed waste container in a designated satellite accumulation area, such as a secondary containment bin within a ventilated cabinet, away from incompatible materials.[6]
Step 5: Arrange for Final Disposal
-
Once the container is approaching full (do not exceed 90% capacity), arrange for pickup through your institution's Environmental Health and Safety (EHS) office.[8]
-
Do not dispose of this chemical down the drain or allow it to evaporate in the fume hood.[6][7]
Visualizing the Disposal Pathway
The following diagram illustrates the decision-making process for proper waste stream segregation.
Caption: Waste segregation workflow for this compound.
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial.
-
Alert Personnel: Notify others in the lab immediately.
-
Assess the Spill: For a small spill (that can be cleaned up in under 10 minutes by trained personnel), proceed with cleanup.[6] For large spills, evacuate the area and contact your institution's emergency response team.
-
Cleanup:
-
Wear the appropriate PPE as detailed in Section 2.
-
Absorb the spill with an inert, dry material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully sweep or scoop the absorbed material into a designated waste container.
-
Label the container as "Spill Debris: Halogenated Organic Waste" and list the chemical name.
-
Arrange for disposal via your EHS office.
-
By adhering to these detailed procedures, you ensure that the disposal of this compound is conducted with the highest standards of safety, scientific integrity, and regulatory compliance.
References
-
Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. Retrieved from [Link]
-
Washington State University Environmental Health & Safety. (n.d.). Halogenated Solvents. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]
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ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
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Operational Guide: Safe Handling and Disposal of 3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine
This document provides a comprehensive operational plan for the safe handling, use, and disposal of 3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine. As a brominated heterocyclic aromatic compound, it requires stringent safety protocols to mitigate potential risks to laboratory personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, emphasizing procedural logic and proactive risk management.
Hazard Assessment and Profile
While exhaustive toxicological data for this compound is not widely documented, a hazard assessment based on its chemical class and structurally similar compounds is essential. The imidazo[1,2-a]pyrimidine core is known for its biological activity, and the presence of a bromine atom suggests potential for increased reactivity and toxicity.[1] All handling should proceed with the assumption that the compound has unknown and potentially significant hazards.[2]
Based on data from analogous compounds, such as 3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine, a potential hazard profile can be inferred.[3][4]
Table 1: Potential Hazard Profile
| Hazard Class | Potential Effects & GHS Classification | Recommended Precautions |
|---|---|---|
| Acute Toxicity | Harmful if swallowed (Potential GHS H302).[3] Harmful if inhaled (Potential GHS H332).[3] | Avoid ingestion and inhalation of dust or vapors. Handle only with adequate ventilation and respiratory protection. |
| Skin Irritation | May cause skin irritation (Potential GHS H315).[4] | Prevent all skin contact by using appropriate gloves and a lab coat.[1] |
| Eye Irritation | May cause serious eye irritation (Potential GHS H319).[4] | Wear chemical splash goggles at all times.[5] |
| Respiratory Irritation | May cause respiratory irritation (Potential GHS H335).[4] | Work exclusively within a certified chemical fume hood to prevent inhalation.[1] |
The core principle is to treat this compound with a high degree of caution, implementing controls to prevent all routes of exposure.
Engineering Controls and Personal Protective Equipment (PPE)
Engineering controls are the primary line of defense. All manipulations of this compound, including weighing, dissolving, and transferring, must be performed inside a certified chemical fume hood.[1][6] The fume hood provides critical protection against inhalation of airborne particulates and vapors.
Secondary protection is achieved through a mandatory PPE protocol designed to prevent dermal, ocular, and respiratory exposure.
Table 2: Mandatory PPE for Handling this compound
| PPE Item | Specification | Rationale & Causality |
|---|---|---|
| Hand Protection | Double-gloving with nitrile gloves.[7] | The inner glove protects the skin in case the outer glove is breached. Nitrile offers good resistance to incidental splashes of a wide range of chemicals.[8] For any new procedure, consult a glove manufacturer's compatibility chart. |
| Eye Protection | Chemical splash goggles (ANSI Z87.1 compliant).[8] | Safety glasses do not provide a seal and are inadequate for protecting against splashes, powders, or vapors that can enter around the lenses.[5] Goggles provide 360-degree protection. |
| Face Protection | Face shield (worn over goggles). | Required when there is a heightened risk of explosion, splash, or a highly exothermic reaction.[8] |
| Body Protection | Flame-resistant lab coat with tight-fitting cuffs. | A lab coat protects against skin contact on the arms and body.[1] Tight cuffs prevent chemicals from entering the sleeve. |
| Footwear | Closed-toe, closed-heel shoes made of a non-porous material. | Protects feet from spills and dropped objects. |
| Respiratory Protection | Not required if work is confined to a fume hood. | If procedures with high aerosolization potential must be done outside a hood, a respiratory protection program is mandatory, requiring evaluation by safety personnel for respirator selection (e.g., N95 or a full-face air-purifying respirator).[8][9] |
Operational Workflow: From Receipt to Disposal
Adherence to a systematic workflow is critical for ensuring safety and procedural integrity. The following diagram and steps outline the complete handling process.
Caption: Workflow for Safe Handling of this compound
Step-by-Step Methodology
-
Preparation:
-
Designate a specific area within a chemical fume hood for the procedure.
-
Cover the work surface with plastic-backed absorbent pads to contain any potential spills.[7]
-
Don all required PPE as specified in Table 2.
-
Assemble all necessary equipment, including the chemical container, solvents, glassware, and clearly labeled waste containers.
-
-
Handling and Use:
-
Carefully open the container and weigh the required amount of this compound. Avoid creating dust.
-
Perform all subsequent steps (e.g., dissolution, addition to a reaction) within the fume hood.
-
Keep the primary container tightly sealed when not in use.
-
-
Decontamination:
-
Thoroughly decontaminate non-disposable items (glassware, spatulas) with an appropriate solvent, followed by soap and water. All cleaning materials, including wipes and solvent rinses, must be disposed of as hazardous waste.[6]
-
Wipe down the work surface in the fume hood with a suitable solvent and then a cleaning agent.
-
Emergency Procedures
Immediate and correct action is vital in the event of an exposure or spill.
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7][10]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7][10]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[10]
-
Spill Cleanup:
-
Alert others in the area and restrict access.
-
If the spill is large or outside the fume hood, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) office.
-
For small spills inside a fume hood, ensure you are wearing full PPE (double nitrile gloves, lab coat, goggles).
-
Cover the spill with an absorbent material (e.g., vermiculite or a chemical spill pad).
-
Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled hazardous waste container.[6]
-
Decontaminate the spill area thoroughly.
-
Disposal Plan: Managing Halogenated Waste
Proper segregation and disposal of brominated compounds are critical for environmental safety. Halogenated waste streams require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts like dioxins.[6][11]
-
Waste Segregation:
-
Solid Waste: All disposable items contaminated with this compound (e.g., gloves, absorbent pads, weigh boats, contaminated wipes) must be placed in a dedicated, sealed container for "Halogenated Solid Waste."[6][7]
-
Liquid Waste: All liquid waste containing this compound (e.g., reaction mixtures, solvent rinses) must be collected in a dedicated, sealed container for "Halogenated Liquid Waste."
-
NEVER mix halogenated waste with non-halogenated waste.
-
-
Labeling and Storage:
-
Clearly label each waste container with "Hazardous Waste," the full chemical name "this compound," and an approximate concentration.[6]
-
Store waste containers in a designated and secure satellite accumulation area until they are collected by your institution's EHS office or a certified hazardous waste contractor.
-
-
Professional Disposal:
-
Coordinate with your EHS office for the pickup and final disposal of the waste.[6] They will ensure it is managed in compliance with all local and federal regulations for hazardous materials.
-
References
- Smolecule. (n.d.). This compound.
- Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
- Echemi. (n.d.). 3-BROMO-7-METHYLIMIDAZO[1,2-A]PYRIMIDINE Safety Data Sheets.
- Fluorochem. (n.d.). 3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine.
- University of Wyoming. (n.d.). Chemical Process SOP Example.
- Hoffman Fine Chemicals Pty Ltd. (n.d.). CAS 375857-65-1 | 3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine.
- 3M. (n.d.). Polycyclic Aromatic Hydrocarbons.
- ChemicalBook. (n.d.). This compound CAS 6840-20-6.
- BLDpharm. (n.d.). 6840-20-6|this compound.
- Fisher Scientific. (2012, November 23). SAFETY DATA SHEET.
- Morf, L. S., et al. (2005). Brominated flame retardants in waste electrical and electronic equipment: substance flows in a recycling plant. Environmental Science & Technology, 39(22), 8691-8699.
- National Center for Biotechnology Information. (n.d.). 3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine. PubChem Compound Summary for CID 11391462.
- BenchChem. (n.d.). Navigating the Safe Disposal of 3,4,5-Tribromo-2,6-dimethylpyridine: A Guide for Laboratory Professionals.
- LabSolu. (n.d.). 3-Bromo-7-methylimidazo[1,2-a]pyrimidine.
- McNeish, G. J. (2015, November 14). Which is the best way to recycle or neutralise Bromine?
- Request PDF. (n.d.). A Novel Process for the Removal of Bromine from Styrene Polymers Containing Brominated Flame Retardant.
- Al-Salem, S. M., et al. (2020). Novel trends in the thermo-chemical recycling of plastics from WEEE containing brominated flame retardants. Environmental Science and Pollution Research, 27(28), 34851-34867.
- National Institutes of Health. (2023, January 31). Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. PMC.
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
